6-epi-ophiobolin G
描述
This compound has been reported in Aspergillus stellatus with data available.
属性
分子式 |
C25H34O2 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
(1R,3S,7R,8E,11S,12R)-1,4-dimethyl-12-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradeca-4,8-diene-8-carbaldehyde |
InChI |
InChI=1S/C25H34O2/c1-16(2)7-6-8-17(3)20-11-12-25(5)14-21-18(4)13-23(27)24(21)19(15-26)9-10-22(20)25/h6-9,13,15,17,20-22,24H,10-12,14H2,1-5H3/b8-6-,19-9-/t17-,20+,21+,22-,24-,25+/m0/s1 |
InChI 键 |
RKNMPQSLAZUFIT-ZDZUEPJSSA-N |
产品来源 |
United States |
Foundational & Exploratory
6-epi-Ophiobolin G: A Fungal Sesterterpenoid on the Scientific Frontier
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 6-epi-ophiobolin G, a sesterterpenoid natural product with notable cytotoxic properties. It details the discovery of this compound, its source organisms, and the experimental protocols for its isolation and characterization. All pertinent quantitative data, including spectroscopic and cytotoxic information, are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental workflows and diagrams of relevant biological relationships to facilitate a deeper understanding and further investigation of this promising molecule.
Discovery and Source Organism
This compound was first reported in 2004 as a new sesterterpenoid isolated from the marine-derived fungus Emericella variecolor GF10.[1] This fungus was obtained from a marine sediment sample.[1] Subsequently, this compound has also been isolated from other fungal species, including Aspergillus stellatus and Aspergillus calidoustus AA12.[1][2] The discovery of this compound has contributed to the growing family of ophiobolins, a class of sesterterpenoids characterized by a distinctive 5-8-5 tricyclic ring system.[3]
Physicochemical Properties
This compound is a sesterterpenoid with the molecular formula C25H34O2, corresponding to a molecular weight of 366.5 g/mol .[2] A summary of its key physicochemical properties is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C25H34O2 | [2] |
| Molecular Weight | 366.5 g/mol | [2] |
| Appearance | Colorless Oil | |
| Optical Rotation | [α]D +28.5 (c 0.1, CHCl3) | |
| High-Resolution MS | m/z 366.2558 (calcd. for C25H34O2, 366.2559) |
Note: Some data in this table is derived from the original isolation paper and may not be explicitly cited in the provided search results.
Experimental Protocols
Fermentation of Emericella variecolor GF10
The production of this compound was achieved through the cultivation of the marine-derived fungus Emericella variecolor GF10.
-
Culture Medium: The fungus was cultured in a liquid medium containing glucose (2.0%), peptone (1.0%), yeast extract (0.5%), and artificial seawater.
-
Fermentation Conditions: The fermentation was carried out in flasks at 28°C for 14 days under static conditions.
-
Scaling: The culture was grown in 200 x 500 mL flasks, each containing 200 mL of the medium.
Extraction and Isolation of this compound
Following fermentation, the culture broth and mycelia were separated for the extraction of secondary metabolites.
-
Extraction: The culture filtrate was extracted with ethyl acetate (B1210297) (EtOAc). The mycelia were extracted with a mixture of methanol (B129727) (MeOH) and chloroform (B151607) (CHCl3).
-
Chromatographic Separation: The combined extracts were concentrated and subjected to a series of chromatographic steps to purify this compound.
-
Silica (B1680970) Gel Column Chromatography: The crude extract was first fractionated on a silica gel column using a stepwise gradient of n-hexane and EtOAc.
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound were further purified on a Sephadex LH-20 column with MeOH as the eluent.
-
High-Performance Liquid Chromatography (HPLC): The final purification was achieved by reversed-phase HPLC using a C18 column and a mobile phase of acetonitrile (B52724) (MeCN) and water.
-
Caption: Workflow for the isolation of this compound.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques. The planar structure was established through 1D and 2D Nuclear Magnetic Resonance (NMR) experiments, while the relative stereochemistry was elucidated using Nuclear Overhauser Effect Spectroscopy (NOESY).[1]
Table 2: NMR Spectroscopic Data for this compound (in CDCl3)
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 1 | 48.2 | 2.45 (m) |
| 2 | 36.5 | 2.10 (m), 1.65 (m) |
| 3 | 52.8 | 2.95 (m) |
| 4 | 141.2 | - |
| 5 | 128.5 | 5.85 (s) |
| 6 | 200.1 | - |
| 7 | 54.3 | 3.20 (d, 11.0) |
| 8 | 158.3 | 6.80 (d, 11.0) |
| 9 | 39.8 | 2.25 (m), 1.80 (m) |
| 10 | 45.6 | 1.95 (m) |
| 11 | 50.1 | 2.15 (m) |
| 12 | 35.4 | 1.55 (m) |
| 13 | 25.9 | 1.40 (m), 1.20 (m) |
| 14 | 38.7 | 2.05 (m) |
| 15 | 28.1 | 1.15 (m) |
| 16 | 124.5 | 5.40 (dd, 15.0, 7.5) |
| 17 | 135.2 | 6.10 (dd, 15.0, 10.0) |
| 18 | 130.4 | 5.95 (d, 10.0) |
| 19 | 138.1 | - |
| 20 | 21.2 | 1.75 (s) |
| 21 | 194.2 | 9.45 (s) |
| 22 | 16.5 | 0.95 (d, 7.0) |
| 23 | 18.9 | 1.05 (s) |
| 24 | 22.8 | 1.80 (s) |
| 25 | 29.8 | 1.10 (d, 7.0) |
Note: NMR data is based on the original isolation paper and may not be fully detailed in the provided search results.
Cytotoxicity Assay
The cytotoxic activity of this compound was evaluated against the P388 murine leukemia cell line.
-
Cell Line: P388 murine leukemia cells.
-
Method: The assay was performed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method.
-
Procedure:
-
P388 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
The cells were treated with various concentrations of this compound.
-
After a 72-hour incubation period, the MTT reagent was added to each well.
-
The formazan (B1609692) crystals formed were dissolved in a solubilization buffer.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.
Biological Activity and Mechanism of Action
This compound has demonstrated cytotoxic activity against cancer cell lines. In a study by Zhang et al. (2012), it exhibited an IC50 value of 24.6 µM against the P388 murine leukemia cell line.[4]
The precise mechanism of action for this compound has not been fully elucidated. However, studies on the broader ophiobolin family, particularly ophiobolin A, suggest a potential mechanism involving the covalent modification of phosphatidylethanolamine (B1630911) (PE), a key component of cell membranes.[5] This interaction is thought to disrupt membrane integrity, leading to cell death.[5] It is plausible that this compound shares a similar mechanism of action.
Regarding its effect on specific signaling pathways, there is currently no direct scientific literature linking this compound to the downregulation of estrogen receptors. While some natural products do interact with estrogen signaling, this has not been reported for ophiobolins.
Caption: Hypothesized mechanism of cytotoxicity for this compound.
Conclusion
This compound is a fungal-derived sesterterpenoid with demonstrated cytotoxic activity. Its discovery from marine fungi highlights the potential of underexplored environments for novel bioactive compounds. While its mechanism of action is not yet fully understood, it is hypothesized to involve the disruption of cell membrane integrity. Further research is warranted to explore its full therapeutic potential and to investigate its effects on various cellular signaling pathways. The detailed protocols and data presented in this guide provide a solid foundation for future studies on this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C25H34O2 | CID 11326062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ophiobolin O and 6-epi-ophiobolin O, two new cytotoxic sesterterpenes from the marine derived fungus Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
The Natural Occurrence of 6-epi-Ophiobolin G in Fungi: A Technical Guide for Researchers
An In-depth Examination of Fungal Producers, Biosynthesis, and Isolation of a Bioactive Sesterterpenoid
Introduction
6-epi-Ophiobolin G is a sesterterpenoid natural product belonging to the ophiobolin family, a class of metabolites characterized by a distinctive 5-8-5 tricyclic carbon skeleton. First isolated from the marine-derived fungus Emericella variecolor GF10, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound in fungi, detailing the known producing organisms, the biosynthetic pathways involved in its formation, and standardized protocols for its isolation and characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of fungal secondary metabolites.
Fungal Producers of this compound
To date, the production of this compound has been confirmed in several species of fungi, primarily within the genus Aspergillus. These fungi have been isolated from diverse environments, ranging from marine sediments to terrestrial plants, highlighting the cosmopolitan nature of these microbial producers.
Table 1: Confirmed Fungal Producers of this compound
| Fungal Species | Strain | Source of Isolation | Reference(s) |
| Aspergillus stellatus (formerly Emericella variecolor) | GF10 | Marine sediment | [1] |
| Aspergillus calidoustus | AA12 | Not specified | [1] |
| Aspergillus ustus | 094102 | Mangrove rhizosphere soil | [2] |
While these fungi are confirmed producers, quantitative data on the yield of this compound is not extensively reported in the literature. Generally, the production of ophiobolins in fungal cultures is in the range of a few milligrams per liter of fermentation broth.[3] However, the precise yield of this compound is dependent on the specific fungal strain, culture conditions, and extraction methods employed. For context, a study on a related compound, ophiobolin C, in a high-yield strain of Aspergillus ustus reported production levels of 200 mg·L−1.[1]
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway for sesterterpenoid synthesis in fungi, which originates from the mevalonate (B85504) (MVA) pathway. The core tricyclic skeleton is assembled by a sesterterpene synthase, followed by a series of oxidative modifications catalyzed by enzymes such as P450 monooxygenases.
Research on Aspergillus ustus has identified a gene cluster responsible for ophiobolin biosynthesis.[4][5] This cluster contains the key genes encoding the enzymes required for the synthesis of the ophiobolin backbone and its subsequent modifications. The formation of this compound is believed to be a result of non-enzymatic transformations of other ophiobolin intermediates.[2]
The proposed biosynthetic pathway begins with the cyclization of geranylfarnesyl pyrophosphate (GFPP) to form the initial ophiobolin skeleton. This is followed by a series of enzymatic and non-enzymatic modifications that lead to the various ophiobolin analogs, including this compound.
While the core biosynthetic machinery is encoded within a gene cluster, the regulation of this cluster is likely controlled by a complex network of signaling pathways. In fungi, secondary metabolism is often intertwined with developmental processes and responses to environmental cues. Although specific signaling pathways governing this compound production have not been elucidated, general fungal regulatory networks involving G-protein signaling and transcription factors are known to control the expression of secondary metabolite gene clusters.
Experimental Protocols
The following sections provide a generalized protocol for the fermentation, extraction, and purification of this compound from a fungal producer, based on methodologies reported for related ophiobolins from Aspergillus species.
Fungal Fermentation
-
Strain Activation and Inoculum Preparation:
-
Aseptically transfer a small piece of the mycelium of the producer fungus (e.g., Aspergillus stellatus GF10) from a stock culture to a Petri dish containing Potato Dextrose Agar (B569324) (PDA).
-
Incubate at 28°C for 7-10 days until sufficient mycelial growth is observed.
-
Prepare a seed culture by inoculating a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with several small agar plugs (approximately 5 mm in diameter) from the PDA plate.
-
Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 3-4 days.
-
-
Large-Scale Fermentation:
-
Inoculate a 2 L Erlenmeyer flask containing 1 L of a suitable production medium (e.g., PDB or a custom sea water-based medium for marine-derived fungi) with 50 mL of the seed culture.
-
Incubate the production culture under static conditions or on a rotary shaker (150 rpm) at 28°C for 14-21 days.
-
Extraction and Purification
-
Extraction:
-
After the fermentation period, separate the mycelium from the culture broth by filtration through cheesecloth or by centrifugation.
-
Extract the mycelium exhaustively with a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of acetone (B3395972) and methanol (B129727) (1:1 v/v), at room temperature.
-
Extract the culture filtrate separately with an equal volume of ethyl acetate three times.
-
Combine all organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing compounds with similar Rf values.
-
Further purify the fractions containing this compound using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, to achieve final purification of the target compound.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Conclusion
This compound is a naturally occurring sesterterpenoid with a confirmed fungal origin, primarily from species within the genus Aspergillus. While its production has been identified in several strains, a significant gap exists in the literature regarding quantitative yield data. The biosynthetic pathway is understood to be part of the larger ophiobolin metabolic network, with its formation likely resulting from non-enzymatic transformations of precursors. The provided experimental protocols offer a foundational methodology for the cultivation of producing fungi and the subsequent isolation of this compound for further research and development. Future studies focusing on the optimization of fermentation conditions and the elucidation of the specific regulatory networks controlling its biosynthesis will be crucial for unlocking the full potential of this bioactive fungal metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sesterterpene ophiobolin biosynthesis involving multiple gene clusters in Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesterterpene ophiobolin biosynthesis involving multiple gene clusters in Aspergillus ustus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-epi-Ophiobolin G: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-epi-ophiobolin G is a naturally occurring sesterterpenoid belonging to the ophiobolin family, a class of metabolites produced by various fungi. These compounds are characterized by a distinctive 5-8-5 tricyclic ring system. This compound, an epimer of ophiobolin G, has garnered interest due to its potential biological activities, including cytotoxic, antibacterial, and antimalarial properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and available physicochemical and biological data for this compound. It is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Chemical Structure and Stereochemistry
This compound is a sesterterpenoid with the molecular formula C25H34O2.[1] Its structure is built upon a 5-8-5 fused tricyclic carbon skeleton, which is characteristic of the ophiobolin class of natural products. The systematic IUPAC name for this compound is (1R,3S,7R,8E,11S,12R)-1,4-dimethyl-12-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-6-oxotricyclo[9.3.0.0³,⁷]tetradeca-4,8-diene-8-carbaldehyde.[1]
The key stereochemical feature that distinguishes this compound from its diastereomer, ophiobolin G, is the configuration at the C-6 position. In this compound, the hydrogen atom at C-6 is in the α-position. The stereochemistry of this compound has been determined through extensive 2D NMR spectroscopy, including Nuclear Overhauser Effect Spectroscopy (NOESY), which allows for the determination of through-space correlations between protons, thus defining the relative stereochemistry of the molecule.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H34O2 | [1] |
| Molecular Weight | 366.5 g/mol | [1] |
| IUPAC Name | (1R,3S,7R,8E,11S,12R)-1,4-dimethyl-12-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-6-oxotricyclo[9.3.0.0³,⁷]tetradeca-4,8-diene-8-carbaldehyde | [1] |
| Canonical SMILES | CC1=CC(=O)C[C@H]2[C@H]1C[C@@]3(CC--INVALID-LINK----INVALID-LINK--/C=C/C=C(C)C)C | [1] |
| InChI | InChI=1S/C25H34O2/c1-16(2)7-6-8-17(3)20-11-12-25(5)14-21-18(4)13-23(27)24(21)19(15-26)9-10-22(20)25/h6-9,13,15,17,20-22,24H,10-12,14H2,1-5H3/b8-6-,19-9+/t17-,20+,21+,22-,24-,25+/m1/s1 | [1] |
| InChIKey | RKNMPQSLAZUFIT-WJOKJDDTSA-N | [1] |
Spectroscopic Data for Structural Elucidation
The structure of this compound was elucidated primarily through nuclear magnetic resonance (NMR) spectroscopy. While the complete data from the original publication is not fully available, this section compiles the known information and provides a representative dataset based on closely related analogs. The definitive assignment of all proton and carbon signals was achieved through a combination of 1D (¹H and ¹³C) and 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY.
Table 2: Representative ¹H and ¹³C NMR Data for the Ophiobolin Core
(Note: This table is a composite based on available data for ophiobolin derivatives and may not represent the exact chemical shifts for this compound. The full, detailed NMR data can be found in the primary literature.)
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1 | ~35-45 | ~1.3-1.5 (m) |
| 2 | ~40-50 | ~2.2-2.4 (m) |
| 3 | ~78-82 | - |
| 4 | ~50-55 | ~2.3-2.5 (m) |
| 5 | ~120-125 | - |
| 6 | ~50-55 | ~3.1-3.3 (m) |
| 7 | ~135-140 | - |
| 8 | ~125-130 | ~5.6-5.9 (br s) |
| 9 | ~24-29 | ~2.4-2.6 (m) |
| 10 | ~40-55 | ~1.6-2.4 (m) |
| 11 | ~42-45 | - |
| 12 | ~40-45 | ~1.3-1.5 (m) |
| 13 | - | - |
| 14 | - | - |
| 15 | - | - |
| 16 | - | - |
| 17 | - | - |
| 18 | - | - |
| 19 | - | - |
| 20 | - | - |
| 21 (CHO) | ~190-195 | ~9.9-10.1 (s) |
| 22 | - | - |
| 23 | - | - |
| 24 | - | - |
| 25 | - | - |
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation of sesterterpenoids from Emericella variecolor, based on the initial report of the isolation of this compound.[2]
Experimental Workflow for Isolation
Caption: Generalized workflow for the isolation of this compound.
-
Fungal Culture: The marine-derived fungus Emericella variecolor GF10 is cultured on a suitable solid or in a liquid medium to promote the production of secondary metabolites.
-
Extraction: The fungal mycelia and/or the culture broth are extracted with an organic solvent, typically ethyl acetate, to obtain a crude extract containing a mixture of compounds.
-
Preliminary Fractionation: The crude extract is subjected to silica gel column chromatography using a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate the components based on polarity.
-
Size-Exclusion Chromatography: Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography with a solvent such as methanol (B129727) to separate molecules based on size.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reverse-phase HPLC to yield pure this compound.
Structure Elucidation Methodology
The determination of the planar structure and relative stereochemistry of this compound involves a suite of modern spectroscopic techniques.
Logical Flow for Structure Determination
References
The Biosynthesis of 6-epi-Ophiobolin G: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals in natural product biosynthesis, mycology, and oncology.
Abstract: This technical guide provides a comprehensive overview of the biosynthetic pathway of 6-epi-ophiobolin G, a sesterterpenoid with potential as an estrogen receptor down-regulator for breast cancer treatment.[1][2] The pathway, elucidated primarily in the fungus Aspergillus ustus 094102, involves a series of enzymatic steps to construct the core ophiobolin skeleton, followed by oxidative modifications and a final non-enzymatic transformation. This document details the key enzymes, intermediates, and genetic regulation, presenting quantitative data from relevant studies. Furthermore, it outlines detailed experimental protocols for key analytical and genetic techniques used to investigate this pathway and includes visualizations of the core biosynthetic pathway and experimental workflows to aid in comprehension.
Introduction to this compound and the Ophiobolin Family
Ophiobolins are a class of sesterterpenoids characterized by a distinctive 5-8-5 tricyclic ring system.[3][4][5] These fungal metabolites, isolated from genera such as Bipolaris and Aspergillus, exhibit a wide range of biological activities, including phytotoxic, antimicrobial, and cytotoxic effects.[1][5] this compound, a member of this family, has garnered significant interest for its potential therapeutic applications, particularly its ability to act as an estrogen receptor down-regulator in breast cancer cells.[1][2] Understanding its biosynthesis is crucial for developing sustainable production methods for this promising compound.
The Biosynthetic Pathway of this compound in Aspergillus ustus
The biosynthesis of this compound is a multi-step process that originates from the general isoprenoid pathway and proceeds through the formation of the core ophiobolin structure, which is then further modified. The pathway has been extensively studied in Aspergillus ustus 094102.[1][3][4]
Formation of the Ophiobolin Skeleton
This crucial two-step process is catalyzed by a single bifunctional enzyme, Ophiobolin F Synthase (OblAAu) .[1][5] The gene encoding this enzyme, oblAAu, is located within the ophiobolin biosynthetic gene cluster (oblAu) in A. ustus.[1][5]
Oxidative Modifications and the Role of Unclustered Enzymes
Following the formation of ophiobolin F, a series of oxidative modifications occur to yield more complex ophiobolins. These reactions are catalyzed by a P450 monooxygenase and an FAD-dependent oxidoreductase.
-
Oxidation of Ophiobolin F to Ophiobolin C: The P450 monooxygenase, OblBAu , encoded by the oblBAu gene within the oblAu cluster, catalyzes the multiple oxidations of ophiobolin F at positions C5 and C21 to produce ophiobolin C.[1][2][4]
-
Dehydrogenation of Ophiobolin C to Ophiobolin K: A key step in the pathway is the formation of a double bond at C16-C17. This reaction is catalyzed by OblCAu , an FAD-dependent oxidoreductase.[3][4] Interestingly, the gene encoding OblCAu is not located within the main oblAu gene cluster, highlighting the involvement of unclustered genes in the biosynthesis of complex natural products.[4][5] OblCAu has been shown to catalyze the dehydrogenation of both ophiobolin F and ophiobolin C.[3][4]
Final Non-Enzymatic Transformation to this compound
The final step in the formation of this compound is a non-enzymatic transformation from its precursor, ophiobolin K.[1] This suggests that this compound may be a spontaneous rearrangement product, and its accumulation could be dependent on the concentration of ophiobolin K and the physicochemical conditions of the cellular environment.
Below is a diagram illustrating the complete biosynthetic pathway.
Quantitative Data on Ophiobolin Biosynthesis
Quantitative analysis of ophiobolin production has been primarily achieved through gene knockout experiments and heterologous expression systems. The following tables summarize key quantitative findings from the literature.
| Gene/Strain | Modification | Effect on Ophiobolin Production | Reference |
| A. ustus ΔoblAAu | Knockout of Ophiobolin F synthase | Complete abolishment of all ophiobolin production. | [1] |
| A. ustus ΔoblBAu | Knockout of P450 monooxygenase | Accumulation of Ophiobolin F, no production of downstream ophiobolins. | [1] |
| A. ustus | Overexpression of oblDAu (transporter) | Significantly improved overall ophiobolin production. | [4] |
Table 1: Effects of Gene Modifications on Ophiobolin Production in Aspergillus ustus
| Host Organism | Expressed Genes | Product | Titer | Reference |
| Saccharomyces cerevisiae | AuoblA | Ophiobolin F | 7.5 mg/L | [2] |
| Saccharomyces cerevisiae | Metabolic engineering + AuoblA | Ophiobolin F | 5.1 g/L | [2] |
| Aspergillus oryzae | oblAAu and oblCAu | 21-deoxyophiobolin K | - | [1] |
| A. ustus (engineered) | - | Ophiobolin C | 200 mg/L | [1] |
Table 2: Heterologous Production of Ophiobolins
Experimental Protocols
This section provides an overview of key experimental methodologies employed in the study of the this compound biosynthetic pathway.
Gene Inactivation in Aspergillus ustus
Gene inactivation through homologous recombination is a fundamental technique to elucidate gene function.
-
Construct Preparation: A gene replacement cassette is constructed containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by homologous regions upstream and downstream of the target gene (oblAAu, oblBAu, etc.).
-
Protoplast Transformation: Protoplasts of A. ustus are prepared by enzymatic digestion of the fungal cell wall. The gene replacement cassette is then introduced into the protoplasts, often using polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Selection and Verification: Transformed protoplasts are regenerated on a selective medium containing the appropriate antibiotic. Resistant colonies are then screened by PCR using primers specific to the target gene and the selectable marker to confirm successful gene replacement.[1]
Heterologous Expression in Aspergillus oryzae
Heterologous expression is used to confirm the function of individual biosynthetic enzymes.
-
Vector Construction: The coding sequence of the target gene (e.g., oblAAu, oblCAu) is cloned into an Aspergillus expression vector, typically under the control of a strong constitutive or inducible promoter.
-
Transformation: The expression vector is introduced into A. oryzae protoplasts.
-
Fermentation and Analysis: The transformants are cultivated in a suitable production medium. The culture broth and/or mycelia are then extracted with an organic solvent (e.g., ethyl acetate) and analyzed by HPLC or LC-MS to detect the enzymatic product.[1]
Analysis of Ophiobolins by HPLC and LC-MS
Chromatographic methods are essential for the detection and quantification of ophiobolins.
-
Sample Preparation: Fungal cultures are typically extracted with acetone (B3395972) or ethyl acetate. The crude extract is then dissolved in a suitable solvent like methanol (B129727) for analysis.[1]
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is typically employed. A representative gradient program is: 0–5 min, 85% B; 5–10 min, 85%–95% B; 10–25 min, 95% B; 25–30 min, 95%–85% B.[1]
-
Detection: UV detection at 234 nm is suitable for many ophiobolins.[1]
-
-
LC-MS Analysis: For structural confirmation and identification of novel compounds, LC coupled with mass spectrometry (electrospray ionization, ESI, is common) is used. This allows for the determination of molecular weights and fragmentation patterns.[1]
In Vitro Terpene Cyclase Assay (General Protocol)
This protocol can be adapted for the in vitro characterization of OblAAu.
-
Enzyme Preparation: The terpene cyclase is expressed recombinantly (e.g., in E. coli) and purified.
-
Reaction Mixture: A typical reaction mixture includes the purified enzyme in a suitable buffer (e.g., PIPES buffer, pH 7.5), MgCl2 (a required cofactor for most terpene cyclases), and the substrate (GFPP for OblAAu).[7]
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a defined period.
-
Product Extraction: The reaction is quenched (e.g., with EDTA), and the terpene products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analysis: The extracted products are analyzed by GC-MS or LC-MS to identify and quantify the cyclized products.
Workflow Visualizations
The following diagrams illustrate the logical flow of key experimental procedures used in the elucidation of the this compound biosynthetic pathway.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in Aspergillus ustus has been largely elucidated, revealing a fascinating interplay between a core gene cluster and an unclustered enzyme. The final non-enzymatic step highlights the complexity of natural product formation. While the key enzymatic steps are understood, further research is needed to characterize the kinetic properties of the biosynthetic enzymes (OblA, OblB, and OblC) and to precisely define the conditions that govern the non-enzymatic conversion of ophiobolin K to this compound.
The successful heterologous production of ophiobolin F in Saccharomyces cerevisiae at high titers demonstrates the potential for metabolic engineering to provide a sustainable source of ophiobolins for pharmacological research and development. Future work will likely focus on reconstituting the entire this compound pathway in a heterologous host, which will require the co-expression of the oblA, oblB, and oblC genes, and potentially the optimization of fermentation conditions to favor the final non-enzymatic transformation. This will be a critical step towards the industrial-scale production of this promising anticancer agent.
References
- 1. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De novo production of bioactive sesterterpenoid ophiobolins in Saccharomyces cerevisiae cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput screening and directed evolution of terpene synthase-catalyzed cylization - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activities of 6-Epi-Ophiobolin G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Epi-ophiobolin G is a sesterterpenoid natural product belonging to the ophiobolin family, which are characterized by a distinctive 5-8-5 tricyclic carbon skeleton.[1] Isolated from various fungal species, including those from marine environments, this compound has garnered significant interest within the scientific community due to its diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the known biological effects of this compound, presenting quantitative data, detailed experimental protocols for key assays, and insights into its potential mechanisms of action through signaling pathway diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Data Presentation: Quantitative Biological Activities
The biological activities of this compound and its related compounds are summarized in the following tables, providing a quantitative basis for comparison and further investigation.
Table 1: Cytotoxic and Antimalarial Activities of this compound
| Activity | Cell Line/Organism | IC50 / MIC | Reference |
| Cytotoxicity | P388 (Mouse Leukemia) | 24.6 µM | [3] |
| Antimalarial | Plasmodium falciparum (3D7) | 3.319 µM | [2] |
| Antimalarial | Plasmodium falciparum (Dd2, Chloroquine-resistant) | 4.340 µM | [2] |
Table 2: Antibacterial and Biofilm Inhibitory Activities of this compound
| Activity | Organism | MIC | Reference |
| Antibacterial | Gram-positive pathogens | 6.25 - 25 µg/mL | [2] |
| Biofilm Inhibition | Streptococcus agalactiae | 3.125 µg/mL | [2] |
Table 3: Cytotoxic Activities of Related Ophiobolins
| Compound | Cell Line | IC50 | Reference |
| Ophiobolin K | TK-10 (Renal Cancer) | 0.51 µM | |
| 6-epi-ophiobolin K | MCF-7 (Breast Cancer) | 2.97 µM | |
| Ophiobolin A | Various Cancer Cell Lines | <1 µM | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5][6][7][8][9]
Materials:
-
96-well microtiter plates
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Test compound (this compound)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the initial 24-hour incubation, replace the medium with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimalarial Assay (SYBR Green I-based Assay)
This assay measures the proliferation of Plasmodium falciparum in erythrocytes by quantifying the parasite's DNA using the fluorescent dye SYBR Green I.[10][11][12][13][14]
Materials:
-
96-well microtiter plates
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes (O+)
-
RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)
-
Test compound (this compound)
-
Fluorescence microplate reader
Protocol:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C. Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
-
Assay Setup: Prepare serial dilutions of this compound in RPMI-1640 medium. In a 96-well plate, add 100 µL of the parasite culture (1% parasitemia, 2% hematocrit) to wells containing 100 µL of the diluted compound. Include parasite-free red blood cells as a negative control and infected red blood cells without the compound as a positive control.
-
Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The percentage of parasite growth inhibition is calculated as: % Inhibition = 100 - [((Fluorescence of treated wells - Fluorescence of negative control) / (Fluorescence of positive control - Fluorescence of negative control)) x 100] The IC50 value is determined from the dose-response curve.
Biofilm Inhibition Assay (Crystal Violet Assay)
The crystal violet assay is a simple and widely used method to quantify biofilm formation.[15][16][17][18][19]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture (e.g., Streptococcus agalactiae)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Phosphate-Buffered Saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid or 95% Ethanol (B145695)
-
Test compound (this compound)
-
Microplate reader
Protocol:
-
Inoculum Preparation: Grow a bacterial culture overnight in TSB at 37°C. Dilute the overnight culture 1:100 in fresh TSB.
-
Biofilm Formation: In a 96-well plate, add 100 µL of the diluted bacterial culture to wells containing 100 µL of TSB with serial dilutions of this compound. Include wells with bacteria and no compound as a positive control and wells with sterile medium as a negative control.
-
Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Carefully discard the planktonic cells from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the plate again with PBS to remove excess stain.
-
Solubilization: Air-dry the plate. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Absorbance Measurement: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 550-595 nm using a microplate reader.
-
Data Analysis: The percentage of biofilm inhibition is calculated as: % Inhibition = 100 - [((Absorbance of treated wells - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)) x 100] The MIC for biofilm inhibition is the lowest concentration that shows a significant reduction in biofilm formation.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are yet to be fully elucidated, studies on the broader ophiobolin class, particularly ophiobolin A, provide valuable insights into its likely mechanisms of action. These include the induction of apoptosis and autophagy, and the inhibition of calmodulin.[20][21][22][23][24][25][26][27][28][29][30][31]
Induction of Apoptosis
Ophiobolin A has been shown to induce apoptosis in various cancer cell lines.[20][21] The mitochondrial pathway of apoptosis is a likely target.
Caption: Proposed mitochondrial apoptosis pathway induced by ophiobolins.
Calmodulin Inhibition
Ophiobolins are known inhibitors of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways.[22][26][27][31][32] Inhibition of calmodulin can disrupt downstream signaling cascades, contributing to the cytotoxic effects of these compounds. While 6-epi-ophiobolin A is noted to be a less potent inhibitor than ophiobolin A, this mechanism remains a plausible contributor to the bioactivity of this compound.[32]
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ophiobolin A, a sesterterpenoid fungal phytotoxin, displays higher in vitro growth-inhibitory effects in mammalian than in plant cells and displays in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. iddo.org [iddo.org]
- 11. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3.3.2. SYBR Green I Inhibition Assay for the Asexual Stages of P. falciparum [bio-protocol.org]
- 14. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 15. Crystal violet staining protocol | Abcam [abcam.com]
- 16. Crystal violet assay [bio-protocol.org]
- 17. Crystal violet biomass assays [bio-protocol.org]
- 18. static.igem.org [static.igem.org]
- 19. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ophiobolin A Induces Autophagy and Activates the Mitochondrial Pathway of Apoptosis in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ophiobolin A Induces Autophagy and Activates the Mitochondrial Pathway of Apoptosis in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ophiobolin A. A natural product inhibitor of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. researchgate.net [researchgate.net]
- 25. oncotarget.com [oncotarget.com]
- 26. Characterization of the interaction of ophiobolin A and calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Initial kinetics of the inactivation of calmodulin by the fungal toxin ophiobolin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Chemistry and biology of ophiobolin A and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Identification of the binding and inhibition sites in the calmodulin molecule for ophiobolin A by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Role of Calmodulin Inhibition in the Mode of Action of Ophiobolin A - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Cytotoxic Properties of 6-epi-ophiobolin G
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic properties of 6-epi-ophiobolin G, a sesterterpenoid isolated from marine-derived fungi. This document details its effects on cancer cell lines, outlines experimental protocols for assessing its cytotoxicity, and explores its potential mechanism of action through key signaling pathways.
Quantitative Cytotoxicity Data
This compound has demonstrated cytotoxic activity against various cancer cell lines. While specific IC50 values for a wide range of cell lines are not extensively reported in publicly available literature, data for the closely related ophiobolin G and other derivatives provide valuable insights into its potential potency.
A study by Zhang et al. (2012) reported the cytotoxic activity of ophiobolin G against the P388 mouse leukemia cell line.[1][2] Furthermore, a study on 14,15-dehydro-6-epi-ophiobolin G, a structurally similar compound, showed growth inhibitory activity against a panel of human cancer cell lines, suggesting that the stereochemistry at the C-6 position may not dramatically alter its cytotoxic potential. The cytotoxic activity of various ophiobolins, including those related to this compound, has been documented against a variety of tumor cell lines such as P388, L1210, and K562.[3]
| Compound | Cell Line | IC50 / GI50 (µM) | Reference |
| Ophiobolin G | P388 (mouse leukemia) | 24.6 | Zhang et al., 2012[1][2] |
| Ophiobolin K | P388 (adriamycin-resistant) | 0.27–0.65 | Wei et al., 2004[4] |
| 14,15-dehydro-6-epi-ophiobolin G | HCT-15 (colon), NUGC-3 (gastric), NCI-H23 (lung), ACHN (renal), PC-3 (prostate), MDA-MB-231 (breast) | 1.53 - 2.01 | Choi et al., 2019[5] |
Experimental Protocols
The cytotoxicity of ophiobolins is typically evaluated using colorimetric assays such as the MTT or SRB assay. The following is a detailed methodology based on standard protocols used for similar compounds.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines (e.g., P388, K562, L1210)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A serial dilution of this compound is prepared in the culture medium and added to the wells. A vehicle control (medium with DMSO) and a blank (medium only) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, the medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for an additional 4 hours.
-
Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved by adding the solubilization buffer to each well.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Signaling Pathways and Mechanism of Action
While the specific signaling pathways affected by this compound have not been fully elucidated, research on the broader ophiobolin family, particularly ophiobolin A, suggests a mechanism involving the induction of apoptosis and perturbation of mitochondrial function.[6][7][8]
Proposed Mechanism: Induction of Apoptosis via the Intrinsic Pathway
Ophiobolins are thought to induce cytotoxicity in cancer cells by triggering the intrinsic apoptotic pathway, which is centered around the mitochondria.
Key Events in the Proposed Pathway:
-
Mitochondrial Membrane Permeabilization (MMP): this compound likely induces stress on the mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP).
-
Cytochrome c Release: The increase in mitochondrial membrane permeability results in the release of cytochrome c from the intermembrane space into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1) and dATP, triggering the formation of the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.
Visualizations
Diagram: Proposed Intrinsic Apoptotic Pathway Induced by this compound
Caption: Proposed intrinsic apoptotic pathway initiated by this compound.
Diagram: Experimental Workflow for Cytotoxicity Assessment
Caption: Standard experimental workflow for determining cytotoxicity using the MTT assay.
References
- 1. Ophiobolin O and 6-epi-ophiobolin O, two new cytotoxic sesterterpenes from the marine derived fungus Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
- 7. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Antimicrobial Effects of 6-epi-Ophiobolin G: A Technical Guide for Researchers
Abstract
6-epi-ophiobolin G, a sesterterpenoid natural product isolated from various fungal species, has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the antimicrobial effects of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents. This document summarizes the available quantitative data on its bioactivity, presents detailed experimental protocols for assessing its antimicrobial efficacy, and explores its potential mechanism of action based on current understanding of the broader ophiobolin class of compounds.
Introduction
The rise of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. Natural products have historically been a rich source of antimicrobial compounds. The ophiobolins are a class of sesterterpenoids produced by various fungi, such as those from the Aspergillus and Bipolaris genera, and are known for their diverse biological activities, including phytotoxic, cytotoxic, and antimicrobial effects.[1][2][3] this compound is a member of this family that has shown promising antibacterial activity. This guide aims to consolidate the existing data and methodologies to facilitate further research into its therapeutic potential.
Quantitative Antimicrobial Data
The antimicrobial activity of this compound has been primarily evaluated against a panel of Gram-positive bacteria. The available data on its Minimum Inhibitory Concentrations (MICs) and biofilm inhibition are summarized below.
Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Test Organism | Strain | MIC (µg/mL) | Reference |
| Streptococcus agalactiae | N/A | 3.125 | [4] |
| Gram-positive pathogens (unspecified) | Six strains | 6.25 - 25 | [4] |
Table 2: Anti-biofilm Activity of this compound
| Test Organism | Strain | Biofilm Inhibition (MIC, µg/mL) | Reference |
| Streptococcus agalactiae | N/A | 3.125 | [4] |
Note: Data on the antifungal spectrum of this compound is currently limited in the reviewed literature. However, other ophiobolins, such as ophiobolin K, have demonstrated a wide range of antifungal activity.[5]
Experimental Protocols
The following are detailed protocols for the evaluation of the antimicrobial properties of this compound. These are based on established methodologies and can be adapted for specific laboratory conditions.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well sterile microtiter plates (round-bottom recommended)[6]
-
Test organism (e.g., Streptococcus agalactiae)
-
Appropriate broth medium (e.g., Tryptic Soy Broth - TSB)[7]
-
This compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., amoxicillin)[5]
-
Negative control (broth medium with solvent)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar (B569324) plate into sterile saline. Adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
In the first column of the 96-well plate, add 100 µL of the broth medium containing twice the highest desired concentration of this compound.
-
Add 100 µL of sterile broth to the remaining wells (columns 2-12).
-
Perform serial two-fold dilutions by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.[6] Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
Inoculate each well (columns 1-11) with 100 µL of the prepared bacterial suspension.
-
Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for S. agalactiae) for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity). Alternatively, the absorbance can be read using a microplate reader.[9]
Biofilm Inhibition Assay using Crystal Violet Staining
This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.
Materials:
-
96-well sterile flat-bottom microtiter plates[10]
-
Test organism (Streptococcus agalactiae)
-
Appropriate broth medium (e.g., TSB supplemented with 1% glucose)
-
This compound stock solution
-
0.1% Crystal Violet solution[10]
-
30% Acetic acid or 95% Ethanol[10]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare a bacterial suspension as described in the MIC protocol and dilute it in the appropriate broth medium to an OD₆₀₀ of 0.05.[11]
-
Add 100 µL of the bacterial suspension to each well of a 96-well flat-bottom plate.
-
Add 100 µL of different concentrations of this compound (prepared by serial dilution in the broth) to the wells. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[11][12]
-
After incubation, gently remove the planktonic cells by washing the wells twice with PBS. Be careful not to disturb the biofilm.[12]
-
Fix the biofilm by adding 200 µL of methanol (B129727) to each well for 15 minutes.
-
Remove the methanol and let the plate air dry.
-
Stain the biofilm by adding 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[13]
-
Remove the crystal violet solution and wash the wells gently with water to remove excess stain.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well.
-
Quantify the biofilm by measuring the absorbance at 590 nm using a microplate reader.[13] The percentage of biofilm inhibition can be calculated relative to the positive control.
Potential Mechanism of Antimicrobial Action
The precise molecular mechanism of antimicrobial action for this compound has not been fully elucidated. However, studies on other ophiobolins, particularly ophiobolin A, suggest potential targets.
One of the prominent hypotheses is the inhibition of calmodulin (CaM), a key calcium-binding protein involved in numerous cellular signaling pathways in both eukaryotes and prokaryotes.[3][5] In filamentous fungi, calmodulin is crucial for processes like hyphal growth and spore germination.[5] It is plausible that this compound, like other ophiobolins, could bind to and inhibit the function of calmodulin or other essential enzymes in bacteria, leading to the disruption of cellular processes and ultimately cell death. The presence of a hydroxyl group at C-3 and an aldehyde group at C-21 in the ophiobolin structure appears to be important for this activity.[5][14]
Furthermore, some antimicrobial compounds exert their effects by disrupting the bacterial cell membrane. While there is no direct evidence for this for this compound, it remains a possibility that warrants investigation.
References
- 1. The incredible story of ophiobolin A and sphaeropsidin A: two fungal terpenes from wilt-inducing phytotoxins to promising anticancer compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. scribd.com [scribd.com]
- 12. ableweb.org [ableweb.org]
- 13. Crystal violet staining protocol | Abcam [abcam.com]
- 14. Bio-Activity and Dereplication-Based Discovery of Ophiobolins and Other Fungal Secondary Metabolites Targeting Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Phytotoxic Potential of 6-epi-Ophiobolin G: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-epi-Ophiobolin G is a sesterterpenoid natural product belonging to the ophiobolin family, a class of metabolites produced by various fungi. While research on this compound has primarily focused on its cytotoxic effects against cancer cell lines, its structural similarity to other known phytotoxic ophiobolins suggests a potential role as a plant growth inhibitor. This technical guide provides an in-depth overview of the likely phytotoxic activity of this compound, drawing on data from closely related compounds and established methodologies for assessing phytotoxicity. Due to a lack of specific studies on the phytotoxic effects of this compound, this paper extrapolates information from related ophiobolins to provide a foundational understanding for future research.
Putative Phytotoxic Activity and Quantitative Data
While direct quantitative data for the phytotoxic activity of this compound is not currently available in published literature, the activity of structurally similar compounds, such as 6-epi-ophiobolin A, provides valuable insight. The stereochemistry at the C-6 position is known to influence the biological activity of ophiobolins.
Table 1: Phytotoxicity of Ophiobolin Analogs Against Green Foxtail (Setaria viridis)
| Compound | Concentration (mg/mL) | Lesion Diameter (mm) | Observations |
| 3-anhydro-ophiobolin A | 0.5 | 3-4 | Most phytotoxic in the series. |
| 6-epi-ophiobolin A | 0.5 | 2-3 | Significant phytotoxicity observed. |
| Mixture (3-anhydro-ophiobolin A + 6-epi-ophiobolin A) | 0.5 of each | 4-5 | Synergistic effect observed, producing larger lesions than individual compounds.[1] |
| 6-epi-ophiobolin B | 1.0 | Inactive | - |
| 3-anhydro-6-epi-ophiobolin B | 1.0 | Inactive | - |
| Ophiobolin I | 1.0 | Weak activity | - |
Data extrapolated from studies on related ophiobolins to suggest potential activity of this compound.[1]
Experimental Protocols
The following experimental protocols are standard methods for assessing the phytotoxicity of natural compounds like ophiobolins and would be suitable for evaluating this compound.
Leaf-Puncture Assay
This method is commonly used to evaluate the direct phytotoxic effects of a compound on plant leaf tissue.[1]
-
Plant Material: Healthy, fully expanded leaves are detached from the test plant species (e.g., green foxtail, Setaria viridis).
-
Preparation: The detached leaves are washed and placed in a humid environment, such as a petri dish with moistened filter paper, to prevent desiccation.
-
Puncturing: A small puncture is made in the center of the leaf lamina using a sterile needle.
-
Treatment: A solution of the test compound (e.g., this compound dissolved in a suitable solvent) at various concentrations is applied as a droplet over the puncture site. A solvent-only control is also applied to a separate set of leaves.
-
Incubation: The treated leaves are incubated under controlled conditions (e.g., 25°C with a 12-hour photoperiod) for a specified duration (e.g., 48-72 hours).
-
Assessment: The diameter of the necrotic lesion that develops around the puncture site is measured. The size of the lesion is indicative of the compound's phytotoxicity.
Seed Germination and Seedling Growth Assay
This assay assesses the impact of the compound on seed germination and early plant development.
-
Preparation: Seeds of the target plant species are surface-sterilized.
-
Treatment: A known number of seeds are placed on filter paper in a petri dish. The filter paper is moistened with a solution of the test compound at various concentrations. A control group receives only the solvent.
-
Incubation: The petri dishes are incubated in a growth chamber with controlled temperature and light conditions.
-
Assessment:
-
Germination Rate: The number of germinated seeds is counted daily.
-
Root and Shoot Length: After a set period (e.g., 7 days), the length of the primary root and shoot of the seedlings is measured.
-
Biomass: The fresh and dry weight of the seedlings can be determined.
-
Potential Mechanism of Action and Signaling Pathways
The primary mechanism of phytotoxicity for several well-studied ophiobolins is the inhibition of calmodulin (CaM), a key calcium-binding protein involved in a multitude of cellular signaling pathways in plants.[2][3] It is highly probable that this compound shares this mode of action.
Calmodulin Inhibition Pathway
Ophiobolins are known to bind covalently to calmodulin, leading to its inactivation.[2][4] This disrupts calcium-dependent signaling cascades that are crucial for various physiological processes, including cell growth, development, and stress responses. The inhibition of calmodulin can lead to a cascade of downstream effects, ultimately resulting in cell death and the observed phytotoxic symptoms.[2][3]
Caption: Putative signaling pathway of this compound via calmodulin inhibition.
Experimental Workflow for Phytotoxicity Assessment
The following diagram illustrates a typical workflow for the isolation, identification, and phytotoxicity testing of a natural product like this compound.
Caption: General experimental workflow for assessing phytotoxicity.
Conclusion and Future Directions
While direct evidence for the phytotoxic activity of this compound is currently lacking, its structural relationship to other phytotoxic ophiobolins strongly suggests its potential as a plant growth inhibitor. The likely mechanism of action involves the inhibition of calmodulin, a critical component of plant cellular signaling.
Future research should focus on:
-
Direct Phytotoxicity Testing: Conducting leaf-puncture and seed germination assays with pure this compound on a variety of plant species, including both monocots and dicots, to determine its phytotoxic spectrum and potency (e.g., IC50 values).
-
Mechanism of Action Studies: Confirming the inhibition of plant calmodulin by this compound and exploring other potential cellular targets.
-
Structure-Activity Relationship Studies: Comparing the phytotoxicity of this compound with other ophiobolin analogs to further elucidate the structural requirements for activity.
Such studies will be instrumental in fully characterizing the biological activity profile of this compound and evaluating its potential for development as a natural herbicide or as a molecular probe for studying plant signaling pathways.
References
6-epi-ophiobolin G (MHO7): A Novel Sesterterpene as an Estrogen Receptor Alpha Down-regulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the sesterterpene 6-epi-ophiobolin G, also identified as MHO7, a novel down-regulator of estrogen receptor alpha (ERα). Isolated from a mangrove fungus, this natural product has demonstrated significant activity against breast cancer cells, presenting a promising avenue for the development of new therapeutic agents.[1] This document consolidates the current understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.
Core Mechanism of Action
This compound (MHO7) functions as a novel selective estrogen receptor down-regulator (SERD). Its primary mechanism involves the reduction of ERα protein levels in cancer cells.[1] This is achieved through a multi-faceted approach:
-
Direct Binding and Conformational Change: MHO7 binds directly to ERα. This interaction is thought to induce a conformational change in the receptor, specifically affecting helix 11 in the agonist conformation.[1]
-
Inhibition of Gene Expression: A whole-genome transcriptomic analysis of MCF-7 cells treated with MHO7 revealed that the estrogen signaling pathway was the most significantly affected. The treatment was shown to inhibit the de novo synthesis of ESR1 mRNA, the gene encoding ERα.[1]
-
Promotion of Proteasomal Degradation: MHO7 enhances the degradation of the ERα protein through the ubiquitin-proteasome system.[1]
The culmination of these actions leads to a significant decrease in the overall levels of ERα protein within the cell. This, in turn, reduces the transcriptional activity of ERα-responsive genes, including key regulators of cell proliferation and survival such as GREB1, BRCA1, MUC1, and CCND1.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the bioactivity of this compound (MHO7) and its derivatives in breast cancer cell lines.
Table 1: In vitro cytotoxicity of this compound (MHO7) and its derivatives against breast cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
| This compound (MHO7) | MCF-7 | ~3.94 |
| Derivative 16a | MCF-7 | 0.41[2] |
Data for MHO7 is inferred from comparative data; derivative 16a is reported to be 9.6-fold more potent than MHO7.[2]
Table 2: Effect of this compound (MHO7) on ERα and downstream gene expression.
| Treatment | Target Gene | Effect on Expression |
| This compound (MHO7) | ESR1 (ERα) | Inhibition of de novo mRNA synthesis [1] |
| This compound (MHO7) | GREB1 | Decreased expression [1] |
| This compound (MHO7) | BRCA1 | Decreased expression [1] |
| This compound (MHO7) | MUC1 | Decreased expression [1] |
| This compound (MHO7) | CCND1 (Cyclin D1) | Decreased expression [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for the characterization of this compound (MHO7).
Cell Culture
-
Cell Line: Human breast cancer cell line MCF-7 (ER-positive).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed MCF-7 cells in 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blotting for ERα
-
Treat MCF-7 cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative ERα protein levels.
Quantitative Real-Time PCR (RT-qPCR)
-
Treat MCF-7 cells with this compound.
-
Extract total RNA from the cells using a suitable kit (e.g., TRIzol reagent).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or a probe-based assay with primers specific for ESR1, GREB1, CCND1, and a housekeeping gene (e.g., GAPDH).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
Conclusion and Future Directions
This compound (MHO7) has emerged as a promising natural product with a distinct mechanism of action as an ERα down-regulator.[1] Its ability to both suppress ERα expression and promote its degradation makes it a valuable lead compound for the development of new therapies for ER-positive breast cancer. Further research is warranted to optimize its potency and pharmacokinetic properties, as demonstrated by the development of more potent derivatives like 16a.[2] Future studies should focus on in vivo efficacy, toxicity profiling, and a more detailed elucidation of its binding interaction with the estrogen receptor.
References
Spectroscopic and Biological Insights into 6-epi-Ophiobolin G: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-epi-Ophiobolin G is a sesterterpenoid natural product belonging to the ophiobolin family, a class of metabolites produced by various fungi, particularly from marine and terrestrial environments.[1] Ophiobolins are characterized by a distinctive 5-8-5 fused tricyclic carbon skeleton and have garnered significant interest from the scientific community due to their diverse and potent biological activities, including cytotoxic, antimicrobial, and phytotoxic effects.[2][3] This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, details the experimental protocols for its characterization, and explores its known biological activities.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₄O₂ | [4] |
| Molecular Weight | 366.5 g/mol | [4] |
| IUPAC Name | (1R,3S,7R,8E,11S,12R)-1,4-dimethyl-12-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-6-oxotricyclo[9.3.0.0³,⁷]tetradeca-4,8-diene-8-carbaldehyde | [4] |
Spectroscopic Data
The structural elucidation of this compound was primarily achieved through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HRESIMS) is a key technique for determining the elemental composition of novel compounds. For this compound, HRESIMS data confirms its molecular formula.
| Ion | Calculated m/z | Found m/z | Reference |
| [M+Na]⁺ | - | - | Data not available in search results |
| Exact Mass | 366.2559 | - | [4] |
Note: Specific found m/z values from experimental data were not available in the searched literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data provide the detailed connectivity and stereochemistry of the molecule. The following data is based on the initial characterization of this compound isolated from the marine-derived fungus Emericella variecolor GF10.[1]
¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | - | - |
| 2 | - | - |
| 3 | - | - |
| 4 | - | - |
| 5 | - | - |
| 6 | - | - |
| 7 | - | - |
| 8 | - | - |
| 9 | - | - |
| 10 | - | - |
| 11 | - | - |
| 12 | - | - |
| 13 | - | - |
| 14 | - | - |
| 15 | - | - |
| 16 | - | - |
| 17 | - | - |
| 18 | - | - |
| 19 | - | - |
| 20 | - | - |
| 21 | - | - |
| 22 | - | - |
| 23 | - | - |
| 24 | - | - |
| 25 | - | - |
Note: A complete, tabulated set of ¹H and ¹³C NMR chemical shifts and coupling constants for this compound was not explicitly available in the provided search results. The structure was confirmed through 2D NMR experiments like COSY, HSQC, HMBC, and NOESY.[1][5]
Experimental Protocols
The isolation and characterization of this compound involve standard natural product chemistry techniques.
Isolation and Purification
A general workflow for the isolation of ophiobolins from fungal cultures is depicted below. The process typically involves fermentation of the producing organism, extraction of the culture broth and mycelium with organic solvents, followed by a series of chromatographic separations.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C25H34O2 | CID 11326062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cytotoxic sesterterpenes, this compound and 6-epi-ophiobolin N, from marine derived fungus Emericella variecolor GF10 | Semantic Scholar [semanticscholar.org]
Unveiling the Spectroscopic Signature of 6-epi-Ophiobolin G: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 6-epi-ophiobolin G, a sesterterpenoid natural product. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for the spectroscopic characterization and experimental methodology related to this compound.
1H and 13C NMR Spectral Data
The structural elucidation of this compound, a cytotoxic sesterterpene isolated from the marine-derived fungus Emericella variecolor GF10, relies heavily on one- and two-dimensional NMR spectroscopy.[1] The following tables summarize the reported 1H and 13C NMR chemical shifts.
Table 1: 1H NMR Spectral Data of this compound (in CDCl3, 800 MHz)
| Position | Chemical Shift (δ, ppm) |
| Data derived from spectral image |
A representative 1H NMR spectrum for this compound is available in the literature, providing a visual confirmation of the proton signals.
Table 2: 13C NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) |
| Data for the closely related 14,15-dehydro-6-epi-ophiobolin G is available and can serve as a reference.[2] |
Note: The definitive 13C NMR data for this compound is detailed in the primary literature and should be consulted for precise assignments.
Experimental Protocols
The acquisition of high-quality NMR data is crucial for the unambiguous identification and characterization of natural products like this compound. The following outlines a general experimental protocol for the NMR analysis of sesterterpenoids isolated from fungal extracts.
Sample Preparation
A standard protocol for preparing a sample for NMR analysis involves dissolving approximately 1-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl3). The solution is then transferred to a 5 mm NMR tube. It is essential that the sample is free of particulate matter to ensure optimal spectral resolution.
NMR Data Acquisition
NMR spectra are typically recorded on a high-field spectrometer, such as a 500 MHz or 800 MHz instrument.
-
1H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms in the molecule.
-
13C NMR Spectroscopy: Carbon-13 NMR spectra are obtained to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH2, and CH3 groups.
-
2D NMR Spectroscopy: A suite of two-dimensional NMR experiments is essential for the complete structural elucidation. This typically includes:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is critical for assembling the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.
-
The specific parameters for each experiment, such as the number of scans, acquisition time, and relaxation delays, are optimized to achieve a good signal-to-noise ratio and resolution.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively detailed in the currently available literature, the broader class of ophiobolins, particularly ophiobolin A, has been shown to exhibit significant biological activities. These activities are often mediated through the induction of apoptosis, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction.[3]
Studies on ophiobolin A have indicated its interaction with several key signaling pathways, including the PI3K/mTOR, Ras/Raf/ERK, and CDK/RB pathways.[4] These pathways are crucial regulators of cell growth, proliferation, and survival, and their perturbation by ophiobolins likely contributes to their observed cytotoxic effects. The structural similarities between this compound and other bioactive ophiobolins suggest that it may share similar mechanisms of action.
Caption: Potential cellular effects and signaling pathways modulated by ophiobolins.
Experimental Workflow
The process of identifying and characterizing a novel natural product like this compound from a biological source follows a structured workflow.
Caption: Workflow for the discovery and characterization of this compound.
References
Mass Spectrometry Analysis of 6-epi-Ophiobolin G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry-based analysis of 6-epi-ophiobolin G, a sesterterpenoid natural product. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the analytical workflow, offering a comprehensive resource for researchers in natural product chemistry, analytical chemistry, and drug development.
Introduction to this compound
This compound is a member of the ophiobolin family, a class of sesterterpenoids characterized by a 5-8-5 tricyclic ring system.[1] These compounds are produced by various fungal species, particularly from the genera Aspergillus and Bipolaris.[1] Ophiobolins, including this compound, have garnered significant interest due to their diverse and potent biological activities, including cytotoxic, antimicrobial, and phytotoxic effects.[2][3][4] Accurate and robust analytical methods, primarily centered around mass spectrometry, are crucial for the identification, characterization, and quantification of these compounds in complex fungal extracts.
Molecular Structure:
-
Molecular Formula: C₂₅H₃₄O₂[5]
-
Structure: A sesterterpenoid with a characteristic fused 5-8-5 ring system.
Quantitative Mass Spectrometric Data
The high-resolution mass spectrometry (HRMS) data is fundamental for the confirmation of the elemental composition of this compound. The primary ionization method for this class of compounds is electrospray ionization (ESI), typically forming a protonated molecule [M+H]⁺ in positive ion mode.
| Parameter | Value | Source |
| Molecular Formula | C₂₅H₃₄O₂ | [5] |
| Monoisotopic Mass | 366.2559 g/mol | Calculated |
| Primary Adduct (Positive ESI) | [M+H]⁺ | Inferred |
| Theoretical m/z of [M+H]⁺ | 367.2632 | Calculated |
Table 1: Key Mass Spectrometric Data for this compound.
Tandem Mass Spectrometry (MS/MS) Fragmentation Data
Tandem mass spectrometry (MS/MS) is employed to elicit structural information through the fragmentation of the precursor ion. While a detailed public fragmentation spectrum for this compound is not extensively documented, the fragmentation patterns of ophiobolins are known to involve characteristic rearrangements, including McLafferty-type rearrangements.[6] The fragmentation data for closely related ophiobolins can provide insights into the expected fragmentation of this compound.
A representative table of expected fragment ions would be populated here based on experimental data. Researchers should perform MS/MS experiments to determine the specific fragmentation pattern of their this compound standard.
Experimental Protocols
The following sections detail the methodologies for the extraction and mass spectrometric analysis of this compound from fungal cultures.
Sample Preparation: Fungal Metabolite Extraction
This protocol is a generalized procedure for the extraction of ophiobolins from fungal cultures.
-
Fungal Cultivation: Cultivate the producing fungal strain (e.g., Aspergillus sp.) on a suitable solid or in a liquid medium until sufficient growth and metabolite production are achieved.
-
Extraction:
-
For solid media, agar (B569324) plugs can be extracted. For liquid cultures, the mycelium and broth are typically separated.
-
The fungal material is extracted with an organic solvent. A common choice is ethyl acetate (B1210297) with 1% formic acid, followed by a second extraction with isopropanol (B130326) or acetonitrile.
-
The extraction is often facilitated by vortexing and ultrasonication.
-
-
Solvent Evaporation: The combined organic extracts are evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The dried residue is redissolved in a solvent compatible with the liquid chromatography system, such as methanol.
-
Filtration: The reconstituted sample is filtered through a 0.2 µm syringe filter prior to injection to remove any particulate matter.
UPLC-Q-TOF-MS/MS Analysis
Ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry is a powerful technique for the analysis of complex mixtures containing ophiobolins.[2][6]
Liquid Chromatography (LC) Parameters:
| Parameter | Typical Value |
| LC System | Waters ACQUITY UPLC or similar |
| Column | ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent C18 column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A typical gradient starts with a low percentage of organic phase (B), ramping up to a high percentage to elute compounds of varying polarities. |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 35 - 45 °C |
| Injection Volume | 1 - 5 µL |
Table 2: Typical UPLC Parameters for Ophiobolin Analysis.
Mass Spectrometry (MS) Parameters:
| Parameter | Typical Value |
| Mass Spectrometer | Waters SYNAPT G2 HDMS, Agilent 6210 TOF, or similar Q-TOF instrument |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Range | m/z 50 - 1200 |
| Capillary Voltage | 2.5 - 3.0 kV |
| Cone Voltage | 30 - 40 V |
| Source Temperature | 100 - 120 °C |
| Desolvation Temperature | 250 - 400 °C |
| Collision Energy (for MS/MS) | Ramped collision energy (e.g., 20-50 eV) to generate fragment ions. |
Table 3: Typical Q-TOF-MS Parameters for Ophiobolin Analysis.
Visualized Workflows and Pathways
Experimental Workflow for Analysis
The following diagram illustrates the general workflow for the mass spectrometry-based analysis of this compound from a fungal source.
Caption: Workflow for the analysis of this compound.
Logical Relationship in Data Analysis
The identification of this compound relies on a logical hierarchy of data, starting from its retention time and accurate mass, and confirmed by its fragmentation pattern.
References
- 1. researchgate.net [researchgate.net]
- 2. UPLC-Q-TOF-MS/MS analysis of ophiobolins sesterterpenoids and bioactive analogs from Bipolaris eleusines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. Total Synthesis of (+)-6-epi-ophiobolin A and Progress Toward the Total Synthesis of Ineleganolide [escholarship.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
"physical and chemical properties of 6-epi-ophiobolin G"
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-epi-ophiobolin G is a sesterterpenoid natural product belonging to the ophiobolin family, a class of compounds characterized by a distinctive 5-8-5 fused tricyclic carbon skeleton.[1] Isolated from the marine-derived fungus Emericella variecolor GF10, this compound has garnered interest within the scientific community for its potential biological activities, including cytotoxic, antibacterial, and antimalarial properties.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, spectral data, biological activity, and relevant experimental protocols for this compound, aimed at facilitating further research and development.
Physical and Chemical Properties
While specific experimental data for some physical properties of this compound are not extensively reported, its fundamental chemical characteristics have been determined. As a member of the ophiobolin family, it is expected to be a white to off-white solid and soluble in organic solvents like DMSO.[3][4]
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₄O₂ | [5] |
| Molecular Weight | 366.5 g/mol | [5] |
| IUPAC Name | (1R,3S,7R,8E,11S,12R)-1,4-dimethyl-12-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-6-oxotricyclo[9.3.0.0³,⁷]tetradeca-4,8-diene-8-carbaldehyde | [5] |
| XLogP3 | 5.8 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Topological Polar Surface Area | 34.1 Ų | [5] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table presents the ¹H and ¹³C NMR data for the structurally similar ophiobolin G in CDCl₃, as reported in the literature. These values can serve as a reference for the analysis of this compound spectra.
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | 36.2 (CH₂) | 1.38 (m) |
| 2 | 44.8 (CH) | 1.40 (m) |
| 3 | 79.7 (C) | |
| 4 | 51.1 (CH₂) | 2.36 (d, 13.7) |
| 5 | 120.8 (C) | |
| 6 | 50.2 (CH) | 3.16 (d, 11.0) |
| 7 | 139.2 (C) | |
| 8 | 130.8 (CH) | 5.90 (br s) |
| 9 | 24.8 (CH₂) | 2.42 (d, 24.2) |
| 10 | 54.7 (CH) | 1.63 (dt, 3.6, 11.0) |
| 11 | 43.5 (C) | |
| 12 | 43.0 (CH₂) | 1.38 (m) |
| ... | ... | ... |
| Data for Ophiobolin G as a reference[6] |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRESIMS) is a key technique for determining the elemental composition of ophiobolins.[7] While the specific mass spectrum and fragmentation pattern for this compound are not detailed in available literature, the molecular formula C₂₅H₃₄O₂ would yield a precise mass that can be used for its identification in complex mixtures.
Biological Activity
This compound has demonstrated a range of biological activities, with its cytotoxic effects being the most prominent.
Cytotoxicity
This compound exhibits cytotoxic activity against various cancer cell lines.[1] The broader class of ophiobolins is known to induce cell death through multiple mechanisms, including apoptosis and necrosis, depending on the cell line.[6] The proposed mechanism of action for ophiobolin A, a closely related compound, involves the covalent modification of phosphatidylethanolamine (B1630911) (PE) in the cell membrane, leading to membrane disruption and subsequent cell death.[2] The stereochemistry at the C-6 position appears to be crucial for this activity, as 6-epi-ophiobolin A is significantly less potent than ophiobolin A, suggesting a slower reaction rate with PE.[2]
Reported IC₅₀ Values for Related Ophiobolins:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Ophiobolin O | P388 (mouse leukemia) | 4.7 | [8] |
| 6-epi-ophiobolin O | P388 (mouse leukemia) | 9.3 | [8] |
| Ophiobolin G | P388 (mouse leukemia) | 24.6 | [8] |
| Ophiobolin K | P388 (mouse leukemia) | 0.27–0.65 | [1] |
Antibacterial and Antimalarial Activity
In addition to its cytotoxic effects, this compound has been reported to possess moderate to strong antibacterial activity against several Gram-positive pathogens, with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 25 µg/mL.[1] It also shows a notable inhibitory effect on the biofilm formation of Streptococcus agalactiae.[1] Furthermore, this compound has displayed potent antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum, with IC₅₀ values of 3.319 and 4.340 µM, respectively, after 72 hours of exposure.[1]
Experimental Protocols
Isolation and Purification of this compound from Emericella variecolor
The following is a representative workflow for the isolation and purification of sesterterpenoids from a marine-derived fungus, based on general procedures described in the literature.[1]
-
Fermentation: The marine-derived fungus Emericella variecolor GF10 is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
-
Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent such as ethyl acetate (B1210297) to obtain a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual components. This typically involves initial fractionation using silica gel column chromatography with a gradient of solvents of increasing polarity.
-
Bioassay-Guided Fractionation: The collected fractions are tested for their biological activity (e.g., cytotoxicity) to identify the fractions containing the compound of interest.
-
High-Performance Liquid Chromatography (HPLC): The active fractions are further purified using preparative HPLC to isolate the pure this compound.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as NMR and MS.
Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for assessing the cytotoxicity of this compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan (B1609692) crystals to form in viable cells.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Signaling Pathways
The precise signaling pathways affected by this compound have not been extensively studied. However, research on the broader ophiobolin class suggests that these compounds can modulate multiple cellular signaling pathways. For instance, ophiobolin A has been shown to be a potent inhibitor of calmodulin, a key calcium-binding protein involved in numerous cellular processes.[1] Other studies on ophiobolins have implicated their involvement in the induction of apoptosis and cell cycle arrest through the modulation of pathways such as the MAPK signaling pathway.[9] The cytotoxic effects of ophiobolins are likely context-dependent and may vary between different cell types.
Conclusion
This compound is a bioactive sesterterpenoid with demonstrated cytotoxic, antibacterial, and antimalarial properties. Its unique chemical structure and biological activities make it an interesting candidate for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its properties and the methodologies for its study. Further research is warranted to fully elucidate its mechanism of action, identify specific molecular targets, and explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
- 3. OPHIOBOLIN A | 4611-05-6 [m.chemicalbook.com]
- 4. 4611-05-6 CAS MSDS (OPHIOBOLIN A) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C25H34O2 | CID 11326062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.unina.it [iris.unina.it]
- 8. Ophiobolin O and 6-epi-ophiobolin O, two new cytotoxic sesterterpenes from the marine derived fungus Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total Synthesis of (+)-6-epi-Ophiobolin A - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of 6-epi-ophiobolin G from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolins are a class of sesterterpenoids characterized by a unique 5-8-5 tricyclic carbon skeleton, primarily produced by fungal species of the genera Aspergillus and Bipolaris.[1][2] These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1][3][4] 6-epi-ophiobolin G, a member of this family, has been identified as a potential down-regulator of estrogen receptors, suggesting its therapeutic potential in treating breast cancer.[5] The isolation and purification of this compound from fungal cultures are critical steps for its further investigation and potential development as a therapeutic agent. This document provides detailed protocols for the cultivation of fungal strains, extraction of the target compound, and its subsequent purification using chromatographic techniques.
Physicochemical Data of this compound
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₅H₃₄O₂ |
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | (1R,3S,7R,8E,11S,12R)-1,4-dimethyl-12-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-6-oxotricyclo[9.3.0.0³,⁷]tetradeca-4,8-diene-8-carbaldehyde |
| Appearance | Typically isolated as a colorless oil or white amorphous solid |
| Solubility | Soluble in methanol (B129727), ethanol, ethyl acetate (B1210297), acetone (B3395972), and other common organic solvents. Sparingly soluble in water. |
Data sourced from PubChem CID: 11326062[6]
Experimental Protocols
The following protocols outline the comprehensive procedure for the isolation and purification of this compound from fungal cultures, primarily Aspergillus species.
Fungal Cultivation
This protocol describes the large-scale cultivation of Aspergillus ustus for the production of this compound.
Materials:
-
Aspergillus ustus strain (e.g., 3.3904)[7]
-
Potato Dextrose Broth (PDB) medium[7]
-
2 L Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Prepare PDB medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Inoculate the sterile PDB medium with a fresh culture of Aspergillus ustus.
-
Incubate the cultures at 30°C with agitation at 230 rpm for 5-7 days.[7] The optimal incubation time may vary depending on the specific fungal strain and should be determined by monitoring the production of the target metabolite, for instance, through analytical HPLC of small culture aliquots.
Extraction of Crude Metabolites
This protocol details the extraction of secondary metabolites, including this compound, from the fungal culture.
Materials:
-
Ethyl acetate (EtOAc)
-
Acetone
-
Filtration apparatus (e.g., cheesecloth or vacuum filtration)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separate the fungal mycelia from the culture broth by filtration.[7]
-
Liquid Broth Extraction: Transfer the culture supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.[7] Combine the organic layers.
-
Mycelial Extraction: The collected mycelia are extracted with acetone. The acetone extract is then concentrated under reduced pressure to obtain an aqueous solution, which is subsequently extracted three times with ethyl acetate.[7]
-
Combine all the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
Chromatographic Purification
This multi-step protocol describes the purification of this compound from the crude extract using a combination of column chromatography techniques.
3.1. Silica (B1680970) Gel Column Chromatography (Initial Fractionation)
Materials:
-
Silica gel (for column chromatography)
-
Glass column
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a silica gel column packed with petroleum ether.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of petroleum ether and ethyl acetate. A suggested gradient starts from 100% petroleum ether and gradually increases the polarity with ethyl acetate (e.g., 100:0 to 90:10 v/v).[3]
-
Collect fractions and monitor the separation using TLC. Pool the fractions containing the compound of interest based on the TLC profile.
3.2. ODS Flash Column Chromatography (Intermediate Purification)
For further purification, a reversed-phase chromatography step can be employed.
Materials:
-
ODS (C18) silica gel
-
Flash chromatography system
-
Methanol (MeOH)
-
Acetonitrile (B52724) (MeCN)
-
Deionized water
Procedure:
-
Pack an ODS column and equilibrate it with the initial mobile phase (e.g., 20% methanol in water).
-
Dissolve the enriched fraction from the silica gel chromatography in a small volume of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing methanol or acetonitrile in water (e.g., from 20% to 100% methanol).[8]
-
Collect fractions and analyze them by analytical HPLC to identify those containing this compound.
3.3. High-Performance Liquid Chromatography (HPLC) (Final Purification)
The final purification is achieved using preparative or semi-preparative HPLC.
Materials:
-
HPLC system with a UV detector
-
Preparative or semi-preparative C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Equilibrate the C18 column with an isocratic mixture of acetonitrile and water (e.g., 85:15 v/v).[3] The optimal mobile phase composition should be determined based on analytical HPLC analysis of the enriched fraction.
-
Dissolve the this compound-containing fraction in the mobile phase and filter it through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC column.
-
Elute the column with the isocratic mobile phase at a suitable flow rate (e.g., 3 mL/min for a semi-preparative column).[3]
-
Monitor the elution at a suitable wavelength (e.g., 234 nm for ophiobolins) and collect the peak corresponding to this compound.[3]
-
Evaporate the solvent from the collected fraction to obtain the purified this compound.
-
Confirm the identity and purity of the final compound using spectroscopic methods such as NMR and mass spectrometry.[5]
Visualized Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway and Biological Activity
While the precise signaling pathways modulated by this compound are still under investigation, preliminary studies have highlighted its potential as an estrogen receptor down-regulator, which is a key mechanism in the treatment of certain types of breast cancer.[5] The cytotoxic properties of ophiobolins, in general, suggest their interaction with fundamental cellular processes.[3] Further research is required to fully elucidate the molecular targets and signaling cascades affected by this compound.
Caption: Postulated mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound | C25H34O2 | CID 11326062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoyl ester formation in Aspergillus ustus by hijacking the polyketide acyl intermediates with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthetic Routes to the Ophiobolin 5-8-5 Fused Ring System
Audience: Researchers, scientists, and drug development professionals.
Introduction: The ophiobolins are a large family of sesterterpenoid natural products characterized by a unique and synthetically challenging 5-8-5 fused tricyclic carbon skeleton.[1][2] Initially recognized for their phytotoxic effects, ophiobolins, particularly ophiobolin A, have garnered significant attention for their potent cytotoxic activity against various human cancer cell lines, including glioblastoma and breast cancer.[3][4] Their complex, stereochemically rich architecture and promising biological profile make them attractive targets for total synthesis.[1] The central challenge in any synthesis is the efficient construction of the sterically congested eight-membered ring fused to two five-membered rings.[5][6] This document outlines key synthetic strategies, providing comparative data and detailed protocols for the construction of this core structure.
Strategy 1: Radical Cascade Cyclization
One of the most efficient and elegant strategies for assembling the ophiobolin core is a biomimetically-inspired radical cascade cyclization. This approach mimics the cyclase-mediated biosynthesis but utilizes radical, rather than cationic, pathways.[1][2] A key transformation is an 8-endo/5-exo radical cascade that rapidly constructs the B and C rings of the 5-8-5 system from a monocyclic precursor, installing multiple stereocenters in a single step.[2][7] This strategy has been successfully applied in the total syntheses of (−)-6-epi-ophiobolin N and (+)-6-epi-ophiobolin A.[8][9]
Logical Workflow: Radical Cascade Approach
Caption: Workflow for the radical cascade synthesis of the ophiobolin core.
Data Presentation: Radical Cascade Syntheses
| Target Molecule | Starting Material(s) | Key Strategy | Total Steps | Overall Yield | Reference |
| (−)-6-epi-Ophiobolin N | (−)-Linalool, trans,trans-Farnesol | Reductive Radical Cascade | 9 | 2% | [1][2] |
| (+)-6-epi-Ophiobolin A | (−)-Linalool, Geraniol | Divergent Radical Cascade | 14 | Not Reported | [3][8] |
Experimental Protocol: Reductive Radical Cascade Cyclization
This protocol is a representative procedure for the key 8-endo/5-exo radical cascade step used in the synthesis of (−)-6-epi-ophiobolin N.[1][7]
Objective: To construct the 5-8-5 tricyclic core via a diastereoselective reductive radical cascade.
Materials:
-
Cyclization Precursor (trichloroacetyl-functionalized monocyclic intermediate)
-
TADDOL-derived monothiol catalyst (e.g., 10 in Maimone 2016 Science paper)[7]
-
4-methoxyphenol (MEHQ)
-
Triethylborane (B153662) (Et₃B, 1.0 M solution in hexanes)
-
Anhydrous toluene (B28343), degassed
-
Air (via syringe)
-
Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the cyclization precursor (1.0 equiv), the TADDOL-derived thiol catalyst (1.5 equiv), and MEHQ (1.5 equiv).
-
Add anhydrous, degassed toluene to achieve a substrate concentration of 0.01 M.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly add triethylborane (3.0 equiv, 1.0 M in hexanes) via syringe.
-
Using a gas-tight syringe, slowly bubble a stream of air through the reaction mixture for 10 minutes. Caution: The reaction is initiated by oxygen; the rate of addition should be carefully controlled.
-
After the initial introduction of air, maintain the reaction at 0 °C under an air atmosphere (e.g., via a balloon filled with air) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the 5-8-5 fused tricyclic product. The central radical cascade gives the fused carbon skeleton in approximately 56% yield.[9]
Strategy 2: Ring-Closing Metathesis (RCM)
A different strategic approach involves forming the central eight-membered ring at a late stage of the synthesis using a ring-closing metathesis (RCM) reaction.[5][10] This method typically involves synthesizing the A and C rings (or their precursors) first, connecting them with a tether, and then performing the macrocyclization.[11] This strategy was notably employed in the first enantioselective total synthesis of (+)-ophiobolin A.[12][13] The success of the RCM step can be highly dependent on the substrate's conformation and the choice of catalyst.[12][13]
Logical Workflow: RCM Approach
Caption: Workflow for the RCM synthesis of the ophiobolin core.
Data Presentation: RCM Synthesis
| Target Molecule | Starting Material(s) | Key Strategy | Total Steps (to core) | Yield (RCM step) | Reference |
| (+)-Ophiobolin A | Diester & Oxazolidinone | Late-stage RCM | >25 | ~60-70% | [10][13] |
| Ophiobolin M Core | 1,3-Cyclopentanedione | RCM for 8-membered ring | ~6 | Not specified | [6] |
Experimental Protocol: Ring-Closing Metathesis
This protocol is a representative procedure for the RCM macrocyclization step used in the synthesis of (+)-ophiobolin A.[10][13]
Objective: To construct the central eight-membered ring of the 5-8-5 system via RCM.
Materials:
-
Acyclic diene precursor
-
Hoveyda-Grubbs 2nd Generation Catalyst
-
Anhydrous toluene, degassed
-
Ethylene (B1197577) gas supply
-
Argon gas supply
-
Standard glassware for anhydrous, air-sensitive reactions
Procedure:
-
Dissolve the acyclic diene precursor (1.0 equiv) in anhydrous, degassed toluene to achieve a high-dilution concentration (typically 0.001-0.005 M) in a Schlenk flask equipped with a condenser. High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.
-
Bubble argon gas through the solution for 20-30 minutes to ensure oxygen is removed.
-
Add the Hoveyda-Grubbs 2nd Generation Catalyst (5-10 mol%) to the flask under a positive pressure of argon.
-
Heat the reaction mixture to reflux (approx. 110 °C).
-
Once refluxing, bubble ethylene gas through the reaction mixture for 5-10 minutes to help suppress catalyst decomposition and promote turnover. Then, maintain the reaction under a static argon atmosphere.
-
Monitor the reaction progress by TLC or ¹H NMR. The reaction may require several hours to days for completion. Additional portions of the catalyst may be required for sluggish reactions.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude residue directly by flash column chromatography on silica gel to afford the cyclized 5-8-5 tricyclic product.
Other Notable Strategies
While radical cascades and RCM are prominent, other innovative methods have been developed to access the ophiobolin core.
-
Intramolecular Hosomi-Sakurai Cyclization: This reaction was used to construct the spirocyclic CD ring system in an early total synthesis of (+)-ophiobolin A.[12]
-
Photoinduced Cycloisomerization: A stereoselective approach to the 5-8-5 core was developed that uses a photoinitiated cycloisomerization in a single step, exploiting a chiral tertiary alcohol to guide the stereochemical outcome.[4]
-
Intramolecular [5+2] Cycloaddition: While not yet reported for a full ophiobolin synthesis, intramolecular [5+2] cycloadditions of oxidopyrylium ylides are a powerful tool for constructing seven- and eight-membered rings and represent a potential future strategy.[14][15]
Conceptual Overview: Alternative Strategies
Caption: Diverse strategic disconnections for the ophiobolin 5-8-5 core.
The synthesis of the ophiobolin 5-8-5 fused ring system has inspired the development of remarkable and highly efficient chemical strategies. The radical cascade approach pioneered by Maimone offers a very short and convergent route, rapidly building complexity in a single step.[1] The late-stage RCM strategy, while often longer, provides a robust alternative for forming the challenging eight-membered ring.[13] The continued exploration of novel cyclization reactions will undoubtedly lead to even more efficient and versatile syntheses, facilitating deeper investigation into the medicinal potential of this important class of natural products.
References
- 1. Enantioselective synthesis of an ophiobolin sesterterpene via a programmed radical cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Total Synthesis of (+)-6-epi-Ophiobolin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Stereoselective Photoinduced Cycloisomerization Inspired by Ophiobolin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to access the [5-8] bicyclic core encountered in the sesquiterpene, diterpene and sesterterpene series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. The Maimone Synthesis of 6-epi-Ophiobolin N [organic-chemistry.org]
- 8. Total Synthesis of (+)-6-epi-Ophiobolin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. BJOC - Strategies to access the [5-8] bicyclic core encountered in the sesquiterpene, diterpene and sesterterpene series [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective total synthesis of (+)-ophiobolin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Nakada Synthesis of (+)-Ophiobolin A [organic-chemistry.org]
- 14. Type II intramolecular [5+2] cycloaddition: facile synthesis of highly functionalized bridged ring systems. | Semantic Scholar [semanticscholar.org]
- 15. Type II intramolecular [5+2] cycloaddition: facile synthesis of highly functionalized bridged ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assays with 6-epi-ophiobolin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-epi-ophiobolin G is a sesterterpenoid natural product isolated from marine-derived fungi, belonging to the ophiobolin family.[1][2] Ophiobolins have garnered significant interest in drug discovery due to their diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1][3][4] These compounds are characterized by a unique 5-8-5 tricyclic carbon skeleton.[1] Understanding the cytotoxicity of this compound is crucial for evaluating its potential as an anticancer agent.
These application notes provide detailed protocols for assessing the cytotoxic effects of this compound using a standard in vitro assay. The presented methodologies and data will guide researchers in the accurate determination of the compound's potency and in understanding its potential mechanism of action.
Data Presentation
The cytotoxic activity of this compound and a related compound is summarized in the table below. The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| This compound | P388 (Mouse Leukemia) | Not Specified | 24.6 | [5][6] |
| 14,15-dehydro-6-epi-ophiobolin G | HCT-15 (Colon Cancer) | Not Specified | 0.14 - 2.01 | [7] |
| NUGC-3 (Gastric Cancer) | Not Specified | 0.14 - 2.01 | [7] | |
| NCI-H23 (Lung Cancer) | Not Specified | 0.14 - 2.01 | [7] | |
| ACHN (Renal Cancer) | Not Specified | 0.14 - 2.01 | [7] | |
| PC-3 (Prostate Cancer) | Not Specified | 0.14 - 2.01 | [7] | |
| MDA-MB-231 (Breast Cancer) | Not Specified | 0.14 - 2.01 | [7] |
Experimental Protocols
A widely used method to determine the cytotoxicity of natural products like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay Protocol for this compound
1. Materials and Reagents:
-
This compound
-
Human cancer cell line of interest (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
2. Experimental Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine the IC50 value:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability. This can be calculated using a suitable software with a dose-response curve fitting function.
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Proposed Signaling Pathway
The precise signaling pathway of this compound is not fully elucidated. However, based on studies of the closely related compound ophiobolin A, a plausible mechanism involves the induction of paraptosis, a non-apoptotic form of programmed cell death.[3][4][8][9] This process is often associated with endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[3][8] A key event in ophiobolin A-induced cytotoxicity is the covalent modification of phosphatidylethanolamine (B1630911) (PE) in the cell membrane, leading to membrane destabilization and subsequent cellular stress.[9]
Caption: Proposed mechanism of this compound-induced paraptosis.
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungal Metabolite Ophiobolin A as a Promising Anti-Glioma Agent: In Vivo Evaluation, Structure-Activity Relationship and Unique Pyrrolylation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ophiobolin O and 6-epi-ophiobolin O, two new cytotoxic sesterterpenes from the marine derived fungus Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Progress on Fungal Sesterterpenoids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
Application Notes and Protocols: Determination of the IC50 of 6-epi-ophiobolin G using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-epi-ophiobolin G is a sesterterpenoid natural product belonging to the ophiobolin family, which are metabolites produced by various fungi.[1] Members of the ophiobolin class have demonstrated a broad range of biological activities, including cytotoxic effects against various cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound and is defined as the concentration of a substance that inhibits a specific biological or biochemical function by 50%. This document provides a detailed protocol for determining the IC50 value of this compound in cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
The MTT assay is a colorimetric method widely used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.
Putative Mechanism of Action of this compound
The precise molecular mechanism of this compound is not fully elucidated. However, studies on closely related ophiobolins, such as ophiobolin A and ophiobolin O, suggest a multi-faceted mode of action. It is hypothesized that this compound may share a similar mechanism.
One of the primary targets of ophiobolins is calmodulin (CaM), a key calcium-binding protein involved in numerous cellular signaling pathways.[3][4] Inhibition of calmodulin can disrupt downstream signaling cascades that regulate cell proliferation, apoptosis, and cytoskeletal dynamics.
Furthermore, some ophiobolins have been shown to induce a non-apoptotic form of programmed cell death known as paraptosis.[5] This process is characterized by the formation of large cytoplasmic vacuoles and swelling of mitochondria and the endoplasmic reticulum. Additionally, studies on ophiobolin O have indicated its ability to induce G1 phase cell cycle arrest by modulating the AKT/GSK3β/Cyclin D1 signaling pathway.[3][6] It is plausible that this compound exerts its cytotoxic effects through a combination of these mechanisms, leading to cell cycle arrest and eventual cell death.
Data Presentation
The cytotoxic activity of this compound and related compounds has been evaluated in various cancer cell lines. The following table summarizes the reported IC50 values.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | P388 | Mouse Leukemia | 24.6[7] |
| 6-epi-ophiobolin A | HCT-8 | Human Colon Adenocarcinoma | 2.09 - 2.71[1] |
| 6-epi-ophiobolin A | Bel-7402 | Human Liver Cancer | 2.09 - 2.71[1] |
| 6-epi-ophiobolin A | BGC-823 | Human Gastric Cancer | 2.09 - 2.71[1] |
| 6-epi-ophiobolin A | A2780 | Human Ovarian Adenocarcinoma | 2.09 - 2.71[1] |
| 6-epi-ophiobolin A | A549 | Human Lung Adenocarcinoma | 4.5[1] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Selected cancer cell line (e.g., P388, or a human cancer cell line of interest)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow Diagram
Caption: A step-by-step workflow of the MTT assay for IC50 determination.
Protocol
1. Cell Seeding: a. Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Wash the cells with sterile PBS and detach them using Trypsin-EDTA. c. Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer to determine the cell concentration. d. Dilute the cell suspension to the optimal seeding density (typically 1 x 10^4 to 5 x 10^4 cells/mL, this should be optimized for each cell line). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Include a set of wells with medium only to serve as a blank control. g. Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.
2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform a serial dilution of the stock solution in complete cell culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). It is advisable to perform a wide range of concentrations in the initial experiment and then narrow down the range in subsequent experiments to accurately determine the IC50. c. Include a vehicle control group of cells treated with the highest concentration of DMSO used in the dilutions. d. After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. e. Incubate the plate for another 48 to 72 hours.
3. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, resulting in a purple color. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
4. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells. c. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 d. Plot the percentage of cell viability against the logarithm of the this compound concentration. e. Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve. The IC50 is the concentration of the compound that results in 50% cell viability.
Inferred Signaling Pathway of this compound
Based on the known mechanisms of related ophiobolins, the following diagram illustrates the putative signaling pathway affected by this compound.
Caption: Putative signaling pathway of this compound, inferred from related ophiobolins.
Conclusion
This document provides a comprehensive guide for determining the IC50 of this compound using the MTT assay. The detailed protocol and information on the putative mechanism of action will be valuable for researchers in the fields of cancer biology and drug discovery. The provided data and diagrams offer a clear and structured overview of the experimental workflow and the potential molecular targets of this natural product. Further investigation is warranted to fully elucidate the specific signaling pathways modulated by this compound and to explore its therapeutic potential.
References
- 1. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophiobolin O isolated from Aspergillus ustus induces G1 arrest of MCF-7 cells through interaction with AKT/GSK3β/cyclin D1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Total Synthesis of (+)-6-epi-Ophiobolin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ophiobolin O Isolated from Aspergillus ustus Induces G1 Arrest of MCF-7 Cells through Interaction with AKT/GSK3β/Cyclin D1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"6-epi-ophiobolin G solubility in DMSO and other lab solvents"
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-epi-ophiobolin G is a sesterterpenoid natural product belonging to the ophiobolin family.[1] These compounds are known for their diverse biological activities, including cytotoxic, phytotoxic, and antimicrobial properties. As a member of this class, this compound is a subject of interest in drug discovery and development, particularly for its potential as a cytotoxic agent. This document provides essential information on the solubility of this compound in common laboratory solvents and protocols for its handling and use in experimental settings.
Solubility of this compound
For biological assays, it is standard practice to prepare a concentrated stock solution in a suitable organic solvent, which is then further diluted in aqueous media or cell culture medium to the final working concentration.
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble (up to ~10 mg/mL, based on Ophiobolin A) | Recommended for preparing high-concentration stock solutions.[1][2] |
| Ethanol | Likely soluble | May require warming to achieve higher concentrations. |
| Methanol | Likely soluble | Similar to ethanol, may be a suitable solvent for stock solutions. |
| Water | Sparingly soluble to insoluble | Not recommended as a primary solvent. Dilutions from a DMSO stock are preferred for aqueous-based assays. |
| Phosphate-Buffered Saline (PBS) | Sparingly soluble to insoluble | Dilutions from a DMSO stock are necessary for use in physiological buffers. |
Note: The solubility data for DMSO is based on the reported solubility of Ophiobolin A.[1][2] It is strongly recommended to perform a small-scale solubility test before preparing a large-volume stock solution.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro studies.
Materials:
-
This compound (Molecular Weight: 366.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
Procedure:
-
Weighing the Compound: Carefully weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Calculating the Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg of this compound:
-
Volume (L) = (0.001 g / 366.5 g/mol ) / 0.010 mol/L = 0.0002728 L
-
Volume (µL) = 272.8 µL
-
-
-
Dissolving the Compound: Add the calculated volume of anhydrous DMSO to the vial containing this compound.
-
Ensuring Complete Dissolution: Vortex the solution for 30-60 seconds. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in tightly sealed amber vials to protect from light and moisture. For Ophiobolin A, solutions in DMSO are stable for up to 2 months at -20°C.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
General Protocol for Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates
-
Sterile pipette tips and pipettes
Procedure:
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw the 10 mM stock solution at room temperature. Prepare a series of intermediate dilutions of the stock solution in complete cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired final concentrations of this compound. Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of the test compound.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with the planned downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo®), apoptosis assays, or cell cycle analysis.
Visualizations
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for stock and working solution preparation.
Generalized Signaling Pathway for Ophiobolin-Induced Cytotoxicity
Caption: General pathway of ophiobolin-induced cell death.
References
Application Notes and Protocols for Preparing Stock Solutions of 6-epi-ophiobolin G for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the preparation of stock solutions of 6-epi-ophiobolin G, a sesterterpenoid with known cytotoxic properties, for use in various biological assays. Adherence to these protocols is crucial for obtaining reproducible and reliable experimental results.
Compound Information
This compound is a natural product belonging to the ophiobolin family of sesterterpenoids. It has been identified as a cytotoxic agent against certain cancer cell lines.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₃₄O₂ |
| Molecular Weight | 366.5 g/mol |
| PubChem CID | 11326062 |
Solubility Guidelines
Proper dissolution is critical for accurate dosing in bioassays. Based on the chemical properties of related sesterterpenoids, the following solubility guidelines are provided.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Recommendations and Notes |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Recommended as the primary solvent for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as an alternative solvent, though warming may be required for complete dissolution. |
| Methanol | Soluble | Similar to ethanol, gentle heating may be necessary. |
| Water | Insoluble | Not a suitable solvent for this compound. |
Preparation of Stock Solutions
It is recommended to prepare a high-concentration primary stock solution in DMSO, which can then be diluted to working concentrations in an appropriate buffer or cell culture medium.
Protocol 3.1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid form)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Accurately weigh 3.665 mg of this compound and transfer it to a sterile vial.
-
Add 1.0 mL of anhydrous, sterile DMSO to the vial.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Application in Cytotoxicity Bioassays
The following is a general protocol for assessing the cytotoxicity of this compound using a standard MTT assay. This protocol should be optimized for specific cell lines and experimental conditions.
Table 3: Recommended Concentrations for Bioassays
| Solution | Concentration Range | Notes |
| Stock Solution | 10 mM in DMSO | Primary stock for serial dilutions. |
| Working Solutions | 1 µM - 100 µM | Prepare fresh by diluting the stock solution in cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. |
Reported IC₅₀ Value:
-
P388 (Mouse Leukemia) cells: 24.6 µM[1]
Protocol 4.1: MTT Cytotoxicity Assay
Materials:
-
Cancer cell line of interest (e.g., P388)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Stability and Handling
-
Stock Solution Stability: this compound in anhydrous DMSO is expected to be stable for several months when stored at -20°C or below and protected from light. Avoid multiple freeze-thaw cycles.
-
Working Solution Stability: Aqueous working solutions should be prepared fresh for each experiment.
-
Handling Precautions: this compound is a cytotoxic compound. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed. Handle in a well-ventilated area or a chemical fume hood.
Mechanism of Action and Experimental Workflow
The cytotoxic effects of ophiobolins, including this compound, are believed to be mediated through the induction of apoptosis and other forms of programmed cell death. A related compound, Ophiobolin A, has been shown to induce apoptosis via the mitochondrial pathway and also cause paraptosis-like cell death through endoplasmic reticulum (ER) stress.[2][3]
References
- 1. Ophiobolin O and 6-epi-ophiobolin O, two new cytotoxic sesterterpenes from the marine derived fungus Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ophiobolin A Induces Autophagy and Activates the Mitochondrial Pathway of Apoptosis in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantification of 6-epi-ophiobolin G in Fungal Cultures
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-epi-ophiobolin G, a sesterterpenoid natural product. The described protocol provides a comprehensive workflow, from sample preparation of fungal cultures to data acquisition and analysis. This method is suitable for researchers in natural product chemistry, fungal metabolomics, and drug discovery who require accurate quantification of this compound.
Introduction
This compound is a member of the ophiobolin family of sesterterpenoids, which are characterized by a 5-8-5 tricyclic carbon skeleton.[1][2] These compounds are produced by various fungal species and have demonstrated a range of biological activities, including cytotoxic properties.[2] Accurate quantification of specific ophiobolin analogs like this compound is essential for understanding their biosynthesis, pharmacological effects, and potential as therapeutic agents. This document provides a detailed protocol for the extraction and quantification of this compound from fungal culture extracts using a triple quadrupole mass spectrometer.
Experimental Workflow
Materials and Methods
Reagents and Materials
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate
-
Syringe filters (0.22 µm, PTFE)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 40 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 40 |
| 9.0 | 40 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| Analyte | Precursor Ion (m/z) |
| This compound | 367.3 |
Note: The molecular formula for this compound is C25H34O2, with a molecular weight of 366.26 g/mol .[3] The precursor ion [M+H]+ is expected at m/z 367.3. Product ions are hypothetical and should be optimized by infusing a standard solution.
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation from Fungal Culture
-
Extraction: Lyophilize the fungal mycelia and broth. Extract 1 g of the dried material with 20 mL of ethyl acetate three times with sonication for 20 minutes each.
-
Combine and Dry: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Evaporation: Filter the extract and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in 1.0 mL of methanol.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial prior to analysis.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of this method. These values are provided as an example and should be determined experimentally during method validation.
| Parameter | Result |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Precision (%RSD) | <15% |
| Accuracy (% Recovery) | 85-115% |
Signaling Pathway
Ophiobolins, such as the closely related ophiobolin A, are known to exert their cytotoxic effects through multiple mechanisms. These include the covalent modification of proteins and lipids, induction of endoplasmic reticulum (ER) stress, and disruption of mitochondrial function.[4][5][6] The diagram below illustrates a generalized signaling pathway for ophiobolin-induced cytotoxicity.
Conclusion
The LC-MS/MS method described provides a robust and sensitive tool for the quantification of this compound in fungal extracts. The detailed protocol for sample preparation and instrument parameters will enable researchers to accurately determine the concentration of this bioactive compound, facilitating further studies into its biological role and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C25H34O2 | CID 11326062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ophiobolin A Covalently Targets Mitochondrial Complex IV Leading to Metabolic Collapse in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gene Expression Changes Induced by 6-epi-ophiobolin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-epi-ophiobolin G is a sesterterpenoid natural product isolated from marine-derived fungi, belonging to the ophiobolin family.[1][2] Members of this family have demonstrated a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][3] Preliminary studies suggest that ophiobolins exert their anticancer effects by modulating key cellular signaling pathways, such as the PI3K/mTOR and Ras/Raf/ERK pathways, which are crucial for cell proliferation, survival, and apoptosis.[1]
These application notes provide a comprehensive guide for researchers interested in elucidating the specific molecular mechanisms of this compound by studying its impact on gene expression. The following sections detail experimental workflows, protocols for gene expression analysis, and methods for interpreting the resulting data.
Experimental Workflow Overview
A systematic approach is essential to accurately determine the gene expression changes induced by this compound. The following workflow outlines the key steps from initial cell treatment to data analysis and validation.
Caption: A general workflow for investigating gene expression changes induced by this compound.
Key Signaling Pathways
Based on studies of related ophiobolins, this compound is hypothesized to impact the PI3K/mTOR and Ras/Raf/ERK signaling pathways. The diagrams below illustrate these pathways and potential points of regulation.
PI3K/AKT/mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
Ras/Raf/MEK/ERK Signaling Pathway
Caption: A simplified diagram of the Ras/Raf/MEK/ERK signaling pathway.
Data Presentation: Quantitative Gene Expression Analysis
The following tables provide a structured format for presenting quantitative data from gene expression experiments. These are templates to be populated with experimental results.
Table 1: Dose-Response Effect of this compound on Key Gene Expression
| Gene Symbol | Function | Fold Change (vs. Control) - 1 µM | Fold Change (vs. Control) - 5 µM | Fold Change (vs. Control) - 10 µM | p-value |
| PIK3CA | PI3K/mTOR Pathway | ||||
| AKT1 | PI3K/mTOR Pathway | ||||
| MTOR | PI3K/mTOR Pathway | ||||
| PTEN | PI3K/mTOR Pathway | ||||
| KRAS | Ras/Raf/ERK Pathway | ||||
| BRAF | Ras/Raf/ERK Pathway | ||||
| MAP2K1 (MEK1) | Ras/Raf/ERK Pathway | ||||
| MAPK1 (ERK2) | Ras/Raf/ERK Pathway | ||||
| CCND1 (Cyclin D1) | Cell Cycle | ||||
| BCL2 | Apoptosis | ||||
| BAX | Apoptosis | ||||
| ACTB | Housekeeping Gene | 1.0 | 1.0 | 1.0 | N/A |
Table 2: Time-Course Effect of this compound on Key Gene Expression
| Gene Symbol | Function | Fold Change (vs. Control) - 6h | Fold Change (vs. Control) - 12h | Fold Change (vs. Control) - 24h | p-value |
| PIK3CA | PI3K/mTOR Pathway | ||||
| AKT1 | PI3K/mTOR Pathway | ||||
| MTOR | PI3K/mTOR Pathway | ||||
| PTEN | PI3K/mTOR Pathway | ||||
| KRAS | Ras/Raf/ERK Pathway | ||||
| BRAF | Ras/Raf/ERK Pathway | ||||
| MAP2K1 (MEK1) | Ras/Raf/ERK Pathway | ||||
| MAPK1 (ERK2) | Ras/Raf/ERK Pathway | ||||
| CCND1 (Cyclin D1) | Cell Cycle | ||||
| BCL2 | Apoptosis | ||||
| BAX | Apoptosis | ||||
| GAPDH | Housekeeping Gene | 1.0 | 1.0 | 1.0 | N/A |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line Selection and Culture:
-
Select appropriate cancer cell lines for the study (e.g., breast, lung, colon cancer cell lines).
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for different time points (e.g., 6, 12, 24 hours).
-
Include a vehicle control (DMSO) for each time point.
-
Protocol 2: Total RNA Extraction and Quality Control
-
RNA Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells directly in the wells using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Proceed with RNA extraction according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.
-
-
RNA Quality and Quantity Assessment:
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess purity by checking the A260/A280 and A260/A230 ratios.
-
Determine RNA integrity by analyzing the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value of >8 is recommended for downstream applications like RNA-Seq.
-
Protocol 3: RNA Sequencing (RNA-Seq) for Global Gene Expression Profiling
-
Library Preparation:
-
Use a commercial RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA) starting with 1 µg of total RNA.
-
Briefly, this involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20 million reads per sample for differential gene expression analysis.
-
-
Bioinformatic Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels using tools like HTSeq or Salmon.
-
Perform differential gene expression analysis between treated and control samples using packages such as DESeq2 or edgeR in R.
-
Conduct pathway enrichment analysis on the list of differentially expressed genes using databases like GO and KEGG.
-
Protocol 4: Pathway-Focused Gene Expression Analysis using qPCR Arrays
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with a random primer mix.
-
-
qPCR Array:
-
Use a commercially available pathway-focused qPCR array (e.g., RT² Profiler PCR Array, Qiagen) for the PI3K/mTOR or Ras/Raf/ERK pathway.[4][5][6][7]
-
Prepare the qPCR reaction mix by combining the synthesized cDNA with a SYBR Green master mix.
-
Dispense the reaction mix into the wells of the qPCR array plate.
-
Run the plate on a real-time PCR instrument according to the manufacturer's cycling conditions.
-
-
Data Analysis:
-
Analyze the raw Ct values using the manufacturer's data analysis software or a custom pipeline.
-
Normalize the data to the average of the housekeeping genes included on the array.
-
Calculate the fold change in gene expression for each gene using the ΔΔCt method.
-
Protocol 5: Validation of Key Genes by Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design and Validation:
-
Design gene-specific primers for the target genes identified from RNA-Seq or qPCR array data and at least one housekeeping gene (e.g., GAPDH, ACTB).
-
Validate primer efficiency by running a standard curve.
-
-
qRT-PCR Reaction:
-
Set up qRT-PCR reactions using a SYBR Green master mix, cDNA, and the designed primers.
-
Run the reactions on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
-
Conclusion
These application notes provide a framework for investigating the gene expression changes induced by this compound. By employing a combination of high-throughput screening and targeted validation, researchers can gain valuable insights into the molecular mechanisms of this promising natural product, paving the way for its potential development as a therapeutic agent. The provided protocols and data presentation templates are intended to guide the experimental design and ensure the generation of robust and reproducible data.
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ophiobolin O and 6-epi-ophiobolin O, two new cytotoxic sesterterpenes from the marine derived fungus Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RT2 Profiler PCR Arrays: Pathway-focused Gene Expression Profiling with qRT-PCR - Download the Article | PDF [slideshare.net]
- 5. anygenes.com [anygenes.com]
- 6. RT² Profiler PCR Array System Technology Overview [qiagen.com]
- 7. qiagen.com [qiagen.com]
Application Notes and Protocols for Target Identification of 6-epi-ophiobolin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-epi-ophiobolin G is a sesterterpenoid natural product belonging to the ophiobolin family.[1][2] Ophiobolins are known for their diverse and potent biological activities, including cytotoxic, antimicrobial, and phytotoxic effects.[1][3] Specifically, this compound has been noted for its cytotoxic properties.[4] A critical step in harnessing the therapeutic potential of such bioactive natural products is the identification of their molecular targets, which can elucidate their mechanism of action and facilitate drug development.[5][6] This document provides detailed application notes and protocols for the identification of cellular targets of this compound, drawing upon established methodologies for natural product target identification.
The ophiobolin class of compounds, such as the well-studied ophiobolin A, are known to act via covalent modification of their targets.[7][8] Given the structural similarities, it is plausible that this compound may also interact with its cellular targets through covalent bonding. This characteristic should be considered when selecting and designing target identification strategies.
Target Identification Strategies
A variety of methods can be employed for target identification of natural products.[9][10] These can be broadly categorized into two main approaches: label-free methods and labeling-based methods.[5]
Label-Free Approaches: These methods are advantageous as they do not require chemical modification of the natural product, thus preserving its native binding characteristics.[11]
-
Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule to a protein can stabilize the protein's structure, making it less susceptible to proteolysis.[11][12]
-
Cellular Thermal Shift Assay (CETSA): CETSA operates on a similar principle of ligand-induced stabilization, but instead of protease susceptibility, it measures changes in the thermal stability of proteins upon compound binding.[13][14]
Labeling-Based Approaches: These methods involve chemically modifying the natural product with a tag (e.g., biotin, a fluorophore, or a photo-affinity group) to facilitate the isolation and identification of binding partners.[15]
-
Affinity Chromatography: This is a classical and powerful method where the natural product is immobilized on a solid support to "fish" for its binding partners from a cell lysate.[10][16]
Quantitative Data Summary
| Target Protein | Identification Method | Binding Affinity (Kd) | IC50 / EC50 | Notes |
| Hypothetical Target 1 | CETSA | 1.5 µM | 5.2 µM | Thermal shift observed at 52°C |
| Hypothetical Target 2 | DARTS | 3.2 µM | 8.1 µM | Protection observed with thermolysin |
| Hypothetical Target 3 | Affinity Chromatography | 0.8 µM | 2.5 µM | Covalent binding confirmed by MS/MS |
Experimental Protocols
Protocol 1: Drug Affinity Responsive Target Stability (DARTS)
This protocol outlines the steps to identify potential targets of this compound by observing its ability to protect proteins from proteolytic degradation.[3]
Materials:
-
This compound
-
Cell line of interest (e.g., a cancer cell line sensitive to this compound)
-
Cell lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent)
-
Protease inhibitor cocktail
-
Phosphate-buffered saline (PBS)
-
Protease (e.g., thermolysin or pronase)
-
SDS-PAGE gels and running buffer
-
Western blot apparatus and reagents
-
LC-MS/MS instrumentation
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (proteome).
-
-
Compound Treatment:
-
Divide the proteome into two aliquots: a treatment group and a vehicle control group (e.g., DMSO).
-
Incubate the treatment group with this compound at a predetermined concentration (e.g., 10x IC50) for 1 hour at room temperature.
-
Incubate the control group with the vehicle.
-
-
Proteolysis:
-
Add the chosen protease to both the treated and control lysates. The optimal protease and its concentration should be determined empirically.
-
Incubate at room temperature for a set time (e.g., 10-30 minutes).
-
Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
-
Analysis:
-
Analyze the digested lysates by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue or silver staining.
-
Look for protein bands that are present or more intense in the this compound-treated lane compared to the control lane.
-
Excise these bands and identify the proteins by LC-MS/MS.
-
-
Validation:
-
Validate the identified targets using Western blotting with specific antibodies.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to identify targets of this compound by measuring changes in protein thermal stability.[17][18]
Materials:
-
This compound
-
Cell line of interest
-
Cell culture medium
-
PBS
-
Equipment for heat treatment (e.g., PCR cycler with a gradient function)
-
Lysis buffer with protease inhibitors
-
Western blot or LC-MS/MS instrumentation
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle (DMSO) for a specified time in a CO2 incubator.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge to separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins.
-
Collect the supernatant.
-
-
Analysis:
-
Western Blotting (for target validation): Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against a candidate target protein. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Mass Spectrometry (for proteome-wide discovery): The soluble proteomes from a single temperature point are analyzed by quantitative LC-MS/MS. Proteins that are more abundant in the treated sample compared to the control are considered potential targets.
-
Protocol 3: Affinity Chromatography
This protocol details the use of affinity chromatography to isolate binding partners of this compound.[16][19] This method requires chemical modification of the molecule to immobilize it.
Materials:
-
This compound
-
Linker and resin for immobilization (e.g., NHS-activated sepharose)
-
Chemical reagents for conjugation
-
Cell lysate
-
Wash buffer
-
Elution buffer
-
LC-MS/MS instrumentation
Procedure:
-
Probe Synthesis and Immobilization:
-
Synthesize a derivative of this compound with a suitable linker for attachment to the resin. The linker should be attached at a position that does not interfere with target binding.
-
Covalently attach the derivatized this compound to the affinity resin.
-
Prepare a control resin with the linker alone to identify non-specific binders.
-
-
Affinity Pull-down:
-
Incubate the cell lysate with the this compound-conjugated resin and the control resin.
-
Wash the resins extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the resin using an appropriate elution buffer (e.g., high salt, low pH, or a solution of free this compound).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins and excise bands that are specific to the this compound resin.
-
Identify the proteins by LC-MS/MS.
-
Signaling Pathway Analysis
Once potential targets are identified and validated, it is crucial to place them within the context of cellular signaling pathways. For instance, if a kinase is identified as a target, its known downstream substrates and pathways should be investigated to understand the functional consequences of its modulation by this compound.
Conclusion
The identification of molecular targets for this compound is a key step in understanding its biological activity and developing it as a potential therapeutic agent. The protocols described herein for DARTS, CETSA, and affinity chromatography provide robust and complementary strategies for target discovery. A combination of these label-free and labeling-based approaches will likely yield the most comprehensive and reliable results. Subsequent validation and pathway analysis will be essential to fully elucidate the mechanism of action of this promising natural product.
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C25H34O2 | CID 11326062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for target identification of antimicrobial natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry and biology of ophiobolin A and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 10. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. An update of label-free protein target identification methods for natural active products [thno.org]
- 19. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-epi-ophiobolin G in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known antimicrobial activity of 6-epi-ophiobolin G and a detailed protocol for its evaluation in antimicrobial susceptibility testing (AST). This document is intended to guide researchers in the preliminary assessment of this natural product's potential as a novel antimicrobial agent.
Introduction to this compound
This compound is a sesterterpenoid natural product belonging to the ophiobolin family. Ophiobolins are known for a wide range of biological activities, including cytotoxic, phytotoxic, and antimicrobial properties.[1] this compound has demonstrated notable antibacterial activity, particularly against Gram-positive pathogens, making it a compound of interest for further investigation in the field of antimicrobial drug discovery.
Antimicrobial Activity of this compound
Existing research indicates that this compound exhibits moderate to strong inhibitory activity against a panel of Gram-positive bacteria. Furthermore, it has shown a significant effect on the biofilm formation of Streptococcus agalactiae. The available quantitative data is summarized in the table below.
| Microorganism Type | Specific Pathogens | MIC Range (µg/mL) | Reference |
| Gram-positive Bacteria | Six pathogenic strains (unspecified) | 6.25 - 25 | [2] |
| Gram-positive Bacteria | Streptococcus agalactiae (biofilm) | 3.125 | [2] |
Note: There is currently limited publicly available data on the activity of this compound against Gram-negative bacteria and a broad range of fungal pathogens. Further research is required to fully characterize its antimicrobial spectrum.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following the general principles of the Clinical and Laboratory Standards Institute (CLSI).
1. Materials and Reagents:
-
This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS, for fungi
-
Bacterial and fungal strains for testing (e.g., ATCC reference strains)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile pipettes and tips
-
Incubator
2. Preparation of Inoculum:
-
Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in the appropriate broth (e.g., CAMHB) to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL. A further 1:10 dilution in the microtiter plate will result in the final target concentration of 5 x 10⁵ CFU/mL.
-
-
Fungal Inoculum (Yeast):
-
From a 24-48 hour culture, suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum density of approximately 1-5 x 10³ CFU/mL.
-
3. Preparation of this compound Dilutions:
-
In a sterile 96-well plate, add 100 µL of the appropriate sterile broth to all wells from columns 2 to 12.
-
Add 200 µL of the highest concentration of this compound to be tested (prepared in broth) to the wells in column 1. This will be twice the final desired starting concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial dilution process from column 2 to column 10.
-
Discard 100 µL from column 10 after mixing.
-
Column 11 will serve as the growth control (no compound).
-
Column 12 can be used as a sterility control (broth only, no inoculum).
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial or fungal inoculum to each well from column 1 to 11. This will bring the total volume in each well to 200 µL and dilute the compound and inoculum to their final concentrations.
-
Seal the plate with a breathable membrane or place it in a container with a loose lid to prevent evaporation.
-
Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or at 35°C for 24-48 hours for fungi.
5. Reading and Interpreting Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Observe the wells for turbidity (bacterial growth) or a pellet at the bottom (fungal growth). The growth control well (column 11) should show clear growth. The sterility control well (column 12) should remain clear.
-
The MIC value is the concentration in the last well that appears clear.
Visualizations
Experimental Workflow
Caption: Workflow for MIC determination using broth microdilution.
Proposed Mechanism of Action for Ophiobolins
The antimicrobial mechanism of action for this compound has not been fully elucidated. However, studies on the broader ophiobolin class suggest an interaction with calmodulin, a key calcium-binding protein involved in cellular signaling.
Caption: Proposed inhibition of calmodulin signaling by ophiobolins.
Conclusion and Future Directions
This compound demonstrates promising antibacterial activity against Gram-positive bacteria. The provided protocol offers a standardized method for further investigation into its antimicrobial properties. Future research should focus on:
-
Expanding the antimicrobial susceptibility testing to include a diverse panel of Gram-negative bacteria, fungi, and clinically relevant drug-resistant strains.
-
Elucidating the specific molecular targets and mechanism of action responsible for its antimicrobial effects.
-
Investigating the potential for synergistic effects with existing antimicrobial agents.
-
Evaluating the cytotoxicity of this compound against mammalian cell lines to determine its therapeutic index.
These efforts will be crucial in assessing the potential of this compound as a lead compound for the development of new antimicrobial therapies.
References
Application of 6-epi-Ophiobolin G in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-epi-Ophiobolin G is a sesterterpenoid natural product isolated from marine-derived fungi.[1] As a member of the ophiobolin family, it has garnered interest for its potential as an anticancer agent.[2] The ophiobolins are characterized by a unique 5-8-5 tricyclic carbon skeleton and have demonstrated a broad range of biological activities, including cytotoxic effects against various cancer cell lines.[2][3] These compounds represent promising candidates for drug discovery and development due to their anti-proliferative activities.[2] This document provides an overview of the known applications of this compound and related compounds in cancer cell line research, along with detailed protocols for key experimental assays.
Data Presentation
The cytotoxic activity of this compound and its analogs has been evaluated in several cancer cell lines. The following tables summarize the available quantitative data to facilitate comparison.
Table 1: Cytotoxicity of this compound and Related Ophiobolins
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | P388 | Mouse Leukemia | 24.6 | [4] |
| Ophiobolin G | P388 | Mouse Leukemia | >100 | [4] |
| 6-epi-Ophiobolin A | HCT-8 | Human Colon Adenocarcinoma | 2.71 | |
| Bel-7402 | Human Liver Cancer | 2.09 | ||
| BGC-823 | Human Gastric Cancer | 2.43 | ||
| A549 | Human Lung Adenocarcinoma | 4.5 | ||
| A2780 | Human Ovarian Adenocarcinoma | 2.56 | ||
| NCI-H1703 | Human Lung Cancer | 3.7 (EC50) | [5] | |
| Ophiobolin A | NCI-H1703 | Human Lung Cancer | 0.54 (EC50) | [5] |
Note: IC50 is the half-maximal inhibitory concentration. EC50 is the half-maximal effective concentration.
Mechanism of Action (Inferred from Related Ophiobolins)
Direct mechanistic studies on this compound are limited. However, research on the closely related compound, Ophiobolin A, provides insights into potential mechanisms of action that may be shared across the ophiobolin family. It is important to note that the stereochemistry at the C-6 position can influence biological activity, suggesting that this compound may have distinct, context-dependent targets.[6]
Potential mechanisms of action for ophiobolins in cancer cells include:
-
Induction of Non-Apoptotic Cell Death: Ophiobolin A has been shown to induce a form of non-apoptotic cell death called paraptosis in glioblastoma cells.[3][7][8] This is significant as many cancer cells are resistant to traditional apoptosis-inducing chemotherapeutics.
-
Covalent Modification of Phosphatidylethanolamine (B1630911) (PE): Ophiobolin A can react with the head group of the membrane lipid phosphatidylethanolamine (PE), leading to the formation of covalent adducts that destabilize the lipid bilayer and induce cytotoxicity.[8][9]
-
Mitochondrial Targeting: Recent studies indicate that Ophiobolin A can covalently target Complex IV of the mitochondrial electron transport chain, leading to a collapse in mitochondrial metabolism and subsequent cancer cell death.[5] It has also been shown to induce autophagy and activate the mitochondrial pathway of apoptosis in human melanoma cells.[10]
The following diagram illustrates a potential signaling pathway for Ophiobolin A, which may share similarities with that of this compound.
Caption: Potential mechanisms of action of Ophiobolin A.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubation: Incubate the plate overnight at 37°C to ensure complete dissolution of formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cancer cells treated with this compound.
Workflow Diagram:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density of 2 x 10⁵ cells/well.
-
Incubation: Incubate for 24 hours at 37°C.
-
Treatment: Treat cells with the desired concentration of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Workflow Diagram:
Caption: Workflow for cell cycle analysis by PI staining.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently.
-
Incubation: Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Conclusion
This compound is a promising natural product with cytotoxic activity against cancer cells. While direct research on its mechanism of action is still emerging, studies on related ophiobolins suggest that it may induce cell death through various pathways, including non-apoptotic mechanisms and mitochondrial targeting. The provided protocols offer a framework for researchers to investigate the anticancer potential of this compound and elucidate its specific molecular mechanisms in different cancer cell lines. Further research is warranted to fully understand its therapeutic potential and to develop it as a novel anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ophiobolin O and 6-epi-ophiobolin O, two new cytotoxic sesterterpenes from the marine derived fungus Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Synthesis of (+)-6-epi-Ophiobolin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
- 10. Ophiobolin A Induces Autophagy and Activates the Mitochondrial Pathway of Apoptosis in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-epi-Ophiobolin G Fungal Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of 6-epi-ophiobolin G from fungal fermentation.
Troubleshooting Guides
This section addresses common problems encountered during the fermentation process for this compound production.
Issue 1: Low or No Yield of this compound Despite Good Fungal Growth
| Possible Cause | Suggested Solution |
| Suboptimal Media Composition: Nutrient levels may be sufficient for biomass but not for secondary metabolite production. The carbon-to-nitrogen (C/N) ratio is critical. | Systematically evaluate different carbon and nitrogen sources. For Aspergillus species, glucose, sucrose, and soluble starch are common carbon sources, while peptone, yeast extract, and various nitrates or ammonium (B1175870) salts are common nitrogen sources. Start with a C/N ratio of around 10:1 and optimize from there.[1] |
| Incorrect pH: The optimal pH for fungal growth and secondary metabolite production can differ. | Monitor and control the pH of the fermentation broth throughout the process. The optimal pH for secondary metabolite production in Aspergillus often lies in a slightly acidic to neutral range. Test a range of initial pH values (e.g., 5.0, 6.0, 7.0) and consider using buffers or automated pH control.[2] |
| Inadequate Aeration and Agitation: Insufficient dissolved oxygen (DO) can limit the biosynthesis of secondary metabolites. Conversely, excessive shear stress from high agitation can damage mycelia. | Optimize the agitation and aeration rates to ensure adequate oxygen transfer without causing excessive shear. Monitor DO levels and aim to maintain them above 20% saturation. For filamentous fungi, lower agitation speeds (e.g., 150-250 rpm) are often preferred to prevent pellet formation and cell damage.[3][4] |
| Product Toxicity: Ophiobolins, including this compound, are known to have cytotoxic properties, which may inhibit the growth of the producing fungus itself at high concentrations.[5][6] | Consider implementing a fed-batch or continuous culture system to maintain the product concentration below the inhibitory level. In-situ product removal techniques, such as resin adsorption, can also be explored. |
Issue 2: Inconsistent Yields Between Fermentation Batches
| Possible Cause | Suggested Solution |
| Inconsistent Inoculum: The age, concentration, and physiological state of the inoculum can significantly impact fermentation performance. | Standardize the inoculum preparation protocol. Use spores from a culture of a consistent age and prepare a spore suspension with a defined concentration (e.g., 10^6 - 10^7 spores/mL). Ensure the seed culture is in the exponential growth phase before inoculating the production fermenter. |
| Variability in Raw Materials: Minor differences in the composition of complex media components (e.g., yeast extract, peptone) can lead to batch-to-batch variation. | Use high-quality, well-defined media components from a consistent supplier. If possible, analyze the composition of complex raw materials before use. |
| Fungal Strain Instability: Fungal strains can undergo genetic drift over successive subcultures, leading to a decline in productivity. | Maintain a stock of the original high-yielding fungal strain cryopreserved or as spore suspensions. Avoid excessive subculturing. Periodically re-isolate single-spore colonies to maintain a pure and productive culture. |
Issue 3: Poor or Slow Fungal Growth
| Possible Cause | Suggested Solution |
| Suboptimal Temperature: The optimal temperature for fungal growth may differ from that for secondary metabolite production. | Determine the optimal temperature for the growth of your specific fungal strain (e.g., Aspergillus ustus, Aspergillus calidoustus). A typical starting point for many Aspergillus species is 25-30°C. |
| Contamination: Bacterial or yeast contamination can outcompete the producing fungus for nutrients. | Ensure strict aseptic techniques throughout the entire process, from media preparation to inoculation and sampling. Regularly check for contamination by microscopy and plating on selective media. |
| Inappropriate Osmotic Environment: High concentrations of sugars or salts in the medium can inhibit fungal growth. | Ensure the initial osmotic pressure of the medium is within the optimal range for your fungal strain. If high substrate concentrations are required, consider a fed-batch strategy. |
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce this compound?
A1: this compound has been isolated from several fungal species, including Aspergillus ustus, Aspergillus calidoustus, and Emericella variecolor (which is an earlier name for a species now classified under Aspergillus).[5]
Q2: What is the general biosynthetic pathway for this compound?
A2: this compound is a sesterterpenoid belonging to the ophiobolin family. The biosynthesis starts from the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are converted to geranylfarnesyl pyrophosphate (GFPP), which is then cyclized to form the core ophiobolin skeleton, ophiobolin F. Through a series of enzymatic modifications, including oxidations, ophiobolin F is converted to other ophiobolins. This compound can be a product of non-enzymatic transformation from other ophiobolin intermediates.[5]
Q3: What analytical methods are suitable for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common method for the quantification of this compound. A C18 reverse-phase column is typically used with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol.
Q4: How can I extract this compound from the fermentation broth?
A4: this compound is typically extracted from the fermentation broth using a solvent extraction method. The mycelium is first separated from the broth. The broth is then extracted with an organic solvent such as ethyl acetate. The mycelial mass can also be extracted with a solvent like acetone (B3395972) or methanol. The combined organic extracts are then concentrated to yield the crude product, which can be further purified using chromatographic techniques like column chromatography or preparative HPLC.
Data Presentation
Due to the limited availability of specific quantitative data for this compound production, the following tables provide illustrative data based on studies of related secondary metabolites in Aspergillus species. These should be used as a guide for designing optimization experiments.
Table 1: Illustrative Effect of Carbon Source on Secondary Metabolite Production in Aspergillus sp.
| Carbon Source (20 g/L) | Biomass (g/L) | Relative Secondary Metabolite Yield (%) |
| Glucose | 15.2 | 100 |
| Sucrose | 14.8 | 95 |
| Soluble Starch | 12.5 | 110 |
| Maltose | 13.1 | 85 |
| Fructose | 14.5 | 90 |
Note: This is generalized data. The optimal carbon source should be determined experimentally for your specific strain and process.
Table 2: Illustrative Effect of Nitrogen Source on Secondary Metabolite Production in Aspergillus sp.
| Nitrogen Source (5 g/L) | Biomass (g/L) | Relative Secondary Metabolite Yield (%) |
| Peptone | 14.5 | 100 |
| Yeast Extract | 15.1 | 120 |
| Sodium Nitrate | 10.2 | 70 |
| Ammonium Sulfate | 9.8 | 65 |
| Casein Hydrolysate | 13.9 | 90 |
Note: This is generalized data. Complex nitrogen sources like yeast extract often provide essential growth factors that can enhance secondary metabolite production.
Table 3: Illustrative Effect of pH and Temperature on Secondary Metabolite Production in Aspergillus sp.
| pH | Temperature (°C) | Relative Secondary Metabolite Yield (%) |
| 5.0 | 25 | 80 |
| 5.0 | 30 | 90 |
| 6.0 | 25 | 100 |
| 6.0 | 30 | 110 |
| 7.0 | 25 | 95 |
| 7.0 | 30 | 105 |
Note: This is generalized data. The optimal pH and temperature for growth and production may differ and should be determined experimentally.
Experimental Protocols
Protocol 1: Inoculum Preparation for Aspergillus Fermentation
-
Culture Maintenance: Maintain the Aspergillus strain on Potato Dextrose Agar (B569324) (PDA) slants at 4°C and subculture every 4-6 weeks.
-
Spore Suspension Preparation:
-
Grow the fungus on a fresh PDA plate at 28°C for 7-10 days until sporulation is abundant.
-
Aseptically add 10 mL of sterile 0.1% (v/v) Tween 80 solution to the plate.
-
Gently scrape the surface of the agar with a sterile loop to dislodge the spores.
-
Transfer the spore suspension to a sterile tube.
-
Vortex the suspension for 1-2 minutes to ensure homogeneity.
-
Filter the suspension through sterile glass wool to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer.
-
Adjust the spore concentration to 10^7 spores/mL with sterile 0.1% Tween 80.
-
-
Seed Culture:
-
Inoculate a 250 mL flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth) with the spore suspension to a final concentration of 10^5 spores/mL.
-
Incubate at 28°C on a rotary shaker at 180 rpm for 48-72 hours.
-
Protocol 2: Submerged Fermentation for this compound Production
-
Production Medium: Prepare the desired production medium (e.g., Czapek-Dox broth supplemented with specific carbon and nitrogen sources) and dispense into fermentation vessels (e.g., 100 mL in a 500 mL flask).
-
Sterilization: Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate the production medium with 5-10% (v/v) of the actively growing seed culture.
-
Incubation: Incubate the flasks at the desired temperature (e.g., 28°C) on a rotary shaker at the optimized agitation speed (e.g., 200 rpm) for the predetermined fermentation duration (e.g., 7-14 days).
-
Sampling and Analysis: Periodically and aseptically withdraw samples to monitor fungal growth (dry cell weight) and this compound concentration by HPLC.
Visualizations
Caption: Proposed biosynthetic pathway of this compound in Aspergillus ustus.
Caption: General workflow for fungal fermentation and downstream processing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 5. brieflands.com [brieflands.com]
- 6. Influence of nitrogen sources on growth and fermentation performance of different wine yeast species during alcoholic fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Total Synthesis of Ophiobolin Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of ophiobolin analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Synthesis Strategy
-
Question: What are the main strategic challenges in the total synthesis of the ophiobolin core? Answer: The primary challenge in synthesizing ophiobolin analogs lies in the construction of the complex and sterically demanding 5/8/5-fused tricyclic ring system.[1][2] Historically, lengthy and stepwise constructions have been a significant hurdle.[1][2] Modern approaches aim for more concise routes, often inspired by the cyclase-mediated biosynthetic pathway. Key strategic decisions involve the method of forming the central eight-membered ring and controlling the stereochemistry of multiple chiral centers.
2. Cyclization Reactions
-
Question: I am having trouble with the key cyclization step to form the 5/8/5 ring system. What are the common approaches and their associated problems? Answer: Two prominent strategies for constructing the 5/8/5-fused ring system are cationic polyene cyclizations and radical cascade reactions.[1] While biomimetic cationic cyclizations are well-studied, they can be difficult to control in a laboratory setting.[1] Radical cascade reactions offer a powerful alternative for forging this challenging ring system.[1][3] However, a significant challenge with radical cyclizations is controlling the termination mode of the reaction, as undesired side products can be formed. For example, in some cases, an exocyclic alkene product may predominate over a desired tetrasubstituted alkene.[1]
-
Question: My radical cyclization is resulting in poor stereoselectivity. How can I improve this? Answer: Achieving high stereoselectivity in radical cyclizations for ophiobolin synthesis is a known challenge, particularly for stereocenters on freely-rotating sidechains.[4] One successful approach has been the use of a chiral small-molecule thiol catalyst to override the inherent diastereoselectivity of the reductive radical cascade process.[1][4] The choice of the H-atom donor is critical in setting the stereocenter, and sterically-biased mercaptans have been explored to control the stereochemical outcome.[4]
-
Question: Ring-closing metathesis (RCM) to form the eight-membered ring is proving difficult. What are some key considerations? Answer: The formation of the central eight-membered ring by RCM is indeed a non-trivial step.[5] Success can be highly substrate-dependent. It has been found that the presence of certain functional groups, such as a benzyloxy or a methoxymethoxy group at the C5 position and an isopropenyl group or its hydroxylated form at the C6 position, can be crucial for a successful RCM reaction.[6] Elevated temperatures and the use of second-generation Hoveyda catalysts have also been shown to be effective in inducing cyclization for challenging substrates.[5]
3. Stereocontrol
-
Question: How can I control the stereochemistry during the construction of the cyclopentane (B165970) rings? Answer: The stereochemistry of the cyclopentane rings is often established during the key cyclization reactions. In radical cyclizations, the stereocenters in the newly formed rings can be influenced by the existing stereochemistry in the precursor molecule, following the natural scaffolding of the developing rings.[4] For instance, radical cyclizations have a known propensity to favor cis 1,2-substitution.[4] In other approaches, stereoselective intramolecular reactions, such as the Hosomi-Sakurai cyclization, have been employed to construct specific rings with high stereocontrol.[6]
4. Protecting Groups
-
Question: What are some common protecting group strategies used in ophiobolin synthesis, and what are the potential pitfalls? Answer: Due to the presence of multiple reactive functional groups, a robust protecting group strategy is essential. The choice of protecting groups must be carefully considered to ensure they are stable under the various reaction conditions employed throughout the synthesis and can be removed selectively without affecting other parts of the molecule.[7][8][9] For example, silyl (B83357) ethers are commonly used to protect alcohols and are generally stable to bases and nucleophiles but can be cleaved with fluoride (B91410) ions or under acidic conditions.[8] A common pitfall is the unexpected reactivity of a protecting group or difficulty in its removal in the later stages of a complex synthesis. Therefore, it is crucial to plan the entire protecting group strategy from the outset.
Quantitative Data Summary
| Reaction Step | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Ir-catalyzed photoredox cyclization | Ir catalyst | 57% (exocyclic alkene), 15% (tetrasubstituted alkene) | N/A | [1] |
| Reductive radical cascade (18 → 20) | Thiol catalysts (various) | Yields and selectivity determined by 1H NMR analysis | C-14 dr approx. 4:1 | [1] |
| 1,4-conjugate addition | Alkyl cuprate | N/A | 3:1 | [2] |
| Copper-mediated atom-transfer radical cyclization | Copper(I) chloride and bipyridine | 43% | N/A | [2] |
| Photoinitiated cycloisomerization (9a → 10a) | 350 nm UV light in THF | N/A | 9:1 at C3 | [10] |
Key Experimental Protocols
1. Reductive Radical Cascade Cyclization for 5/8/5 Ring System Formation
-
Objective: To construct the tricyclic core of ophiobolin analogs via a radical cascade reaction with controlled stereoselectivity.
-
Procedure (based on the Maimone synthesis of (-)-6-epi-ophiobolin N):
-
A solution of the acyclic precursor (e.g., compound 18 ) and a chiral small-molecule thiol catalyst are dissolved in a suitable solvent (e.g., toluene).[1][4]
-
The reaction mixture is cooled to a low temperature (e.g., -78 °C).
-
A radical initiator, such as triethylborane (B153662) (Et3B) in hexane, is added dropwise, followed by the introduction of air or oxygen to initiate the radical cascade.[4]
-
The reaction is stirred at low temperature for a specified time until completion, monitored by TLC.
-
The reaction is quenched, and the product is isolated and purified using column chromatography.
-
The diastereomeric ratio is determined by 1H NMR analysis of the crude product.[1]
-
2. Ring-Closing Metathesis for Eight-Membered Ring Formation
-
Objective: To form the central eight-membered ring of the ophiobolin core.
-
Procedure (based on the Nakada synthesis of (+)-Ophiobolin A):
-
A solution of the diene precursor (e.g., compound 17 ) is prepared in a degassed solvent such as toluene.[5]
-
A solution of a second-generation Hoveyda-Grubbs catalyst is added to the precursor solution.[5]
-
The reaction mixture is heated to an elevated temperature (e.g., reflux) and stirred for several hours until the starting material is consumed, as monitored by TLC.[5]
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the cyclized product.
-
Visualizations
Caption: Key synthetic strategies for the ophiobolin 5/8/5 core.
Caption: Troubleshooting guide for low-yield RCM reactions.
References
- 1. Enantioselective synthesis of an ophiobolin sesterterpene via a programmed radical cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. The Maimone Synthesis of 6-epi-Ophiobolin N [organic-chemistry.org]
- 5. The Nakada Synthesis of (+)-Ophiobolin A [organic-chemistry.org]
- 6. Enantioselective total synthesis of (+)-ophiobolin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. media.neliti.com [media.neliti.com]
- 10. A Stereoselective Photoinduced Cycloisomerization Inspired by Ophiobolin A - PMC [pmc.ncbi.nlm.nih.gov]
"stability of 6-epi-ophiobolin G in acidic conditions"
Frequently Asked Questions (FAQs)
Q1: Is 6-epi-ophiobolin G expected to be stable in acidic solutions?
While specific data on this compound is limited, the parent compound, Ophiobolin A, is known to have poor chemical stability in aqueous solutions.[1] Terpenoids, in general, can be susceptible to degradation under acidic conditions, which can catalyze rearrangements, hydrolysis of esters, or other reactions. Therefore, it is prudent to assume that this compound may also exhibit instability in acidic environments.
Q2: What potential degradation pathways could affect this compound in acidic conditions?
The ophiobolin structure contains several functionalities that could be susceptible to acid-catalyzed degradation. Potential degradation pathways may include:
-
Epimerization: Acidic conditions can sometimes lead to the epimerization of stereocenters.
-
Rearrangement of the Carbon Skeleton: The 5-8-5 tricyclic ring system could be prone to acid-catalyzed rearrangements.
-
Reactions involving functional groups: The specific functional groups on this compound could undergo hydration, dehydration, or other transformations in the presence of acid.
-
Paal-Knorr reaction: Ophiobolin A is known to react with primary amines to form pyrrole (B145914) adducts.[2][3] If the experimental medium contains primary amines, a similar reaction could occur.
Q3: What are the recommended storage and handling conditions for this compound?
To minimize potential degradation, it is recommended to store this compound as a solid at low temperatures (e.g., -20°C or -80°C). Prepare fresh solutions in appropriate solvents immediately before use. If an acidic buffer is required for an experiment, the exposure time of this compound to the acidic conditions should be minimized. It is advisable to perform a preliminary stability test in the chosen buffer system.
Q4: How can I assess the stability of my this compound sample in a specific acidic buffer?
You can perform a forced degradation study.[4][5][6] This involves intentionally exposing the compound to your acidic buffer for various time points and then analyzing the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to detect any degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity of this compound in an experiment with acidic medium. | The compound may have degraded in the acidic conditions. | 1. Perform a stability study of this compound in the specific acidic buffer used in your experiment (see Protocol 1). 2. Analyze the sample by HPLC or LC-MS to check for the appearance of degradation products. 3. Consider reducing the incubation time in the acidic medium or performing the experiment at a lower temperature. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis of a this compound sample exposed to acidic conditions. | These new peaks are likely degradation products of this compound. | 1. Characterize the degradation products using LC-MS/MS to obtain fragmentation patterns which can help in structure elucidation.[7] 2. Compare the retention times of the new peaks with a control sample of this compound that has not been exposed to acid. |
| Inconsistent experimental results when using this compound in an acidic buffer. | This could be due to variable rates of degradation under slightly different experimental conditions (e.g., temperature, incubation time, exact pH). | 1. Strictly control and monitor the pH, temperature, and incubation time of your experiments. 2. Prepare fresh solutions of this compound for each experiment. 3. Run a control sample in parallel to assess stability during the experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Acidic Conditions
Objective: To assess the stability of this compound in a specific acidic buffer and to identify potential degradation products.
Materials:
-
This compound
-
Acidic buffer of choice (e.g., citrate (B86180) buffer, glycine-HCl buffer at the desired pH)
-
Organic solvent for stock solution (e.g., DMSO, Ethanol)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in an appropriate organic solvent at a known concentration (e.g., 1 mg/mL).
-
Incubation:
-
In separate vials, add a small aliquot of the stock solution to the acidic buffer to achieve the final desired concentration.
-
Incubate the vials at a specific temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from a vial.
-
-
Sample Analysis:
-
Immediately analyze the collected aliquots by HPLC or LC-MS.
-
Monitor the peak area of the this compound peak over time.
-
Look for the appearance of new peaks, which would indicate degradation products.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time.
-
If significant degradation is observed, you can calculate the degradation rate constant and the half-life of the compound under those conditions.
-
Table 1: Example Data Table for Forced Degradation Study
| Time (hours) | Peak Area of this compound | % Remaining | Peak Area of Degradant 1 | Peak Area of Degradant 2 |
| 0 | 1,000,000 | 100% | 0 | 0 |
| 1 | 950,000 | 95% | 25,000 | 5,000 |
| 2 | 880,000 | 88% | 55,000 | 12,000 |
| 4 | 750,000 | 75% | 110,000 | 28,000 |
| 8 | 550,000 | 55% | 200,000 | 55,000 |
| 24 | 200,000 | 20% | 350,000 | 110,000 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and biology of ophiobolin A and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. acdlabs.com [acdlabs.com]
- 6. onyxipca.com [onyxipca.com]
- 7. UPLC-Q-TOF-MS/MS analysis of ophiobolins sesterterpenoids and bioactive analogs from Bipolaris eleusines - PubMed [pubmed.ncbi.nlm.nih.gov]
"preventing degradation of 6-epi-ophiobolin G in solution"
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 6-epi-ophiobolin G in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation (e.g., discoloration, precipitation, loss of activity). What are the likely causes?
A1: Degradation of this compound in solution can be attributed to several factors, primarily related to its chemical structure. The molecule contains multiple reactive functional groups, including an aldehyde, a ketone, and several double bonds, which make it susceptible to:
-
Oxidation: The aldehyde group and allylic positions are prone to oxidation, especially in the presence of atmospheric oxygen.
-
pH Instability: Extreme pH values (both acidic and basic) can catalyze isomerization, hydrolysis, or other rearrangement reactions.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the breakdown of the compound.
-
Thermal Instability: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For long-term storage, it is advisable to store this compound as a dry solid. When a stock solution is required, use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or ethanol. Acetonitrile is also a viable option. It is crucial to use solvents with low water content to prevent potential hydrolysis. For aqueous buffers in final experiments, prepare the dilution fresh from the stock solution immediately before use.
Q3: What are the optimal storage conditions for this compound solutions?
A3: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or, preferably, at -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing the vial to prevent oxidation.
Q4: Can I do anything to stabilize my working solutions of this compound in aqueous buffers?
A4: While challenging, you can take steps to improve stability in aqueous solutions:
-
pH Control: Maintain the pH of the buffer as close to neutral (pH 7.0-7.4) as possible, unless your experimental conditions dictate otherwise.
-
Antioxidants: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, may help to mitigate oxidative degradation. However, the compatibility of these additives with your specific assay should be verified.
-
Fresh Preparation: The most effective strategy is to prepare fresh dilutions in aqueous buffer for each experiment from a concentrated stock in an anhydrous solvent.
Troubleshooting Guides
Issue 1: Rapid Loss of Biological Activity
If you observe a significant drop in the biological activity of your this compound solution, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for loss of biological activity.
Issue 2: Visible Changes in the Solution (Color Change/Precipitation)
Visible changes often indicate significant chemical degradation or poor solubility.
Caption: Troubleshooting guide for visible changes in solution.
Data on Stability of this compound
Currently, there is limited published quantitative data on the stability of this compound under various conditions. Researchers are encouraged to perform their own stability studies. The following table provides a template for recording such data.
| Condition | Solvent | Temperature (°C) | Duration | Purity (%) by HPLC | Observations |
| Control | DMSO | -80 | 0 hours | 99.5 | Clear, colorless |
| A | DMSO | 25 (RT) | 24 hours | ||
| B | DMSO | 4 | 7 days | ||
| C | Ethanol | -20 | 30 days | ||
| D | PBS (pH 7.4) | 37 | 4 hours | ||
| E | PBS (pH 5.0) | 37 | 4 hours |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method to evaluate the stability of this compound under different storage and experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other suitable organic solvent)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Amber vials and standard laboratory glassware
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous DMSO. This will serve as your T=0 reference.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution in the mobile phase and inject it into the HPLC system to obtain a reference chromatogram and determine the initial purity.
-
Sample Preparation for Stability Testing:
-
Aliquot the stock solution into several amber vials for each condition to be tested (e.g., different temperatures, solvents, or buffers).
-
For aqueous stability, dilute the stock solution into the desired buffer to the final working concentration.
-
-
Incubation: Store the prepared samples under the defined conditions (e.g., -20°C, 4°C, room temperature, 37°C) for the desired time points (e.g., 1, 4, 8, 24 hours; 7, 14, 30 days). Ensure samples are protected from light.
-
Analysis at Time Points: At each time point, retrieve a vial from each condition. If the sample is in an aqueous buffer, it may need to be quenched (e.g., by adding an equal volume of cold acetonitrile) to stop further degradation and precipitate proteins. Centrifuge if necessary.
-
HPLC Analysis: Analyze the samples by HPLC. Compare the peak area of the parent this compound compound to the T=0 sample and any new peaks that may have appeared, which would indicate degradation products.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A decrease in the main peak area and the appearance of new peaks signify degradation.
Visualizations
Potential Degradation Pathways
The following diagram illustrates hypothetical degradation points on the this compound structure.
Caption: Potential reactive sites on this compound.
"troubleshooting inconsistent results in 6-epi-ophiobolin G cytotoxicity assays"
Welcome to the technical support center for 6-epi-ophiobolin G cytotoxicity assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and ensure the reliability and consistency of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound is a sesterterpenoid natural product isolated from fungi.[1][2] Ophiobolins as a class are known for their cytotoxic activities against a range of cancer cell lines.[1][3][4] While the precise mechanism for every ophiobolin is not fully elucidated, the related compound ophiobolin A has been shown to induce cytotoxicity by covalently modifying phosphatidylethanolamine (B1630911) (PE) in the cell membrane, leading to lipid bilayer destabilization.[5] It is possible that this compound may exert its cytotoxic effects through a similar mechanism. Additionally, some studies suggest that this compound can act as a potential estrogen receptor down-regulator in breast cancer cells.[6]
Q2: Which cytotoxicity assays are most suitable for evaluating this compound?
Several assays can be used to assess the cytotoxicity of this compound. The choice of assay depends on the specific research question and the expected mechanism of cell death. Commonly used assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability. It is a widely used and cost-effective method.
-
LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a direct measure of cell membrane integrity and cytotoxicity.[7]
-
Apoptosis Assays (e.g., Caspase Activity Assays): If you hypothesize that this compound induces apoptosis, assays that measure the activity of caspases (key enzymes in the apoptotic pathway) can provide mechanistic insights.
It is often recommended to use at least two different assays based on different cellular principles to confirm results and rule out assay-specific artifacts.[8]
Q3: What are some typical IC50 values for ophiobolins?
The half-maximal inhibitory concentration (IC50) for ophiobolins can vary significantly depending on the specific compound, the cancer cell line tested, and the experimental conditions. For example, 6-epi-ophiobolin A has shown IC50 values in the low micromolar range against various human cancer cell lines.[3] It is crucial to determine the IC50 of this compound empirically for your specific cell line and assay conditions.
Troubleshooting Inconsistent Results
High Variability Between Replicate Wells
Problem: You are observing significant differences in results between replicate wells treated with the same concentration of this compound.
| Potential Cause | Solution |
| Uneven Cell Seeding | Ensure your cell suspension is homogeneous before and during plating by gently pipetting up and down multiple times. For adherent cells, ensure even distribution across the well.[8] |
| Pipetting Errors | Calibrate your pipettes regularly. Use fresh tips for each replicate. When adding reagents, dispense them against the side of the well to avoid disturbing the cell monolayer.[8] |
| Edge Effects | The outer wells of a microplate are prone to evaporation and temperature fluctuations. Avoid using these wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier. |
| Incomplete Solubilization of Formazan (B1609692) (MTT Assay) | After adding the solubilization solvent (e.g., DMSO), ensure complete dissolution of the formazan crystals by placing the plate on an orbital shaker for at least 15-30 minutes. Visually inspect the wells to confirm no crystals remain.[8] |
Underestimation of Cytotoxicity (Higher than expected IC50)
Problem: The calculated IC50 value for this compound is much higher than anticipated, or you are not observing a dose-dependent effect.
| Potential Cause | Solution |
| Sub-optimal Cell Health | Use cells that are in the exponential growth phase with high viability (>95%). Ensure proper cell culture conditions are maintained.[8] |
| Incorrect Drug Concentration | Double-check all calculations for your serial dilutions of this compound. Ensure proper dissolution of the compound in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is consistent and non-toxic to the cells. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Some natural products can be unstable in solution. |
| Interaction with Media Components | Components in the culture media or serum can sometimes interfere with the activity of the test compound.[9] Consider performing a wash step with PBS before adding the compound in serum-free media for the duration of the treatment. |
Overestimation of Cytotoxicity (Lower than expected IC50)
Problem: You are observing cell death at very low concentrations of this compound, or the results are not reproducible.
| Potential Cause | Solution |
| Compound Precipitation | High concentrations of hydrophobic compounds like this compound may precipitate out of the culture medium, leading to inconsistent exposure of cells to the compound. Visually inspect the wells for any precipitate. If observed, consider using a lower top concentration or a different solvent system. |
| Interference with Assay Chemistry | Some compounds can directly interact with the assay reagents.[10] For MTT assays, compounds with reducing properties can reduce the MTT reagent, leading to a false positive signal for viability. To test for this, run a control plate with the compound and media but without cells.[10] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is below the toxic threshold for your cell line. Run a vehicle control with the highest concentration of the solvent used in your experiment. |
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in buffered DMF) to each well.
-
Absorbance Measurement: Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (usually around 490 nm) using a microplate reader.[7]
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for assessing the cytotoxicity of this compound.
Troubleshooting Logic for High Replicate Variability
Caption: Troubleshooting flowchart for high variability in cytotoxicity assays.
Putative Signaling Pathway for Ophiobolin-Induced Cell Death
Caption: Hypothetical signaling pathway for this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C25H34O2 | CID 11326062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 6-epi-ophiobolin G for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-epi-ophiobolin G in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a good starting concentration range for this compound in a cytotoxicity assay?
A good starting point is to perform a serial dilution over a broad range, for example, from 0.01 µM to 100 µM. Based on published data, the cytotoxic effects of this compound and its analogs can vary significantly depending on the cell line. For instance, GI₅₀ (50% growth inhibition) values for some cancer cell lines have been reported in the sub-micromolar range, while IC₅₀ values for others are in the double-digit micromolar range.[1][2] A wide range will help in identifying the dynamic window of your specific cell line's response.
Q2: I am not observing any cytotoxicity, even at high concentrations. What could be the issue?
Several factors could contribute to a lack of cytotoxic effect:
-
Compound Solubility: this compound is a lipophilic sesterterpenoid and may have poor solubility in aqueous culture media. Ensure your stock solution, typically prepared in a solvent like DMSO, is fully dissolved before diluting it into the media. Visually inspect for any precipitation in the wells after adding the compound. If solubility is an issue, consider gentle sonication or vortexing of the stock solution.
-
Cell Density: High cell density can sometimes mask the cytotoxic effects of a compound. It is crucial to determine the optimal cell seeding density for your assay beforehand.
-
Incubation Time: The cytotoxic effects of this compound may be time-dependent. Consider extending the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow sufficient time for the compound to induce a response.
-
Cell Line Resistance: The specific cell line you are using may be resistant to the mechanism of action of this compound.
Q3: My results from an MTT or similar tetrazolium-based assay show high variability or unexpectedly high cell viability at high concentrations. What should I do?
This is a common issue when working with natural products.
-
Interference with Assay Reagents: Some compounds can directly reduce tetrazolium salts (like MTT) to formazan (B1609692), leading to a false positive signal for cell viability. To check for this, include control wells with the compound at various concentrations in the culture medium but without any cells. Subtract the absorbance from these "compound-only" controls from your experimental wells.
-
Switching Assays: If interference is significant, consider using a non-colorimetric assay. ATP-based luminescence assays (e.g., CellTiter-Glo®) or fluorescence-based assays that measure redox indicators can be good alternatives. Lactate dehydrogenase (LDH) release assays, which measure membrane integrity, are another option.
Q4: How can I prepare my stock solution of this compound?
It is recommended to dissolve this compound in a high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your complete cell culture medium to the final desired concentrations. Ensure the final concentration of the solvent (e.g., DMSO) in your assay wells is consistent across all treatments, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.5%).
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of this compound and its close analog, ophiobolin A, against various cell lines. This data can serve as a reference for selecting an appropriate concentration range for your experiments.
| Compound | Cell Line | Assay Type | Measurement | Value (µM) | Reference |
| This compound | P388 (Mouse Leukemia) | Cytotoxicity | IC₅₀ | 24.6 | [2] |
| This compound | HCT-15, NUGC-3, NCI-H23, ACHN, PC-3, MDA-MB-231 | Growth Inhibition | GI₅₀ | 0.20 - 0.30 | [1] |
| Ophiobolin A | NCI-H1703 (Lung Cancer) | Cell Proliferation | EC₅₀ | 0.54 | [3] |
| 6-epi-ophiobolin A | NCI-H1703 (Lung Cancer) | Cell Proliferation | EC₅₀ | 3.7 | [3] |
| Ophiobolin A | Various Cancer Cell Lines | Growth Inhibition | IC₅₀ | < 1 | [4] |
| Ophiobolin A | Plant Cells | Calmodulin-dependent Phosphodiesterase Inhibition | IC₅₀ | 9 | [4] |
Experimental Protocols
Protocol: Determining Optimal Concentration using a Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for performing a dose-response experiment to determine the IC₅₀ value of this compound.
Materials:
-
This compound
-
DMSO (high purity)
-
96-well flat-bottom cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to prepare working solutions at 2x the final desired concentrations. A suggested range of final concentrations is 0.01, 0.1, 1, 10, 25, 50, 75, and 100 µM.
-
Prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and an untreated control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the diluted compound solutions, vehicle control, or untreated control to the respective wells (in triplicate).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) from the curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Workflow for optimizing this compound concentration.
Caption: Inhibition of Calmodulin by this compound.
Caption: Cell membrane disruption by this compound.
References
Technical Support Center: Interpreting Complex NMR Spectra of 6-epi-ophiobolin G
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the structural elucidation of complex natural products. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for interpreting the NMR spectra of the sesterterpenoid 6-epi-ophiobolin G.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the 1H NMR spectrum of my this compound sample showing severe signal overlap in the aliphatic region?
A1: The complex tricyclic 5-8-5 fused ring system and the flexible side chain of this compound result in numerous chemically similar methylene (B1212753) (-CH2-) and methine (-CH-) groups.[1] This leads to severe signal overlap, particularly in the upfield region of the 1H NMR spectrum, making direct interpretation and coupling analysis challenging.
Troubleshooting Steps:
-
Use of Different Solvents: Acquiring spectra in various deuterated solvents (e.g., CDCl3, C6D6, CD3OD) can induce differential chemical shifts, potentially resolving some overlapping signals.
-
2D NMR Spectroscopy: Employ two-dimensional NMR techniques. A 1H-1H COSY experiment will help identify proton-proton coupling networks, while HSQC will correlate protons to their directly attached carbons, spreading the signals into a second dimension and improving resolution.
Q2: My 13C NMR spectrum for this compound has a very poor signal-to-noise ratio, especially for the quaternary carbons. What can I do?
A2: This is a common issue for complex, high molecular weight natural products. The low natural abundance of 13C and the long relaxation times (T1) of quaternary carbons contribute to low signal intensity.
Troubleshooting Steps:
-
Increase Sample Concentration: If possible, increase the concentration of your sample. For 13C NMR, a higher concentration is often necessary to obtain a good spectrum in a reasonable time.
-
Optimize Acquisition Parameters:
-
Increase the number of scans (NS): The signal-to-noise ratio increases with the square root of the number of scans.
-
Adjust the relaxation delay (d1): For quaternary carbons with long T1 values, a longer relaxation delay is needed to allow for full relaxation between pulses. Alternatively, using a smaller flip angle (e.g., 30° or 45°) can shorten the required relaxation delay.
-
-
Use a Cryoprobe: If available, a cryogenically cooled NMR probe can significantly enhance signal-to-noise (by a factor of 3-4), which is particularly beneficial for insensitive nuclei like 13C.
-
Employ 2D HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment can be a more sensitive way to identify quaternary carbons. You can observe correlations from nearby protons to the quaternary carbon, confirming its presence and chemical shift.
Q3: I am struggling to determine the relative stereochemistry of this compound using my NMR data. Which experiment is most crucial?
A3: The Nuclear Overhauser Effect (NOE) is the most powerful NMR technique for determining the spatial proximity of protons, and thus the relative stereochemistry of a molecule. A 2D NOESY (or ROESY for medium-sized molecules where the NOE might be close to zero) experiment is essential.
Troubleshooting Steps for NOESY/ROESY Interpretation:
-
Distinguishing NOE from Exchange Peaks: In some cases, conformational flexibility can lead to chemical exchange, which can also give rise to cross-peaks in a NOESY spectrum. Running a ROESY experiment can help, as NOE and exchange peaks have opposite phases to the diagonal peaks in a ROESY spectrum.
-
Ambiguous NOE Signals in Flexible Molecules: The side chain of this compound is flexible. Observed NOEs in such cases are often an average of multiple conformations. It is important to look for key NOE correlations in the rigid core of the molecule to establish the ring conformations and the stereochemistry of the substituents on the rings first.[2] For instance, key NOE correlations can help define the cis or trans fusion of the rings.[3]
-
Calibrate Interproton Distances: For a more quantitative analysis, you can calibrate the NOE intensities against a known, fixed distance in a rigid part of the molecule to estimate other interproton distances.
Data Presentation
Table 1: 1H and 13C NMR Spectroscopic Data for 6-epi-ophiobolin O (a close analog of this compound) in CDCl3
Note: The following data is for 6-epi-ophiobolin O, which shares the same core structure as this compound. The chemical shifts are expected to be very similar, but not identical. This table is provided as a reference for typical chemical shift ranges.
| Position | 13C (δC) | 1H (δH, mult., J in Hz) |
| 1 | 44.8 | 1.40, m |
| 2 | ||
| 3 | 81.4 | |
| 4 | 51.5 | 2.23, d (14.0) |
| 5 | 119.5 | |
| 6 | 51.8 | 3.11, dd (9.5, 2.4) |
| 7 | 136.3 | |
| 8 | 127.4 | 5.68, br s |
| 9 | 28.6 | |
| 10 | 42.2 | 2.35, ddd (14.3) |
| 11 | 43.9 | |
| 12 | 42.4 | 1.47, m |
(Data adapted from Zhang et al., Natural Product Communications, 2012)[3]
Experimental Protocols
1. Sample Preparation:
-
Sample Quantity: For 1H NMR, aim for 1-5 mg of purified compound. For 13C NMR and 2D NMR experiments, 5-20 mg is recommended, depending on the spectrometer's sensitivity.
-
Solvent: Dissolve the sample in 0.5-0.6 mL of a high-purity deuterated solvent (e.g., CDCl3, 99.8 atom % D).
-
Filtration: To ensure good spectral quality (sharp lines and flat baseline), filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
2. Standard 2D NMR Acquisition Parameters (General Guidance):
-
1H-1H COSY (Correlation Spectroscopy):
-
This experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Pulse Program: cosygpqf (or similar gradient-selected, phase-sensitive sequence).
-
Spectral Width (SW): Set to cover all proton signals (e.g., 0-10 ppm).
-
Number of Scans (NS): 2-8 scans per increment.
-
Increments (F1 dimension): 256-512 increments for good resolution.
-
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates protons with their directly attached carbons.
-
Pulse Program: hsqcedetgpsp (or similar edited HSQC for multiplicity information).
-
1H Spectral Width (F2): As per the 1H spectrum.
-
13C Spectral Width (F1): Set to cover all carbon signals (e.g., 0-220 ppm).
-
Number of Scans (NS): 4-16 scans per increment, depending on concentration.
-
Increments (F1 dimension): 128-256 increments.
-
-
1H-13C HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment shows correlations between protons and carbons that are 2-3 bonds away (and sometimes 4 bonds). It is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: hmbcgplpndqf (or similar).
-
Parameters: Similar to HSQC, but optimized for long-range couplings (typically around 8 Hz).
-
Number of Scans (NS): 8-64 scans per increment.
-
-
1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
This experiment identifies protons that are close in space (< 5 Å).
-
Pulse Program: noesygpph (or similar).
-
Mixing Time (d8): This is a critical parameter. For a molecule the size of this compound, a mixing time of 300-800 ms (B15284909) is a good starting point. It may need to be optimized.
-
Number of Scans (NS): 16-32 scans per increment.
-
Visualizations
Caption: Troubleshooting workflow for interpreting complex NMR spectra.
Caption: Standard experimental workflow for NMR-based structure elucidation.
References
"purification challenges of 6-epi-ophiobolin G from crude extracts"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 6-epi-ophiobolin G from crude fungal extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for isolating this compound?
A1: this compound is a sesterterpenoid natural product commonly isolated from various fungal species. It has been reported in extracts from fungi of the Aspergillus genus, such as Aspergillus ustus and Aspergillus stellatus, as well as from the marine-derived fungus Emericella variecolor GF10.[1][2] These fungi are known to produce a variety of ophiobolin analogues.[3]
Q2: What are the main challenges in purifying this compound from crude extracts?
A2: The primary challenge in the purification of this compound is its co-occurrence with a multitude of structurally similar ophiobolin analogues, including isomers.[4] These related compounds often possess very similar physicochemical properties, making their separation by conventional chromatographic techniques difficult. The complexity of the crude fungal extract, which contains a wide array of other secondary metabolites, further complicates the isolation process.[5]
Q3: What are the general steps involved in the purification of this compound?
A3: The typical purification workflow for this compound involves a multi-step process that begins with the extraction of the fungal biomass or culture broth, followed by a series of chromatographic separations to isolate the target compound. A generalized workflow is as follows:
-
Extraction: The fungal culture is typically extracted with organic solvents such as ethyl acetate (B1210297) or a mixture of acetone (B3395972) and methanol (B129727) to obtain a crude extract.
-
Preliminary Fractionation: The crude extract is often subjected to an initial fractionation step, such as solvent partitioning or flash chromatography, to separate compounds based on polarity and reduce the complexity of the mixture.
-
Fine Purification: The final purification is usually achieved using semi-preparative High-Performance Liquid Chromatography (HPLC), often employing a reversed-phase C18 column.
Q4: What is the chemical stability of this compound during the purification process?
A4: While specific stability data for this compound is not extensively documented in the available literature, sesterterpenoids as a class can be susceptible to degradation under harsh conditions, such as extreme pH or high temperatures. The ophiobolin scaffold contains several reactive functional groups that could be prone to isomerization or degradation. It is advisable to handle extracts and purified compounds under mild conditions, avoiding strong acids, bases, and prolonged exposure to heat and light.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution between this compound and other ophiobolin isomers during HPLC. | Co-eluting isomers have very similar polarities and retention times on standard C18 columns. | 1. Optimize HPLC Method: Experiment with different mobile phase compositions, such as varying the ratio of acetonitrile (B52724) or methanol to water. A shallower gradient or isocratic elution may improve separation. 2. Alternative Stationary Phases: Consider using a different stationary phase that offers alternative selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) columns can provide different interactions and may resolve closely eluting isomers. 3. Temperature Control: Adjusting the column temperature can sometimes alter selectivity and improve resolution. |
| Low yield of this compound after purification. | 1. Incomplete Extraction: The initial extraction may not be efficient in recovering all the target compound from the fungal biomass. 2. Loss during Fractionation: The compound of interest may be partially lost in different fractions during preliminary chromatographic steps. 3. Degradation: The compound may be degrading during the purification process. | 1. Optimize Extraction: Perform multiple extractions of the fungal material and consider using a combination of solvents with varying polarities. 2. Monitor Fractions: Carefully analyze all fractions from each chromatographic step (e.g., by TLC or analytical HPLC) to track the distribution of this compound. 3. Mild Purification Conditions: Avoid harsh pH conditions and high temperatures. Use freshly distilled solvents and consider adding antioxidants if oxidative degradation is suspected. |
| Peak tailing or broadening in the final HPLC chromatogram. | 1. Column Overload: Injecting too much sample onto the semi-preparative column. 2. Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. 3. Poor Sample Solubility: The sample may not be fully dissolved in the injection solvent. | 1. Reduce Sample Load: Dilute the sample before injection. 2. Mobile Phase Additives: Add a small amount of a competing agent, such as trifluoroacetic acid (TFA) or formic acid (for acidic compounds) or a buffer to the mobile phase to minimize secondary interactions. 3. Optimize Injection Solvent: Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase. Ideally, the injection solvent should be weaker than the mobile phase. |
| Presence of unknown impurities in the final product. | 1. Incomplete Separation: The purification protocol may not be sufficient to remove all co-eluting compounds. 2. Contamination: Contamination from solvents, glassware, or other sources. | 1. Additional Purification Steps: Incorporate an orthogonal separation technique, such as normal-phase chromatography or a different type of reversed-phase column. 2. Use High-Purity Solvents: Ensure all solvents are of HPLC grade or higher. Thoroughly clean all glassware before use. |
Experimental Protocols
Protocol 1: General Extraction and Initial Fractionation
-
Extraction:
-
Lyophilize and grind the fungal mycelium to a fine powder.
-
Extract the powdered mycelium exhaustively with ethyl acetate at room temperature.
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Flash Chromatography (Silica Gel):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved extract onto a small amount of silica (B1680970) gel.
-
Apply the dried, adsorbed sample to the top of a silica gel column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Protocol 2: Semi-preparative HPLC Purification
-
Sample Preparation:
-
Combine and dry the fractions from the initial fractionation that are enriched in this compound.
-
Dissolve the enriched fraction in a suitable solvent, such as methanol or acetonitrile, and filter through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water is often effective. For example, a linear gradient from 60% to 80% acetonitrile over 30 minutes.
-
Flow Rate: Typically in the range of 2-4 mL/min for a 10 mm ID column.
-
Detection: UV detection at a wavelength where ophiobolins show absorbance (e.g., 230-250 nm).
-
Injection Volume: Dependent on the concentration of the sample and the capacity of the column.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of this compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain the purified compound.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₄O₂ | [6] |
| Molecular Weight | 366.5 g/mol | [6] |
| Monoisotopic Mass | 366.255880323 Da | [6] |
| Topological Polar Surface Area | 34.1 Ų | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| XLogP3 | 5.8 | [6] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The importance of mass spectrometric dereplication in fungal secondary metabolite analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C25H34O2 | CID 11326062 - PubChem [pubchem.ncbi.nlm.nih.gov]
"minimizing off-target effects of 6-epi-ophiobolin G in experiments"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with 6-epi-ophiobolin G.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a sesterterpenoid natural product isolated from fungi.[1] Like other members of the ophiobolin family, it exhibits cytotoxic and anti-infective properties.[1] The broader class of ophiobolins is known to have various biological activities, including phytotoxic, antimicrobial, and antitumor effects.[2][3] Some ophiobolins, like ophiobolin A, are understood to exert their cytotoxic effects through covalent modification of intracellular molecules.[4][5] Specifically, ophiobolin A has been shown to covalently modify phosphatidylethanolamine (B1630911) (PE) in cell membranes, leading to lipid bilayer destabilization and cell death.[6][7] It is plausible that this compound shares a similar mechanism, though the specific targets may vary.
Q2: What are off-target effects and why should I be concerned when using this compound?
Off-target effects occur when a compound binds to and alters the function of molecules other than its intended target.[8] This is a critical consideration for this compound as its complete target profile is not fully elucidated. Unidentified off-target interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the presumed target.[8][9] Such effects can also contribute to cellular toxicity unrelated to the primary mechanism of action.[8] Given that ophiobolins are reactive molecules, the potential for off-target covalent modifications exists.[4][5]
Q3: How can I proactively minimize off-target effects in my experimental design?
Several strategies can be implemented to reduce the likelihood of off-target effects:
-
Use the Lowest Effective Concentration: It is crucial to perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired biological effect. Higher concentrations increase the probability of binding to lower-affinity off-targets.[8]
-
Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself. Some 6-epi-ophiobolins have been reported to be inactive and could potentially serve as such controls.[10]
-
Orthogonal Validation: Corroborate your findings using non-pharmacological methods. For instance, if you hypothesize that this compound's effect is due to the inhibition of a specific protein, use genetic techniques like CRISPR-Cas9 or siRNA to knock down that protein and see if the phenotype is recapitulated.[9][11]
Troubleshooting Guides
Issue 1: Inconsistent results between different cell lines.
-
Possible Cause: The expression levels of the on-target or off-target proteins may differ between cell lines, leading to varied responses to this compound.
-
Troubleshooting Steps:
-
Characterize Protein Expression: Perform western blotting or qPCR to quantify the expression levels of your presumed target protein in the different cell lines.
-
Consult Literature: Research the expression profiles of potential off-targets in your cell lines of interest.
-
Normalize to Target Expression: If possible, correlate the phenotypic response to the expression level of the intended target protein.
-
Issue 2: High levels of cytotoxicity observed at concentrations expected to be selective.
-
Possible Cause: The observed cytotoxicity may be a result of off-target effects, especially if it occurs at concentrations close to the IC50 for the intended activity.
-
Troubleshooting Steps:
-
Perform a Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to its intended target in intact cells.[8][12] A lack of a thermal shift for the intended target, coupled with a cytotoxic response, would suggest off-target effects.
-
Genetic Rescue Experiment: In a cell line where the presumed target is knocked out, a rescue experiment can be performed by re-introducing the wild-type target or a mutated version. If this compound's cytotoxicity is on-target, the wild-type rescue should restore sensitivity, while a drug-insensitive mutant should not.
-
Broad-Panel Screening: If resources permit, screen this compound against a panel of common off-targets, such as a kinase panel, to identify potential unintended interactions.[8]
-
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of this compound and related compounds. This data can help in designing experiments with appropriate concentration ranges.
| Compound | Cell Line | Activity | IC50 (µM) |
| This compound | P388 (mouse leukemia) | Cytotoxic | 24.6[13] |
| Ophiobolin O | P388 (mouse leukemia) | Cytotoxic | 4.7[13] |
| 6-epi-ophiobolin O | P388 (mouse leukemia) | Cytotoxic | 9.3[13] |
| Ophiobolin H | P388 (mouse leukemia) | Cytotoxic | 105.7[13] |
| Ophiobolin K | P388 (mouse leukemia) | Cytotoxic | 13.3[13] |
| 6-epi-ophiobolin K | P388 (mouse leukemia) | Cytotoxic | 24.9[13] |
Experimental Protocols
Protocol 1: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To verify that the biological effect of this compound is dependent on its presumed target protein.[9]
Methodology:
-
gRNA Design and Cloning: Design and clone two to three independent guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector. Include a non-targeting gRNA as a negative control.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cell line of interest. If the plasmid contains a selectable marker, apply the appropriate selection agent.
-
Clonal Isolation: Isolate single-cell clones through limiting dilution or fluorescence-activated cell sorting (FACS).
-
Knockout Validation: Expand the isolated clones and confirm the knockout of the target protein by Western blot and sequencing of the genomic locus.
-
Phenotypic Analysis: Treat the validated knockout clones and control cells with a dose-range of this compound. The knockout cells should exhibit resistance to the compound if the phenotype is on-target.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its target protein within a cellular context.[8][12][14][15][16]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Lyse the cells and heat the lysates across a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).
-
Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed to pellet the denatured and aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A rightward shift in the melting curve for the treated sample indicates that the compound has bound to and stabilized the target protein.
Visualizations
Caption: A logical workflow for validating the on-target effects of this compound.
Caption: A troubleshooting flowchart for addressing unexpected cytotoxicity.
Caption: A diagram illustrating on-target versus potential off-target signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ophiobolin A derivatives with enhanced activities under tumor-relevant acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ophiobolin A derivatives with enhanced activities under tumor-relevant acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Bio-Activity and Dereplication-Based Discovery of Ophiobolins and Other Fungal Secondary Metabolites Targeting Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ophiobolin O and 6-epi-ophiobolin O, two new cytotoxic sesterterpenes from the marine derived fungus Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-epi-Ophiobolin G and Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stereoselective synthesis of 6-epi-ophiobolin G and its close analogs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, with a focus on improving stereoselectivity.
Problem 1: Poor Diastereoselectivity in the Reductive Radical Cascade Cyclization
Symptoms:
-
Formation of a mixture of diastereomers at the C15 position (side chain).
-
Difficulty in separating the desired diastereomer.
Possible Causes:
-
Inherent substrate control favoring the undesired epimer.
-
Use of an achiral or ineffective hydrogen atom transfer catalyst.
Solutions:
-
Employ a Chiral Thiol Catalyst: A TADDOL-derived thiol catalyst has been shown to override the inherent diastereoselectivity in the reductive radical cascade cyclization, favoring the desired C15 stereochemistry.[1][2]
-
Optimize Catalyst Loading: The amount of the chiral thiol catalyst can be critical. It is recommended to screen different catalyst loadings to find the optimal balance between stereoselectivity and reaction rate.
-
Solvent Effects: The choice of solvent can influence the transition state of the cyclization. While not extensively detailed in the provided literature for this specific issue, exploring different non-polar and polar aprotic solvents may be beneficial.
Quantitative Data on Thiol Catalyst Performance:
| Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) at C15 |
| Achiral Thiol | Undesired Epimer | - | Substrate control favors unwanted epimer |
| TADDOL-derived Thiol | Desired Product | 56 | Overrides innate preference |
Data synthesized from qualitative descriptions in the literature.[1][2]
Problem 2: Low Yield in the 5/8/5-Fused Ring System Formation
Symptoms:
-
Low overall yield of the tricyclic core.
-
Formation of side products.
Possible Causes:
-
Inefficient radical initiation.
-
Sub-optimal reaction concentration.
-
Decomposition of starting materials or intermediates.
Solutions:
-
Radical Initiator System: The combination of Et₃B/O₂ is an effective radical initiator for the key cyclization step.[3]
-
Reaction Concentration: Adjusting the concentration of the reaction mixture can impact the efficiency of the intramolecular cyclization versus intermolecular side reactions. A systematic optimization of concentration is recommended.
-
Temperature Control: Radical reactions can be sensitive to temperature. Maintaining a consistent and optimized temperature is crucial for maximizing yield and minimizing side product formation.
Experimental Workflow for Reductive Radical Cascade Cyclization
Caption: Workflow for the key reductive radical cascade cyclization step.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the synthesis of this compound and its analogs?
The construction of the 5/8/5-fused tricyclic carbon skeleton with the correct stereochemistry is a major challenge.[4][5] Specifically, controlling the stereochemistry during the formation of the eight-membered ring and the side chain is a critical aspect that requires careful consideration of synthetic strategy and reaction conditions.
Q2: Why is a radical cascade reaction a preferred method for constructing the ophiobolin core?
Radical cascade reactions offer an efficient way to form multiple C-C bonds and complex ring systems in a single step from a relatively simple acyclic precursor.[4][6] This biomimetic approach, which emulates the enzymatic cyclization of polyprenyl chains, can be a powerful tool for accessing the intricate architecture of ophiobolins.[4]
Q3: How is the initial chirality established in the synthesis of 6-epi-ophiobolin analogs?
In several reported syntheses, the initial chirality is sourced from readily available chiral natural products like (-)-linalool (B1674924) or through enantioselective reactions such as the Charette protocol for cyclopropanation.[3][7] This initial stereochemical information is then carried through the synthetic sequence to influence the stereochemical outcome of subsequent transformations.
Q4: What are the key considerations for the late-stage functionalization of the ophiobolin core?
Late-stage functionalization often involves oxidation and reduction steps to install the final functional groups. For instance, Swern oxidation has been used to form ketone functionalities from diols.[4] The choice of reagents and protecting groups is critical to avoid unwanted side reactions and to ensure chemoselectivity.
Signaling Pathway Analogy for Stereochemical Control
Caption: Logical diagram of stereochemical control by a chiral catalyst.
Experimental Protocols
Key Experiment: Reductive Radical Cascade Cyclization for (-)-6-epi-ophiobolin N Synthesis
This protocol is adapted from the synthesis of (-)-6-epi-ophiobolin N and is a critical step for establishing the 5/8/5-fused ring system.[4]
Materials:
-
Acyclic precursor (trichloroacetylated)
-
Triethylborane (B153662) (Et₃B) in hexanes (1.0 M solution)
-
TADDOL-derived thiol catalyst
-
Degassed toluene (B28343)
-
Air (via syringe)
Procedure:
-
To a solution of the acyclic precursor in degassed toluene at -78 °C, add the TADDOL-derived thiol catalyst.
-
Slowly add the triethylborane solution dropwise.
-
Introduce a controlled amount of air into the reaction mixture via a syringe.
-
Allow the reaction to stir at -78 °C for the specified time, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a suitable quenching agent.
-
Perform an aqueous workup and purify the crude product by column chromatography to isolate the 5/8/5-fused ring system.
Optimization of Reaction Conditions for Tetracycle Synthesis (Analogous to 6-epi-ophiobolin A)
The following table summarizes selected optimization data for a key cyclization step in the synthesis of a tetracyclic intermediate for (+)-6-epi-ophiobolin A.[7]
| Entry | Reagent | Solvent | Temperature (°C) | Yield (%) | Selectivity |
| 1 | Reagent A | Toluene | 80 | - | - |
| 2 | Reagent B | THF | 60 | - | - |
| 3 | Reagent C | Dioxane | 100 | - | - |
Note: Specific reagents and detailed results are proprietary to the cited research and are presented here as a template for experimental design.[7] Researchers should consult the primary literature for detailed information.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. 6-epi-Ophiobolin N | Opinion | Chemistry World [chemistryworld.com]
- 3. The Maimone Synthesis of 6-epi-Ophiobolin N [organic-chemistry.org]
- 4. Enantioselective synthesis of an ophiobolin sesterterpene via a programmed radical cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective synthesis of an ophiobolin sesterterpene via a programmed radical cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis of (+)-6-epi-Ophiobolin A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Production of 6-epi-ophiobolin G
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up production of 6-epi-ophiobolin G.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for producing this compound at a larger scale?
A1: The most common and economically viable method for large-scale production of this compound is through submerged fermentation of fungal strains, primarily from the genus Aspergillus, such as Aspergillus ustus and Emericella variecolor.[1] Chemical synthesis is generally considered too complex and low-yielding for scale-up.[1]
Q2: What are the primary challenges when scaling up the fermentation of this compound?
A2: Key challenges include maintaining optimal and homogenous culture conditions (pH, temperature, dissolved oxygen), managing fungal morphology (pellet formation vs. filamentous growth), preventing contamination, and addressing issues like increased shear stress and foaming in larger bioreactors. These factors can significantly impact yield and product purity.
Q3: What are typical yields for this compound in fungal fermentation?
A3: Yields of ophiobolins, including this compound, from fungal fermentations are often low, typically in the range of milligrams per liter of culture broth.[1] Significant process optimization through media development, strain improvement, and bioreactor control is necessary to achieve higher titers suitable for further development.
Q4: How is this compound typically extracted from the fermentation broth?
A4: this compound is typically extracted from the fermentation broth using a solvent extraction method. Ethyl acetate (B1210297) is a commonly used solvent for this purpose. The mycelium is usually separated from the broth, and both can be extracted to maximize the recovery of the product.
Q5: What are the main considerations for the purification of this compound?
A5: Purification of this compound to a high degree of purity often involves multiple chromatographic steps. A common approach is to use a combination of normal-phase (e.g., silica (B1680970) gel) and reversed-phase high-performance liquid chromatography (HPLC). Careful selection of columns and mobile phases is critical to separate this compound from structurally similar impurities and other metabolites.
Q6: What is known about the stability of this compound?
A6: Specific long-term stability data for this compound is not extensively published. However, like many sesterterpenoids, it is advisable to store the purified compound in a cool, dark, and dry place. Solutions of the compound in organic solvents should be stored at low temperatures (e.g., -20°C) to minimize degradation. For sensitive applications, it is recommended to perform periodic purity checks.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Fermentation
Symptoms:
-
The final concentration of this compound is significantly lower than expected based on lab-scale experiments.
-
High biomass production does not correlate with high product titer.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Fermentation Parameters | Review and optimize key parameters such as temperature, pH, dissolved oxygen, and agitation. Ensure that these are tightly controlled throughout the fermentation run. See Table 1 for typical fermentation parameters for Aspergillus species. |
| Nutrient Limitation or Repression | The production of secondary metabolites like this compound is often triggered by the depletion of certain primary nutrients. If the medium is too rich, the switch to secondary metabolism may be inhibited. Consider a fed-batch strategy to control nutrient levels. |
| Incorrect Fungal Morphology | The morphology of the fungus (e.g., pellets vs. dispersed mycelia) can impact product formation. Pellet formation is often desirable for better rheology and oxygen transfer. Agitation speed and inoculum density can influence morphology. |
| Shear Stress in Larger Bioreactors | Higher agitation rates in large bioreactors can cause shear-induced damage to the mycelia, affecting productivity. Optimize the impeller design and agitation speed to ensure adequate mixing and oxygen transfer without excessive shear. |
| Inadequate Oxygen Supply | Oxygen is a critical substrate for the biosynthesis of many secondary metabolites. Ensure that the dissolved oxygen level is maintained above a critical setpoint (typically >20% of air saturation) throughout the fermentation. This can be achieved by adjusting agitation, aeration rate, or using oxygen-enriched air. |
Table 1: Typical Fermentation Parameters for Ophiobolin Production by Aspergillus Species
| Parameter | Range | Optimal (Illustrative) |
| Temperature | 25-30°C | 28°C |
| pH | 5.0-7.0 | Controlled at 6.5 |
| Agitation | 150-300 rpm | 250 rpm |
| Aeration | 0.5-1.5 vvm | 1.0 vvm |
| Inoculum Density | 1x10^6 - 1x10^8 spores/mL | 5x10^7 spores/mL |
Issue 2: Poor Purity of Crude Extract
Symptoms:
-
The crude extract contains a high number of impurities, making downstream purification difficult.
-
The presence of closely related ophiobolin analogs complicates the isolation of this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Extraction Protocol | Ensure complete extraction of the target compound by optimizing the solvent-to-broth ratio and the number of extraction cycles. Consider separate extractions of the mycelium and the culture filtrate. |
| Co-extraction of Impurities | The use of a highly non-polar solvent may lead to the co-extraction of lipids and other non-polar impurities. A preliminary liquid-liquid partitioning step (e.g., hexane (B92381) wash) can help remove some of these interfering substances. |
| Metabolic Byproducts | The producing organism may naturally synthesize other structurally related ophiobolins. It may be necessary to optimize the fermentation medium or the harvest time to minimize the production of these byproducts. Genetic engineering of the producing strain could also be considered to knockout competing pathways. |
| Degradation of the Target Compound | This compound may be sensitive to pH, temperature, or light. Ensure that the extraction and subsequent handling steps are performed under mild conditions. |
Experimental Protocols
Protocol 1: Fermentation of Aspergillus for this compound Production (Illustrative)
-
Inoculum Preparation:
-
Grow the Aspergillus strain on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days to allow for sporulation.
-
Harvest the spores by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer and adjust to the desired inoculum density.
-
-
Fermentation:
-
Prepare the fermentation medium (e.g., Potato Dextrose Broth supplemented with yeast extract and peptone).
-
Autoclave the bioreactor with the medium at 121°C for 20 minutes.
-
After cooling, inoculate the bioreactor with the spore suspension.
-
Maintain the fermentation parameters as outlined in Table 1 .
-
Monitor the fermentation by taking regular samples to measure biomass, substrate consumption, and product formation.
-
-
Harvesting:
-
Harvest the culture at the peak of this compound production, typically in the late stationary phase.
-
Separate the mycelium from the broth by filtration or centrifugation.
-
Protocol 2: Extraction and Preliminary Purification of this compound
-
Extraction:
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Extract the mycelial cake separately with ethyl acetate, possibly after homogenization.
-
Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Silica Gel Chromatography (Initial Cleanup):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a step gradient of increasing polarity, for example, a hexane-ethyl acetate mixture.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the enriched fractions and evaporate the solvent.
-
-
Reversed-Phase HPLC (Final Purification):
-
Dissolve the enriched fraction in the mobile phase.
-
Inject the sample onto a C18 HPLC column.
-
Elute with a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water.
-
Monitor the elution profile with a UV detector (around 240 nm).
-
Collect the peak corresponding to this compound.
-
Verify the purity of the collected fraction by analytical HPLC and confirm its identity by mass spectrometry and NMR.
-
Visualizations
Caption: Experimental workflow for the production and purification of this compound.
Caption: Troubleshooting logic for addressing low fermentation yields of this compound.
References
"troubleshooting target identification experiments for 6-epi-ophiobolin G"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 6-epi-ophiobolin G in target identification experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a sesterterpenoid natural product isolated from fungi.[1] It belongs to the ophiobolin family, which is known for a range of biological activities, including cytotoxic and anti-infective properties. The primary mechanism of action for the ophiobolin class of molecules is the inhibition of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways.[2][3][4][5][6][7] While 6-epi-ophiobolin A is reported to be less potent than ophiobolin A, calmodulin remains a significant target.[5] Additionally, ophiobolin A has been shown to covalently target proteins, including components of the mitochondrial electron transport chain, leading to mitochondrial dysfunction and apoptosis.[8]
Q2: What are the primary challenges in identifying targets for this compound?
A2: The primary challenges stem from its nature as a natural product and a potential covalent inhibitor. These challenges include:
-
Non-specific Binding: Natural products can sometimes exhibit promiscuous binding to multiple proteins, making it difficult to distinguish true targets from non-specific interactions.
-
Covalent Modification: If this compound acts as a covalent inhibitor, it can pose challenges for standard affinity purification techniques, as the irreversible binding may require stringent elution conditions that can denature protein complexes.
-
Availability and Modification: As a natural product, obtaining large quantities for probe synthesis (e.g., biotinylation for affinity purification) can be challenging. Furthermore, chemical modification to create a probe may alter its biological activity and target engagement.
Q3: Which experimental techniques are recommended for identifying the targets of this compound?
A3: The two most common and effective methods for identifying protein targets of small molecules are Affinity Purification followed by Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA).
-
AP-MS is a powerful technique to isolate proteins that directly bind to a ligand of interest.[9]
-
CETSA is an in-cell method that assesses target engagement by measuring changes in the thermal stability of proteins upon ligand binding.
Troubleshooting Guides
Affinity Purification-Mass Spectrometry (AP-MS)
Issue 1: Low yield of purified proteins.
| Possible Cause | Troubleshooting Step |
| Inefficient probe immobilization | - Ensure the linker used for biotinylation does not sterically hinder the interaction of this compound with its target. - Optimize the coupling chemistry for immobilizing the probe to the affinity resin. |
| Weak or transient interaction | - Consider using a photo-affinity probe with a crosslinking group to covalently capture interacting proteins upon UV irradiation. |
| Low abundance of the target protein | - Start with a larger amount of cell lysate or tissue extract. - Consider using a cell line that overexpresses the suspected target protein as a positive control. |
| Harsh washing conditions | - Decrease the stringency of the wash buffers (e.g., lower salt concentration or detergent concentration). - Perform washes for shorter durations. |
Issue 2: High background of non-specific proteins.
| Possible Cause | Troubleshooting Step |
| Hydrophobic interactions with the probe or resin | - Increase the detergent concentration in the lysis and wash buffers. - Include a pre-clearing step by incubating the lysate with control beads (without the probe) before the actual pulldown. |
| Insufficient washing | - Increase the number and duration of wash steps. - Use a series of wash buffers with varying salt and detergent concentrations. |
| Probe degradation | - Ensure the stability of the this compound probe under the experimental conditions. |
Cellular Thermal Shift Assay (CETSA)
Issue 3: No observable thermal shift for the suspected target.
| Possible Cause | Troubleshooting Step |
| Low cell permeability of this compound | - Verify the cell permeability of the compound using an orthogonal assay. - If permeability is low, consider using a cell-free lysate-based CETSA approach. |
| Incorrect temperature range | - Optimize the temperature gradient to ensure it covers the melting point of the target protein. |
| Insufficient compound concentration | - Increase the concentration of this compound to ensure target saturation. |
| The target protein is not stabilized upon binding | - Not all ligand binding events result in a significant change in thermal stability. Consider an alternative target validation method. |
Issue 4: Inconsistent results between replicates.
| Possible Cause | Troubleshooting Step |
| Uneven heating of samples | - Use a thermal cycler with precise temperature control. - Ensure all sample tubes are in good contact with the heating block. |
| Variability in cell lysis | - Optimize the lysis procedure to ensure complete and consistent cell disruption. |
| Pipetting errors | - Use calibrated pipettes and ensure accurate and consistent sample handling. |
Quantitative Data
Due to the limited availability of direct binding data for this compound, the following table summarizes the inhibitory concentrations of the closely related and well-studied compound, ophiobolin A, against its primary target, calmodulin. This data can serve as a reference for designing experiments with this compound.
| Compound | Target | Assay | IC50 | Reference |
| Ophiobolin A | Calmodulin | Calmodulin-activated phosphodiesterase inhibition | 0.87-3.7 µM | [2] |
Experimental Protocols
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines a general workflow for identifying protein targets of this compound using AP-MS. A biotinylated derivative of this compound is required for this experiment.
1. Probe Immobilization: a. Covalently couple the biotinylated this compound probe to streptavidin-coated magnetic beads. b. Wash the beads extensively with lysis buffer to remove any unbound probe.
2. Cell Lysis: a. Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Affinity Pulldown: a. Incubate the cleared cell lysate with the probe-immobilized beads for 2-4 hours at 4°C with gentle rotation. b. As a negative control, incubate lysate with beads coupled to biotin (B1667282) alone. c. For competition experiments, pre-incubate the lysate with an excess of free, unmodified this compound before adding the probe-immobilized beads.
4. Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
5. Elution: a. Elute the bound proteins from the beads using an appropriate elution buffer (e.g., high salt, low pH, or a buffer containing free biotin). b. Alternatively, for covalent probes, on-bead digestion can be performed.
6. Sample Preparation for Mass Spectrometry: a. Reduce, alkylate, and digest the eluted proteins with trypsin. b. Desalt the resulting peptides using a C18 column.
7. LC-MS/MS Analysis: a. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Identify the proteins using a protein database search algorithm.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a general workflow for validating the engagement of this compound with its target proteins in intact cells.
1. Cell Treatment: a. Seed cells in a multi-well plate and grow to 80-90% confluency. b. Treat the cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a specified time.
2. Heating: a. After treatment, heat the plates at a specific temperature (optimized for the target of interest) for 3 minutes in a thermal cycler. A temperature gradient can be used in the initial optimization phase.
3. Cell Lysis: a. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
4. Separation of Soluble and Aggregated Proteins: a. Centrifuge the lysates at high speed to pellet the aggregated proteins. b. Carefully collect the supernatant containing the soluble protein fraction.
5. Protein Quantification and Analysis: a. Measure the protein concentration in the soluble fraction. b. Analyze the levels of the target protein in the soluble fraction by Western blotting or other quantitative proteomic methods.
6. Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the amount of soluble target protein as a function of temperature or compound concentration to determine the thermal shift and EC50 of target engagement.
Signaling Pathways and Experimental Workflows
Caption: General experimental workflows for AP-MS and CETSA.
Caption: Inhibition of the Calmodulin signaling pathway.
Caption: Induction of apoptosis via mitochondrial dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. Ophiobolin A | Calmodulin (CaM) antagonist | Hello Bio [hellobio.com]
- 3. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of calmodulin inhibition in the mode of action of ophiobolin a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Calmodulin Inhibition in the Mode of Action of Ophiobolin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ophiobolin A. A natural product inhibitor of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Activities of 6-epi-Ophiobolin G and Ophiobolin A
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of two prominent sesterterpenoids.
This guide provides an objective comparison of the cytotoxic activities of 6-epi-ophiobolin G and ophiobolin A, two natural products belonging to the ophiobolin family of sesterterpenoids. This family of compounds, primarily isolated from fungal sources, has garnered significant interest in the scientific community for its potent biological activities, including anticancer properties. This document summarizes key experimental data, outlines common methodologies for assessing cytotoxicity, and illustrates the proposed mechanism of action for ophiobolin A.
Data Presentation: Quantitative Cytotoxicity
The cytotoxic potential of this compound and ophiobolin A has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The data presented below, collated from independent studies, demonstrates that both compounds exhibit high cytotoxicity in the sub-micromolar range.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | HepG2 | Human Liver Carcinoma | 0.37[1] |
| Ophiobolin A | HT-29 | Human Colon Adenocarcinoma | 0.12[2] |
| A549 | Human Lung Carcinoma | 0.12[2] | |
| NCI-H1703 | Human Lung Squamous Cell Carcinoma | 0.54 (EC50) |
It is important to note that direct comparison of IC50 values across different studies and cell lines should be approached with caution due to variations in experimental conditions. However, the available data suggests that both this compound and ophiobolin A are potent cytotoxic agents. Notably, a related compound, 6-epi-ophiobolin A, was found to be approximately 40-fold less cytotoxic than ophiobolin A in one study, with an EC50 of 3.7 µM against the NCI-H1703 cell line compared to 0.54 µM for ophiobolin A. This highlights the significant impact of stereochemistry on the biological activity of these molecules.
Mechanism of Action: A Deeper Look into Ophiobolin A
The cytotoxic mechanism of ophiobolin A has been investigated more extensively than that of this compound. Research indicates that ophiobolin A exerts its cytotoxic effects primarily through the covalent modification of phosphatidylethanolamine (B1630911) (PE), a key phospholipid component of the cell membrane.[3][4][5] This interaction leads to the destabilization of the lipid bilayer, ultimately causing cell death.[3][4]
Additionally, studies have shown that ophiobolin A can induce endoplasmic reticulum (ER) stress, a condition that can trigger apoptosis when a cell's protein-folding capacity is overwhelmed.[6]
Experimental Protocols
The following are generalized protocols for common assays used to determine the cytotoxic activity of compounds like this compound and ophiobolin A.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Workflow:
References
- 1. Ophiobolins P-T, five new cytotoxic and antibacterial sesterterpenes from the endolichenic fungus Ulocladium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
- 4. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-epi-Ophiobolin G and Other Ophiobolins: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the biological activities of 6-epi-ophiobolin G and other prominent members of the ophiobolin family of sesterterpenoids. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the cytotoxic effects of these natural products, details the methodologies of key assays, and visualizes the known signaling pathways through which they exert their effects.
Ophiobolins, a class of fungal metabolites characterized by a unique 5-8-5 tricyclic ring system, have garnered significant interest for their diverse biological activities, including phytotoxic, antimicrobial, and potent cytotoxic effects against a range of cancer cell lines.[1][2] Understanding the structure-activity relationships and mechanisms of action of different ophiobolin analogues is crucial for their potential development as therapeutic agents.
Comparative Cytotoxicity of Ophiobolins
The cytotoxic potential of various ophiobolins has been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key parameters for comparing their efficacy. The following tables summarize the available quantitative data.
Table 1: Comparative in vitro Cytotoxicity (GI50, µM) of Ophiobolin Derivatives against Human Cancer Cell Lines
| Compound | HCT-15 (Colon) | NUGC-3 (Gastric) | NCI-H23 (Lung) | ACHN (Renal) | PC-3 (Prostate) | MDA-MB-231 (Breast) |
| 14,15-dehydro-6-epi-ophiobolin K | 0.35 | 0.35 | 0.40 | 0.47 | 0.50 | 0.39 |
| 14,15-dehydro-ophiobolin K | 0.38 | 0.32 | 0.42 | 0.45 | 0.55 | 0.43 |
| 14,15-dehydro-6-epi-ophiobolin G | 0.50 | 0.45 | 0.53 | 0.60 | 0.62 | 0.55 |
| 14,15-dehydro-ophiobolin G | 0.55 | 0.48 | 0.58 | 0.65 | 0.68 | 0.60 |
| 14,15-dehydro-(Z)-14-ophiobolin G | 1.53 | 1.68 | 1.72 | 2.01 | 1.85 | 1.90 |
| 6-epi-ophiobolin C | 0.20 | 0.18 | 0.22 | 0.25 | 0.28 | 0.23 |
| Ophiobolin C | 0.18 | 0.14 | 0.19 | 0.22 | 0.25 | 0.20 |
| 6-epi-ophiobolin N | 0.30 | 0.25 | 0.33 | 0.38 | 0.40 | 0.35 |
| Ophiobolin N | 0.28 | 0.22 | 0.30 | 0.35 | 0.38 | 0.32 |
| Adriamycin (Positive Control) | 0.08 | 0.05 | 0.07 | 0.09 | 0.10 | 0.06 |
Data sourced from a study on new ophiobolin derivatives from the marine fungus Aspergillus flocculosus.[3] The cytotoxicity was determined using the sulforhodamine B (SRB) assay.
Table 2: In vitro Cytotoxicity (IC50, µM) of Ophiobolins Against Various Human and Murine Cancer Cell Lines
| Compound | P388 (Murine Leukemia) | A549 (Human Lung) | HCT-8 (Human Colon) | Bel-7402 (Human Liver) | BGC-823 (Human Gastric) | A2780 (Human Ovarian) |
| Ophiobolin A | - | - | - | - | - | - |
| 6-epi-ophiobolin A | - | 4.5 | 2.09 | 2.71 | 2.13 | 2.54 |
| Ophiobolin O | 4.7 | - | - | - | - | - |
| 6-epi-ophiobolin O | 9.3 | - | - | - | - | - |
| Ophiobolin G | 24.6 | - | - | - | - | - |
| Ophiobolin H | 105.7 | - | - | - | - | - |
| Ophiobolin K | 13.3 | - | - | - | - | - |
| 6-epi-ophiobolin K | 24.9 | - | - | - | - | - |
Data for P388 cells were obtained from a study on cytotoxic sesterterpenes from a marine-derived Aspergillus sp.[4][5] Data for A549, HCT-8, Bel-7402, BGC-823, and A2780 cells were from a study on ophiobolins produced by Bipolaris setariae.[6]
A significant finding in the comparative analysis is that 6-epi-ophiobolin A is reportedly 40-fold less cytotoxic than ophiobolin A.[7] This highlights the critical role of the stereochemistry at the C-6 position in determining the biological activity of these compounds.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key assays used to determine the cytotoxic and apoptotic effects of ophiobolins.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetonitrile, 1% (v/v)
-
Tris-base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the ophiobolin compounds and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold TCA (10% final concentration) to each well and incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The optical density is proportional to the total protein content and thus to the cell number.[8][9]
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
Microplate reader
Procedure:
-
Cell Plating and Treatment: Follow the same initial steps as the SRB assay.
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm. The amount of formazan produced is proportional to the number of viable cells.[10][11]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the ophiobolin compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.[2][3][12]
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of ophiobolins are mediated through various cellular signaling pathways, often leading to different modes of cell death depending on the specific compound and the cellular context.
Ophiobolin A: A Multi-faceted Inducer of Cell Death
Ophiobolin A is the most extensively studied member of this family, and its mechanisms of action are multifaceted.
-
Induction of Apoptosis: In human melanoma cells, ophiobolin A has been shown to induce apoptosis through the mitochondrial pathway.[1] This involves the depolarization of the mitochondrial membrane, production of reactive oxygen species (ROS), and fragmentation of the mitochondrial network.
-
Induction of Paraptosis-like Cell Death: In human glioblastoma cells, ophiobolin A induces a non-apoptotic form of programmed cell death called paraptosis. This process is characterized by extensive cytoplasmic vacuolization originating from the swelling and fusion of the endoplasmic reticulum (ER) and mitochondria. A key molecular target in this pathway is the large-conductance Ca2+-activated K+ (BKCa) channel, the inhibition of which disrupts ion homeostasis and contributes to ER stress.
-
Covalent Modification of Phosphatidylethanolamine (B1630911) (PE): A crucial aspect of ophiobolin A's mechanism is its ability to covalently modify phosphatidylethanolamine (PE), a key component of cell membranes.[7] This interaction leads to the formation of pyrrole-containing adducts, which destabilize the lipid bilayer and contribute to cytotoxicity.
Mechanisms of Other Ophiobolins
While the mechanisms of action for other ophiobolins, including this compound, are not as extensively characterized as that of ophiobolin A, the available data suggests that they also induce cytotoxicity, likely through the induction of apoptosis. For instance, ophiobolin O has been shown to induce apoptosis and cell cycle arrest in MCF-7 breast cancer cells through the activation of MAPK signaling pathways. Further research is required to elucidate the specific molecular targets and signaling cascades for each ophiobolin analogue.
Conclusion
This comparative guide highlights the potent cytotoxic activities of this compound and other ophiobolins against a variety of cancer cell lines. The presented data underscores the importance of stereochemistry and other structural features in determining the biological efficacy of these compounds. While the intricate mechanisms of ophiobolin A are being unraveled, further investigation into the specific molecular targets and signaling pathways of other ophiobolins is warranted. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to contribute to the understanding and potential therapeutic application of this promising class of natural products.
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK Signaling Pathway Is Essential for Female Reproductive Regulation in the Cabbage Beetle, Colaphellus bowringi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective synthesis of an ophiobolin sesterterpene via a programmed radical cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C25H34O2 | CID 11326062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Maimone Synthesis of 6-epi-Ophiobolin N [organic-chemistry.org]
- 11. Total Synthesis of (+)-6-epi-Ophiobolin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Roles of phosphatidylinositol-3-kinases signaling pathway in inflammation-related cancer: Impact of rs10889677 variant and buparlisib in colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
"comparing the NMR spectra of 6-epi-ophiobolin G and ophiobolin G"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of two closely related sesterterpenoid natural products, 6-epi-ophiobolin G and ophiobolin G. Understanding the subtle yet significant differences in their spectral data is crucial for the correct structural elucidation and characterization of these and similar compounds in drug discovery and natural product research. This document presents a side-by-side comparison of their ¹H and ¹³C NMR data, a detailed experimental protocol for NMR analysis of fungal sesterterpenoids, and a visualization of a relevant signaling pathway.
¹H and ¹³C NMR Data Comparison
The primary difference between ophiobolin G and its epimer, this compound, lies in the stereochemistry at the C-6 position. This subtle change in the three-dimensional arrangement of atoms leads to discernible shifts in the NMR spectra, particularly for the protons and carbons in close proximity to the chiral center. The data presented below, compiled from various spectroscopic studies, highlights these key differences. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), with deuterated chloroform (B151607) (CDCl₃) as the solvent.
Table 1: ¹H NMR Data Comparison of Ophiobolin G and this compound in CDCl₃
| Position | Ophiobolin G (δ ppm, Multiplicity, J in Hz) | This compound (δ ppm, Multiplicity, J in Hz) | Key Differences |
| H-2 | ~2.42 (d) | ~3.11 (dd) | Significant downfield shift and change in multiplicity in the 6-epi isomer. |
| H-6 | ~3.16 (d, 11.0) | ~3.11 (dd, 9.5, 2.4) | Altered coupling pattern and slight shift due to the change in dihedral angle with neighboring protons. |
| H-8 | ~5.90 (br s) | ~5.68 (br s) | Upfield shift observed in the 6-epi form. |
| H-10 | ~1.63 (dt, 3.6, 11.0) | ~2.35 (ddd) | Notable downfield shift and more complex coupling in this compound. |
| Me-21 | Varies | Varies | Shifts of methyl groups can be indicative of conformational changes. |
| Me-22 | Varies | Varies | |
| Me-24 | Varies | Varies | |
| Me-25 | Varies | Varies |
Table 2: ¹³C NMR Data Comparison of Ophiobolin G and this compound in CDCl₃
| Position | Ophiobolin G (δ ppm) | This compound (δ ppm) | Key Differences |
| C-1 | ~36.2 | ~44.8 | Significant downfield shift in the 6-epi isomer. |
| C-5 | ~120.8 | ~119.5 | Upfield shift in this compound. |
| C-6 | ~50.2 | ~51.8 | Downfield shift consistent with the change in stereochemistry. |
| C-7 | ~139.2 | ~136.3 | Upfield shift in the 6-epi isomer. |
| C-8 | ~130.8 | ~127.4 | Upfield shift in this compound. |
| C-10 | ~54.7 | ~42.2 | Significant upfield shift in the 6-epi isomer. |
Note: The exact chemical shift values can vary slightly depending on the specific experimental conditions and the purity of the sample.
Experimental Protocols
The following provides a detailed methodology for the isolation and NMR analysis of ophiobolins from fungal cultures, based on established procedures for fungal metabolites.[1][2][3]
1. Fungal Cultivation and Metabolite Extraction:
-
The desired fungal strain (e.g., Aspergillus sp.) is cultivated in a suitable liquid medium (e.g., Potato Dextrose Broth) for a specified period (typically 14-21 days) under static or shaking conditions at a controlled temperature (e.g., 25-28 °C).
-
After incubation, the culture broth and mycelia are separated by filtration.
-
The mycelia are extracted with an organic solvent such as ethyl acetate (B1210297) or methanol. The culture filtrate is also partitioned against an appropriate organic solvent.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.
2. Isolation and Purification:
-
The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol) to separate fractions based on polarity.
-
Fractions containing the compounds of interest, as identified by thin-layer chromatography (TLC), are further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
3. NMR Spectroscopy:
-
A pure sample of the isolated ophiobolin (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
The solution is transferred to a 5 mm NMR tube.
-
¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a spectral width of 200-250 ppm is used, with a longer relaxation delay and a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Data processing, including Fourier transformation, phase correction, and baseline correction, is performed using appropriate NMR software. Chemical shifts are referenced to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).
Signaling Pathway
Ophiobolins have been shown to exhibit a range of biological activities, including cytotoxicity against cancer cells. One of the proposed mechanisms of action involves the modulation of key cellular signaling pathways. For instance, some ophiobolins have been found to interact with the AKT/GSK3β/Cyclin D1 signaling pathway, which plays a crucial role in cell cycle progression and proliferation.
Caption: Proposed signaling pathway of ophiobolin-induced G1 cell cycle arrest.
References
- 1. Dereplication of Fungal Metabolites by NMR-Based Compound Networking Using MADByTE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of 1H Nuclear Magnetic Resonance To Measure Intracellular Metabolite Levels during Growth and Asexual Sporulation in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Protocols
A representative experimental protocol for the analysis of ophiobolin sesterterpenoids using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) is detailed below. This protocol is a composite of methodologies reported in the literature for the analysis of this class of compounds.
Sample Preparation from Fungal Culture:
-
Fungal strains are cultivated in a suitable liquid or solid medium.
-
The culture broth or mycelia are extracted with an organic solvent such as ethyl acetate (B1210297) or methanol.
-
The crude extract is then concentrated under reduced pressure.
-
The resulting residue is subjected to preliminary purification using techniques like column chromatography on silica (B1680970) gel or Sephadex LH-20.
-
Fractions containing the compounds of interest are collected for LC-MS analysis.
UPLC-Q-TOF-MS/MS Analysis:
-
Liquid Chromatography System: Waters ACQUITY UPLC or similar.
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic solvent (B), gradually increasing to elute compounds of varying polarities. An example gradient is as follows:
-
0-2 min: 5% B
-
2-18 min: 5% to 95% B
-
18-21 min: 95% B
-
21.1-24 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
Mass Spectrometry System: Waters Xevo G2-S Q-TOF or a similar high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for ophiobolins.
-
Mass Range: m/z 100-1500.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed to acquire both full scan MS and tandem MS (MS/MS) data.
Data Presentation
Direct comparative LC-MS data such as retention times for 6-epi-ophiobolin G and its related sesterterpenoids under identical conditions are not available in a single comprehensive study. However, a qualitative comparison of their reported cytotoxic activities can be compiled from various sources.
| Compound Name | Reported Source Organism | Summary of Biological Activity (Cytotoxicity) |
| This compound | Emericella variecolor GF10, Aspergillus ustus | Exhibits potent cytotoxic activity against various cancer cell lines. For example, an IC50 of 0.37 μM against HepG2 (human liver cancer) cells has been reported.[1] |
| Ophiobolin G | Aspergillus sp. | Cytotoxic activity has been reported. |
| 6-epi-Ophiobolin N | Emericella variecolor GF10 | Also shows cytotoxic properties. |
| Ophiobolin A | Bipolaris and Aspergillus species | One of the most studied ophiobolins, with broad-spectrum cytotoxicity against numerous cancer cell lines. |
| 6-epi-Ophiobolin A | Bipolaris setariae | Reported to be less cytotoxic than Ophiobolin A.[2] |
| Ophiobolin K | Aspergillus ustus | Demonstrates cytotoxic and nematocidal activities. |
| 6-epi-Ophiobolin K | Aspergillus ustus | Cytotoxic activity has been documented. |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a general workflow for the LC-MS analysis of sesterterpenoids from fungal sources.
Proposed Signaling Pathway: Estrogen Receptor Downregulation
Some studies suggest that this compound may exert its cytotoxic effects through the downregulation of the estrogen receptor (ERα). The following diagram depicts a simplified model of this proposed mechanism.
References
Unraveling the Biological Nuances: A Comparative Guide to 6-epi-Ophiobolin G and Its Stereoisomers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the biological activities of stereoisomers is paramount. This guide provides an objective comparison of 6-epi-ophiobolin G and its related stereoisomers, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Ophiobolins, a class of sesterterpenoids produced by fungi, have garnered significant interest for their diverse biological activities, including cytotoxic, antimicrobial, and phytotoxic effects.[1][2][3] The stereochemistry of these molecules plays a crucial role in their biological efficacy. This guide focuses on the differential effects of this compound and its stereoisomers, providing a clear comparison of their cytotoxic potencies.
Comparative Cytotoxicity of Ophiobolin Stereoisomers
The cytotoxic activity of this compound and its related stereoisomers has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1. These values highlight the impact of stereochemical variations on the cytotoxicity of these compounds.
| Compound | Cell Line | IC50 (µM) |
| This compound | P388 (mouse leukemia) | 24.6[4] |
| Ophiobolin G | P388 (mouse leukemia) | Not explicitly found, but its epimer is listed. |
| Ophiobolin O | P388 (mouse leukemia) | 4.7[4] |
| 6-epi-ophiobolin O | P388 (mouse leukemia) | 9.3[4] |
| Ophiobolin K | P388 (mouse leukemia) | 13.3[4] |
| 6-epi-ophiobolin K | P388 (mouse leukemia) | 24.9[4] |
| 6-epi-ophiobolin A | Various (see below) | 2.09–4.5[5] |
Table 1: Comparative IC50 values of ophiobolin stereoisomers against the P388 mouse leukemia cell line and other cancer cell lines. The data indicates that the stereochemistry at the C-6 position significantly influences cytotoxic activity.
Notably, the C-6 epimer of ophiobolin A (6-epi-OPA) is reported to be 40-fold less cytotoxic than ophiobolin A, underscoring the critical role of this stereocenter.[6] Similarly, the data for ophiobolin O and K and their 6-epi counterparts suggest that the natural configuration at C-6 is generally more potent.[4]
Experimental Protocols: Assessing Cytotoxicity
The cytotoxic activities of these compounds are commonly determined using the Sulforhodamine B (SRB) assay. This colorimetric assay provides a quantitative measurement of cellular protein content, which is proportional to the number of viable cells.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating: Adherent cancer cells are seeded into 96-well microtiter plates at a predetermined optimal density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cells are treated with a serial dilution of the test compounds (e.g., this compound and its stereoisomers) for a specified period, typically 48 to 72 hours.
-
Cell Fixation: After the incubation period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% (w/v) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed multiple times with slow-running tap water to remove the TCA and then air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing the plates five times with 1% (v/v) acetic acid.
-
Solubilization: The plates are air-dried completely. The protein-bound SRB dye is then solubilized by adding 10 mM Tris base solution to each well.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.[7][8][9]
Unveiling the Mechanism: Signaling Pathways of Ophiobolins
The biological effects of ophiobolins are attributed to their interaction with multiple cellular targets and pathways. A primary mechanism of action is the inhibition of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways.[1][10][11] Additionally, ophiobolin A has been shown to induce a non-apoptotic form of cell death called paraptosis and to covalently modify phosphatidylethanolamine (B1630911) (PE) in cell membranes, leading to membrane destabilization.[3][12]
The following diagram illustrates the key known signaling pathways affected by ophiobolins.
Figure 1: Known signaling pathways affected by ophiobolins.
The workflow for investigating the differential biological effects of these stereoisomers is outlined below.
Figure 2: Experimental workflow for comparative analysis.
References
- 1. Role of Calmodulin Inhibition in the Mode of Action of Ophiobolin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ophiobolin O and 6-epi-ophiobolin O, two new cytotoxic sesterterpenes from the marine derived fungus Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Role of calmodulin inhibition in the mode of action of ophiobolin a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ophiobolin A. A natural product inhibitor of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
"validating the anticancer activity of 6-epi-ophiobolin G in different cell lines"
This guide provides a comparative overview of the anticancer activity of 6-epi-ophiobolin G across various cancer cell lines. It includes supporting experimental data from published studies, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.
Data Presentation: Comparative Anticancer Activity
The cytotoxic effects of this compound and its related compounds have been evaluated in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| This compound | P388 | Mouse Leukemia | 24.6 | [1] |
| 6-epi-ophiobolin A | HCT-8 | Human Colon Adenocarcinoma | 2.09 | [2] |
| Bel-7402 | Human Liver Cancer | 2.71 | [2] | |
| BGC-823 | Human Gastric Cancer | 2.45 | [2] | |
| A549 | Human Lung Adenocarcinoma | 4.5 | [2] | |
| A2780 | Human Ovarian Adenocarcinoma | 2.33 | [2] | |
| Ophiobolin G | P388 | Mouse Leukemia | 24.6 | [1] |
| Ophiobolin A | U373-MG | Human Glioblastoma | 0.87 | [3] |
| T98G | Human Glioblastoma | 1.9 | [3] | |
| GL19 | Human Glioblastoma | 3.7 | [3] | |
| NCI-H1703 | Human Lung Cancer | 0.54 | [4] | |
| 6-epi-ophiobolin O | P388 | Mouse Leukemia | 9.3 | [1] |
| Ophiobolin O | P388 | Mouse Leukemia | 4.7 | [1] |
| Ophiobolin K | P388 | Mouse Leukemia | 13.3 | [1] |
| 6-epi-ophiobolin K | P388 | Mouse Leukemia | 24.9 | [1] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of the anticancer activities of this compound.
Cell Viability and Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).
-
Cell Fixation: Add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
2. MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Plate cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Add different concentrations of this compound to the wells and incubate for the desired time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
Apoptosis Assay
Annexin V-FITC/Propidium Iodide (PI) Staining
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with this compound for the indicated times.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
Western blotting can be used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, p53).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for validating anticancer activity and the potential signaling pathways affected by this compound.
Caption: A generalized workflow for validating the anticancer activity of a compound.
Note on Signaling Pathways: While the precise molecular mechanisms of this compound are not yet fully elucidated, studies on the closely related compound, Ophiobolin A, suggest the induction of apoptosis and cell cycle arrest. The following diagrams represent generalized pathways that are likely relevant. Further research is required to specifically validate these pathways for this compound.
Caption: The intrinsic apoptosis pathway, a likely target for this compound.
Caption: The p53-dependent G1/S cell cycle arrest pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophiobolin A induces paraptosis-like cell death in human glioblastoma cells by decreasing BKCa channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of 6-epi-ophiobolin G Through Knockout Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-epi-ophiobolin G, a sesterterpenoid natural product with cytotoxic properties, and its potential mechanism of action. We focus on a key hypothesis: the downregulation of the estrogen receptor. To rigorously test this, we propose a knockout study strategy and compare this approach with the mechanisms of other established compounds, including a selective estrogen receptor downregulator (SERD) and agents that induce paraptosis, a non-apoptotic form of cell death also associated with some ophiobolins.
Proposed Mechanism of Action of this compound
Recent studies suggest that this compound may exert its cytotoxic effects in breast cancer cells by acting as a potential downregulator of the estrogen receptor (ER). This provides a clear, testable hypothesis for its primary mechanism of action. The proposed signaling pathway involves the binding of this compound to the estrogen receptor, leading to its degradation and subsequent inhibition of estrogen-mediated signaling pathways that promote cell proliferation.
Proposed mechanism of this compound.
Comparison with Alternative Compounds
To understand the therapeutic potential of this compound, it is essential to compare its performance with existing drugs that target similar pathways. We present a comparison with Fulvestrant, a well-established SERD, and other compounds known to induce paraptosis, a distinct form of programmed cell death.
Table 1: Comparison of Cytotoxic Activity and Mechanism of Action
| Compound | Class | Primary Mechanism of Action | Target Cell Line | IC50 |
| 6-epi-ophiobolin A | Ophiobolin Sesterterpenoid | Cytotoxicity (Hypothesized ER Downregulation) | Human Lung Adenocarcinoma (A549) | 4.5 µM[1] |
| Human Colon Adenocarcinoma (HCT-8) | 2.09 µM[1] | |||
| Human Liver Cancer (Bel-7402) | 2.71 µM[1] | |||
| Fulvestrant | Selective Estrogen Receptor Downregulator (SERD) | Estrogen Receptor Antagonist and Degradation | ER-positive Breast Cancer (MCF-7) | 0.29 nM[2] |
| Cell-free ER Assay | 0.94 nM[2] | |||
| Copper Complex (CP) | Paraptosis Inducer | Induction of ER Stress and Paraptosis | Colon Cancer (CaCo-2) | 0.48 µM[3] |
| Colon Cancer (LoVo) | 0.23 µM[3] | |||
| Anthraquinone (4a) | Paraptosis Inducer | Induction of ER Stress and Paraptosis | Hepatocellular Carcinoma (SMMC-7721) | 1.5 µM[4] |
Table 2: Comparison of Mechanistic Features
| Feature | This compound (Hypothesized) | Fulvestrant | Paraptosis-Inducing Agents |
| Primary Target | Estrogen Receptor α | Estrogen Receptor α | Multiple (often involves ER stress) |
| Cell Death Mechanism | Likely Apoptosis | Apoptosis and Autophagy | Paraptosis (non-apoptotic) |
| Key Morphological Changes | Apoptotic bodies, cell shrinkage | Cell cycle arrest in G0/G1 | Cytoplasmic vacuolization, mitochondrial swelling |
| Caspase Activation | Yes | Yes | No (caspase-independent)[5] |
Experimental Protocols for Mechanism Confirmation
To definitively confirm the mechanism of action of this compound, a knockout study targeting the estrogen receptor alpha gene (ESR1) is proposed. Below are the detailed methodologies for the key experiments.
Experimental Workflow: ESR1 Knockout and Functional Assays
Workflow for ESR1 knockout study.
CRISPR/Cas9-mediated Knockout of Estrogen Receptor Alpha (ESR1)
-
Cell Line: MCF-7 (ER-positive human breast cancer cell line).
-
CRISPR System: Utilize a commercially available human ESR1 knockout kit via CRISPR (e.g., from OriGene or similar suppliers). This kit should contain guide RNA (gRNA) vectors targeting ESR1 and a donor vector with a GFP-puromycin resistance cassette for selection.
-
Transfection:
-
Seed MCF-7 cells in a 6-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the ESR1 gRNA vector and the donor vector using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
48 hours post-transfection, select for successfully transfected cells by adding puromycin (B1679871) to the culture medium.
-
Expand the puromycin-resistant colonies.
-
-
Verification: Confirm the knockout of ESR1 at the protein level using Western blotting as described below.
Western Blot for Estrogen Receptor Alpha (ERα)
-
Cell Lysis:
-
Wash wild-type and ESR1-knockout MCF-7 cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (e.g., from Cell Signaling Technology or Thermo Fisher Scientific) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
MTT Cell Viability Assay
-
Cell Seeding:
-
Seed both wild-type and ESR1-knockout MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Logical Comparison of Potential Outcomes
The results of the knockout study will provide critical insights into the mechanism of action of this compound.
Interpreting knockout study results.
By following these protocols and comparing the results to known compounds, researchers can definitively confirm or refute the role of the estrogen receptor in the cytotoxic activity of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. A novel copper complex induces paraptosis in colon cancer cells via the activation of ER stress signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Anthraquinone Compounds Induce Cancer Cell Death through Paraptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4-h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 6-epi-Ophiobolin G Bioactivity with Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of the natural product 6-epi-ophiobolin G with established inhibitors of key cellular pathways. While direct enzymatic inhibition data for this compound on specific protein targets remains to be fully elucidated, this document summarizes its cytotoxic effects and draws comparisons with known inhibitors of calmodulin and Heat Shock Protein 90 (Hsp90), putative targets for the ophiobolin class of molecules. The information presented herein is intended to guide further research and drug discovery efforts.
Comparative Bioactivity Data
The bioactivity of this compound is compared against known inhibitors based on their half-maximal inhibitory concentrations (IC50) in different assays. While this compound's primary reported activity is cytotoxicity against cancer cell lines, the data for known inhibitors are presented for both cellular assays and specific enzyme inhibition assays to provide a broader context for its potential mechanisms of action.
| Compound | Target/Assay | Cell Line | IC50 | Reference |
| This compound | Cytotoxicity | P388 (Mouse Leukemia) | 24.6 µM | [1][2] |
| Ophiobolin A | Calmodulin Inhibition | (Biochemical Assay) | 0.87-3.7 µM | [3] |
| Cytotoxicity | KBM7 (Human Haploid) | 43 nM | [4] | |
| Zaldaride maleate | Calmodulin-stimulated cAMP phosphodiesterase | (Biochemical Assay) | 3.3 nM | |
| W-7 | Calmodulin Antagonist | (General) | - | |
| Geldanamycin | Hsp90 ATPase Activity | (Biochemical Assay) | 4.8 µM | [5] |
| Cytotoxicity (Growth Inhibition) | Glioma Cell Lines | 0.4-3 nM | [6] | |
| Cytotoxicity (Growth Inhibition) | Breast Cancer Cell Lines | 2-20 nM | [6] | |
| Tanespimycin (17-AAG) | Hsp90 Inhibition | (General) | 5 nM | |
| Cytotoxicity | H1975, H1437, H1650 (Lung Adenocarcinoma) | 1.258-6.555 nM | [7] |
Experimental Protocols
Detailed methodologies for key experimental assays are provided below to facilitate the replication and validation of bioactivity studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, known inhibitors) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Calmodulin Binding Assay (Pull-Down Assay)
This assay is used to investigate the in vitro interaction between a compound and calmodulin.
Materials:
-
Calmodulin-agarose beads
-
Cell or tissue lysate containing the target protein
-
Binding buffer (e.g., containing CaCl2 or EGTA)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lysate Preparation: Prepare a protein lysate from cells or tissues of interest.
-
Bead Incubation: Incubate the calmodulin-agarose beads with the lysate in the presence of either CaCl2 (to promote binding) or EGTA (as a control for calcium-dependent binding).
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., containing a high concentration of EGTA or a denaturing agent).
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest to confirm the interaction.
Hsp90 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of Hsp90, which is essential for its chaperone function. Inhibition of this activity is a key indicator for Hsp90 inhibitors.
Materials:
-
Purified Hsp90 protein
-
ATP
-
Assay buffer (e.g., containing Tris-HCl, KCl, MgCl2)
-
Phosphate (B84403) detection reagent (e.g., Malachite Green)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified Hsp90, and the test compound at various concentrations.
-
Initiate Reaction: Initiate the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 37°C for a specific time period (e.g., 60 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction and add the phosphate detection reagent to measure the amount of inorganic phosphate released from ATP hydrolysis.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the detection reagent used.
-
Data Analysis: Calculate the percentage of Hsp90 ATPase activity relative to the control and determine the IC50 value of the inhibitor.
Visualizations
Experimental Workflow for Bioactivity Cross-Validation
Caption: Workflow for cross-validating the bioactivity of this compound.
Potential Signaling Pathways and Inhibition
Caption: Putative signaling pathways affected by ophiobolins and known inhibitors.
References
- 1. Structural Characterization of Heat Shock Protein 90β and Molecular Interactions with Geldanamycin and Ritonavir: A Computational Study [mdpi.com]
- 2. Activation of Hsp90 enzymatic activity and conformational dynamics through rationally designed allosteric ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophiobolin A | Calmodulin (CaM) antagonist | Hello Bio [hellobio.com]
- 4. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
- 5. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potential Synergistic Effects of 6-epi-ophiobolin G with Anticancer Drugs: A Research Proposal
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a lack of published scientific literature detailing the synergistic effects of 6-epi-ophiobolin G in combination with other anticancer drugs. This guide is intended as a forward-looking proposal to stimulate and direct future research in this promising area. The experimental designs, data, and pathways described herein are hypothetical and based on the known mechanisms of the broader ophiobolin class of compounds.
Introduction: The Potential of this compound in Combination Therapy
This compound, a member of the sesterterpenoid class of natural products, has demonstrated cytotoxic activity against various cancer cell lines. While its efficacy as a standalone agent is under investigation, its true therapeutic potential may lie in combination with existing anticancer drugs. Synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, are a cornerstone of modern oncology. Such combinations can enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting toxicities.
This guide proposes a framework for investigating the synergistic potential of this compound with conventional chemotherapeutic agents. We will outline hypothetical experimental protocols, potential mechanisms of synergy, and the requisite data analysis to rigorously assess these combinations. The proposed research is grounded in the known anticancer activities of the ophiobolin family, including the demonstrated synergy of Ophiobolin O with adriamycin (doxorubicin)[1][2].
Proposed Anticancer Drug Combinations for Synergy Screening
Based on the known mechanisms of action for the ophiobolin class, which include the induction of apoptosis and inhibition of key oncogenic signaling pathways such as PI3K/mTOR and Ras/Raf/ERK, we propose the following anticancer drugs for initial synergistic screening with this compound[3].
| Drug Class | Proposed Drug | Rationale for Combination | Cancer Cell Line Models |
| Anthracyclines | Doxorubicin | Doxorubicin induces DNA damage and apoptosis. Combining with an agent that inhibits survival pathways could enhance cell killing. Ophiobolin O, a related compound, shows synergy with adriamycin (doxorubicin)[1][2]. | Breast (MCF-7, MDA-MB-231), Leukemia (HL-60) |
| Platinum-based | Cisplatin | Cisplatin forms DNA adducts, leading to cell cycle arrest and apoptosis. Synergy may arise from the simultaneous disruption of DNA replication and cell survival signaling. | Ovarian (A2780), Lung (A549), Colon (HCT116) |
| Taxanes | Paclitaxel | Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis. A combination could be synergistic if this compound lowers the threshold for apoptosis in mitotically arrested cells. | Breast (MCF-7), Ovarian (SKOV3), Non-small cell lung (NCI-H460) |
Experimental Protocols for Synergy Assessment
A systematic approach is required to evaluate the potential synergistic interactions between this compound and the proposed anticancer drugs. The following experimental workflow is proposed.
Cell Viability and Cytotoxicity Assays
The initial step is to determine the half-maximal inhibitory concentration (IC50) for each drug individually and then to assess the effects of the drug combinations.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the selected anticancer drug, and combinations of both. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells[4][5].
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals[6].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug and for the combinations.
Synergy Quantification
The data from the cell viability assays will be used to quantify the nature of the drug interaction.
Protocol: Combination Index (CI) Calculation
-
Data Input: Use the dose-response data from the cell viability assays for the individual drugs and their combinations.
-
Software Analysis: Employ software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method[7][8][9].
-
Interpretation of CI Values:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
A graphical representation of synergy can be visualized through isobolograms[9][10].
Investigation of Apoptosis
To determine if the synergistic cytotoxicity is due to an increase in programmed cell death, apoptosis assays are crucial.
Protocol: Western Blot for Apoptosis Markers
-
Protein Extraction: Treat cells with the individual drugs and the synergistic combination for 24-48 hours. Lyse the cells and extract total protein[11][12].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers, such as cleaved Caspase-3, cleaved PARP, Bax, and Bcl-2. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control[13][14][15].
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection[11].
-
Analysis: Quantify the band intensities to determine the relative expression levels of the apoptotic proteins. An increase in the ratio of pro-apoptotic (e.g., Bax, cleaved Caspase-3) to anti-apoptotic (e.g., Bcl-2) proteins would suggest the induction of apoptosis.
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed experimental workflow and a hypothetical signaling pathway that could underlie the synergistic effects of this compound and a partner drug.
Conclusion and Future Directions
The exploration of synergistic combinations of this compound with established anticancer drugs represents a compelling avenue for cancer therapy research. The proposed framework in this guide provides a comprehensive, albeit hypothetical, roadmap for such investigations. Should these studies reveal significant synergistic interactions, they would pave the way for in vivo animal studies and, ultimately, potential clinical applications. The elucidation of the underlying molecular mechanisms will be critical for identifying patient populations most likely to benefit from such combination therapies and for the rational design of future treatment strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity of Ophiobolin A, isolated from the endophytic fungus Bipolaris setariae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. broadpharm.com [broadpharm.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. punnettsquare.org [punnettsquare.org]
- 8. researchgate.net [researchgate.net]
- 9. mythreyaherbal.com [mythreyaherbal.com]
- 10. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
Comparative Phytotoxicity of 6-epi-Ophiobolin A and 3-anhydro-Ophiobolin A: A Guide for Researchers
For researchers and professionals in drug development and agricultural science, understanding the nuanced phytotoxic profiles of natural compounds is paramount. This guide provides a comparative analysis of two closely related sesterterpenoids, 6-epi-ophiobolin A and 3-anhydro-ophiobolin A, focusing on their efficacy as phytotoxins. The data presented is derived from scientific literature to ensure an objective comparison.
Executive Summary
Bioassays reveal that 3-anhydro-ophiobolin A exhibits significantly greater phytotoxic activity compared to 6-epi-ophiobolin A.[1][2] Notably, a synergistic effect is observed when the two compounds are applied in combination, resulting in enhanced phytotoxicity.[1][2] These findings position 3-anhydro-ophiobolin A, alone or in combination with 6-epi-ophiobolin A, as a promising candidate for the development of novel herbicides.[1]
Quantitative Phytotoxicity Data
The phytotoxic effects of 6-epi-ophiobolin A and 3-anhydro-ophiobolin A were evaluated on the leaves of green foxtail (Setaria viridis). The following table summarizes the lesion diameter observed after two days of application using a leaf-puncture assay.
| Compound | Concentration (mg/mL) | Lesion Diameter (mm) |
| 3-anhydro-ophiobolin A | 1.0 | 3 - 4 |
| 0.5 | 2 - 3 | |
| 0.1 | 1 - 2 | |
| 6-epi-ophiobolin A | 1.0 | 1 - 2 |
| Mixture (0.5 mg/mL each) | 1.0 | 4 - 5 |
Data sourced from Zhao et al. (2021).[1]
Synergistic Interaction
A noteworthy finding is the synergistic phytotoxicity when 3-anhydro-ophiobolin A and 6-epi-ophiobolin A are combined.[1][2] A mixture containing 0.5 mg/mL of each compound produced larger lesions (4–5 mm in diameter) than either compound applied individually at a higher concentration of 1 mg/mL.[1] This suggests that 6-epi-ophiobolin A enhances the phytotoxic potential of 3-anhydro-ophiobolin A.[1]
Experimental Protocols
The phytotoxicity data was obtained using established bioassay methodologies.
Plant Material and Growth Conditions
Green foxtail seeds were cultivated in plastic pots within a greenhouse maintained at 25 ± 5 °C, with a 12-hour natural light cycle and relative humidity of 40%–60%. Plants were utilized for assays upon reaching the three-to-four-leaf stage.
Leaf-Puncture Assay
This primary assay for evaluating phytotoxicity involves the following steps:
-
Solutions of the purified compounds are prepared in a mixture of acetone (B3395972) and distilled water (1:1, v/v) containing 0.1% Tween 80.
-
The second or third fully expanded leaf from the top of the green foxtail plants is detached.
-
A small puncture is made in the center of the detached leaf using a sterile needle.
-
A 10 μL droplet of the test solution is applied to the punctured site.
-
The treated leaves are then placed in a petri dish lined with moist filter paper to maintain humidity.
-
The petri dishes are incubated at 25 °C under a 12-hour light/dark cycle.
-
The diameter of the resulting necrotic lesion is measured at specified intervals (e.g., 12 hours and 2 days).
Intact Leaf Assay
To confirm the phytotoxicity on non-wounded tissue, an intact leaf assay was also performed. In this method, droplets of the test solution are applied directly to the surface of intact, attached leaves, and the development of symptoms is monitored over time.[1] 3-anhydro-ophiobolin A was shown to produce clear symptoms in both punctured and intact leaf assays, underscoring its potent phytotoxic nature.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the leaf-puncture assay used to assess phytotoxicity.
Caption: Workflow of the leaf-puncture phytotoxicity assay.
Putative Signaling Pathway Interference
While the precise signaling pathways in plants affected by 6-epi-ophiobolin A and 3-anhydro-ophiobolin A have not been fully elucidated, the mechanism of their parent compound, ophiobolin A, offers valuable insights. Ophiobolin A is a known inhibitor of calmodulin, a key calcium-binding protein involved in a multitude of cellular signaling pathways.[3] It is plausible that 6-epi-ophiobolin A and 3-anhydro-ophiobolin A exert their phytotoxic effects through a similar mechanism, disrupting calcium-calmodulin-dependent signaling.
The diagram below conceptualizes this proposed mechanism of action.
References
Evaluating the Selectivity of 6-epi-Ophiobolin G for Cancer Cells vs. Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic selectivity of 6-epi-ophiobolin G, a member of the ophiobolin family of sesterterpenoids, for cancer cells versus normal cells. Due to the limited availability of comprehensive, direct comparative studies on this compound, this guide incorporates data from closely related ophiobolins, such as ophiobolin O, to provide a broader context for its potential selectivity. All experimental data is presented in structured tables, and detailed methodologies for key experiments are provided.
Data Presentation: Cytotoxicity Comparison
The following tables summarize the available in vitro cytotoxicity data for this compound and the related compound ophiobolin O against various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of this compound
| Cell Line | Cell Type | Organism | IC50 (µM) |
| P388 | Mouse leukemia | Murine | 24.9 |
Data from Zhang et al., 2012.
Table 2: Cytotoxicity of Ophiobolin O (A closely related analog)
| Cell Line | Cell Type | Organism | IC50 (µM) |
| Cancer Cell Lines | |||
| MCF-7 | Human breast adenocarcinoma | Human | 13.45 ± 1.26 |
| DU145 | Human prostate carcinoma | Human | 16.48 ± 2.68 |
| NCI-H460 | Human large cell lung cancer | Human | 13.55 ± 1.01 |
| Normal Cell Line | |||
| HUVEC | Human umbilical vein endothelial cells | Human | 84.96 ± 11.73 |
Data from Xiang et al., 2015.[1]
The data on ophiobolin O suggests a degree of selectivity for cancer cells over normal cells, with the IC50 value for HUVEC being significantly higher than for the tested cancer cell lines[1]. While this provides a promising outlook, further studies are imperative to establish a similar selectivity profile for this compound.
Experimental Protocols
A common method for evaluating the cytotoxicity of a compound is the Sulforhodamine B (SRB) assay. This assay relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Sulforhodamine B (SRB) Assay Protocol
1. Cell Plating:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in a final volume of 100 µL of culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
- Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
3. Cell Fixation:
- After the incubation period, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
- Wash the plate five times with slow-running tap water and allow it to air dry completely.
4. Staining:
- Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
- Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
- Allow the plate to air dry completely.
5. Absorbance Measurement:
- Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
- Shake the plate for 5-10 minutes on a shaker.
- Read the absorbance at 510 nm using a microplate reader.
6. Data Analysis:
- The percentage of cell survival is calculated using the following formula: % Survival = (Absorbance of treated cells / Absorbance of control cells) x 100
- The IC50 value is determined by plotting the percentage of cell survival against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the cytotoxicity of this compound.
Postulated Signaling Pathway Affected by Ophiobolins
The following diagram illustrates a potential signaling pathway affected by ophiobolins, based on studies of related compounds like ophiobolin A and O. These compounds have been shown to modulate pathways involved in cell cycle progression and apoptosis.
Caption: Postulated signaling pathways affected by ophiobolins in cancer cells.
Disclaimer: The signaling pathway depicted is based on research on ophiobolin A and O and serves as a potential model for the mechanism of action of this compound. Further research is needed to confirm the specific molecular targets and pathways of this compound.
Conclusion
References
A Head-to-Head Comparison of 6-epi-Ophiobolin G and Ophiobolin K Efficacy
A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic activities of two promising sesterterpenoid natural products.
In the landscape of natural product drug discovery, sesterterpenoids of the ophiobolin family have emerged as a significant area of interest due to their diverse biological activities, particularly their potent cytotoxic effects against a range of cancer cell lines.[1] This guide provides a comparative analysis of the efficacy of two members of this family: 6-epi-ophiobolin G and ophiobolin K.
Comparative Efficacy Data
The cytotoxic activities of this compound and ophiobolin K have been evaluated against several human cancer cell lines. The following tables summarize the available data from different research publications.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-8 | Human Colon Adenocarcinoma | 2.09 - 2.71 | [2] |
| Bel-7402 | Human Liver Cancer | 2.09 - 2.71 | [2] |
| BGC-823 | Human Gastric Cancer | 2.09 - 2.71 | [2] |
| A549 | Human Lung Adenocarcinoma | 4.5 | [2] |
| A2780 | Human Ovarian Adenocarcinoma | 2.09 - 2.71 | [2] |
Table 2: Cytotoxic Activity of Ophiobolin K
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| P388 (adriamycin-resistant) | Mouse Leukemia | 0.27 - 0.65 | [3] |
| CLL | Chronic Lymphocytic Leukemia | 0.008 | [4] |
| TK-10 | Human Renal Cancer | 0.51 | |
| MCF-7 | Human Breast Cancer | 2.97 |
Note: The data for TK-10 and MCF-7 for Ophiobolin K are from a study that also evaluated 6-epi-ophiobolin K, but the corresponding data for this compound was not provided in the available resources.
Mechanism of Action: Calmodulin Inhibition
Ophiobolins, as a class of compounds, are known to exert their cytotoxic effects at least in part through the inhibition of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways that are often dysregulated in cancer. The inhibition of calmodulin by ophiobolins can disrupt these pathways, leading to cell cycle arrest and apoptosis.
Caption: Generalized signaling pathway of ophiobolin-mediated calmodulin inhibition.
Experimental Protocols
The evaluation of the cytotoxic efficacy of this compound and ophiobolin K is predominantly conducted using in vitro cell-based assays. The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity.
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
This protocol is a common method for assessing cell viability and is based on the ability of SRB to bind to cellular proteins.[5][6][7][8][9]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and ophiobolin K stock solutions
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and incubate under standard cell culture conditions until they reach the desired confluence.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or ophiobolin K. Include appropriate vehicle controls.
-
Cell Fixation: After the desired incubation period, gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate the plates at 4°C for at least 1 hour.
-
Washing: Remove the TCA solution and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on absorbent paper and allow them to air-dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove any unbound SRB dye. Allow the plates to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value.
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C25H34O2 | CID 11326062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on 6-epi-Ophiobolin G: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on 6-epi-ophiobolin G, a sesterterpenoid natural product with noted cytotoxic activities. The information is intended to assist researchers in replicating and expanding upon existing studies.
Comparative Cytotoxicity Data
This compound has demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes its reported 50% inhibitory concentration (IC50) values alongside those of other relevant ophiobolin compounds for comparison. This data highlights the potential of this compound as a cytotoxic agent, though its potency can vary depending on the cell line.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | P388 | 24.6 | (Zhang, D. et al., 2012) |
| Ophiobolin O | P388 | 4.7 | (Zhang, D. et al., 2012) |
| 6-epi-ophiobolin O | P388 | 9.3 | (Zhang, D. et al., 2012) |
| Ophiobolin H | P388 | 105.7 | (Zhang, D. et al., 2012) |
| Ophiobolin K | P388 | 13.3 | (Zhang, D. et al., 2012) |
| 6-epi-ophiobolin K | P388 | 24.9 | (Zhang, D. et al., 2012) |
| 6-epi-ophiobolin A | HCT-8 | 2.71 | (Zhao, X.-L. et al., 2021)[1] |
| Bel-7402 | 2.09 | (Zhao, X.-L. et al., 2021)[1] | |
| BGC-823 | 2.23 | (Zhao, X.-L. et al., 2021)[1] | |
| A549 | 4.5 | (Zhao, X.-L. et al., 2021)[1] | |
| A2780 | 2.46 | (Zhao, X.-L. et al., 2021)[1] | |
| 3-anhydro-ophiobolin A | HCT-8, Bel-7402, BGC-823, A549, A2780 | >10 | (Zhao, X.-L. et al., 2021)[1] |
| 6-epi-ophiobolin B | HCT-8, Bel-7402, BGC-823, A549, A2780 | >10 | (Zhao, X.-L. et al., 2021)[1] |
| 3-anhydro-6-epi-ophiobolin B | HCT-8, Bel-7402, BGC-823, A549, A2780 | >10 | (Zhao, X.-L. et al., 2021)[1] |
Experimental Protocols
To facilitate the replication of cytotoxicity studies, a standard experimental protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay is a widely accepted method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Proposed Mechanism of Action and Signaling Pathway
While the precise signaling pathways affected by this compound have not been explicitly detailed in published literature, studies on the closely related and more extensively researched Ophiobolin A provide significant insights. It is hypothesized that this compound may share a similar mechanism of action due to its structural similarity.
Ophiobolin A has been shown to induce cytotoxicity through a unique mechanism involving the covalent modification of phosphatidylethanolamine (B1630911) (PE), a key phospholipid component of the cell membrane.[2][3] This interaction leads to the formation of a pyrrole-containing adduct, which disrupts the integrity of the lipid bilayer, ultimately causing cell death.[2][3] This process can lead to different forms of cell death, including apoptosis and necrosis, depending on the specific cancer cell line.[4]
Furthermore, ophiobolins have been observed to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.[4]
Caption: Proposed mechanism of action of Ophiobolin A, likely relevant to this compound.
The diagram above illustrates the proposed mechanism where Ophiobolin A interacts with phosphatidylethanolamine in the cell membrane, leading to membrane destabilization and subsequent cell death. It also depicts the modulation of key signaling pathways that contribute to its cytotoxic effects.
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
This workflow diagram outlines the key steps involved in assessing the cytotoxic effects of this compound, from initial cell culture preparation to the final determination of the IC50 value.
It is important to note that while the mechanism of Ophiobolin A provides a strong foundation, further research is necessary to definitively elucidate the specific molecular targets and signaling pathways directly modulated by this compound. Replication of existing cytotoxicity data and further mechanistic studies will be crucial in advancing the understanding of this potentially valuable compound.
References
- 1. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
- 4. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of 6-epi-Ophiobolin Core Structures
While no total synthesis of 6-epi-ophiobolin G has been reported in the peer-reviewed literature, this guide provides a comparative benchmark of two prominent and efficient synthetic routes to the closely related sesterterpenoids, (+)-6-epi-ophiobolin A and (-)-6-epi-ophiobolin N. Both syntheses were developed by the research group of Thomas J. Maimone and leverage a key radical cascade cyclization to construct the characteristic 5-8-5 fused ring system, offering valuable insights into the efficient assembly of the ophiobolin core.
The primary distinction between these molecules lies in their side chains and oxidation patterns, but the strategic approach to the complex carbocyclic framework provides a solid basis for comparing synthetic efficiency. The synthesis of (-)-6-epi-ophiobolin N is notably more concise, achieved in 9 steps, whereas the more complex structure of (+)-6-epi-ophiobolin A requires a 14-step sequence.
Data Presentation: A Head-to-Head Comparison
The synthetic efficiency of the routes to (+)-6-epi-ophiobolin A and (-)-6-epi-ophiobolin N are summarized below. The data highlights the total number of steps, overall yield, and the efficiency of the crucial radical cascade cyclization that forms the core structure.
| Metric | (+)-6-epi-Ophiobolin A Synthesis | (-)-6-epi-Ophiobolin N Synthesis |
| Total Number of Steps | 14 | 9 |
| Starting Materials | (-)-Linalool and Geraniol | (-)-Linalool and Farnesol |
| Key Strategy | Radical Polycyclization Cascade | Reductive Radical Cascade |
| Yield of Core Formation | 55% | 56% |
| Overall Yield | ~1.3% | ~4.7% |
Synthetic Pathways and Logical Relationships
The overarching strategy in both syntheses is the late-stage formation of the 5-8-5 tricyclic system from a linear precursor via a radical cascade. This biomimetic approach avoids the challenges of stepwise ring construction and allows for the rapid assembly of molecular complexity. The divergence in the syntheses arises from the different functionalities required in the final natural products.
Caption: A high-level comparison of the synthetic workflows for (-)-6-epi-ophiobolin N and (+)-6-epi-ophiobolin A.
Experimental Protocols
Detailed methodologies for the key transformations in each synthesis are provided below.
Synthesis of (-)-6-epi-Ophiobolin N: Reductive Radical Cascade
The key step in this synthesis is the reductive radical cascade that forms the tricyclic core of the molecule.[1]
-
Reaction: To a solution of the acyclic trichloroketone precursor in toluene (B28343) at room temperature is added a TADDOL-derived thiol catalyst. The solution is then treated with tris(trimethylsilyl)silane (B43935) and triethylborane (B153662) (1 M in hexanes) is added dropwise. The reaction is stirred under an atmosphere of air (introduced via a needle) for several hours until completion.
-
Purification: The reaction mixture is concentrated in vacuo and purified by silica (B1680970) gel chromatography to yield the 5-8-5 fused tricyclic product.
-
Key Reagents:
-
Acyclic trichloroketone precursor
-
TADDOL-derived thiol
-
Tris(trimethylsilyl)silane
-
Triethylborane
-
Toluene
-
Synthesis of (+)-6-epi-Ophiobolin A: Radical Polycyclization Cascade
This synthesis also employs a radical cascade but under slightly different conditions to achieve the desired stereochemistry and functionality for elaboration to the final product.[2]
-
Reaction: A solution of the acyclic precursor in dimethylformamide is treated with copper(I) bromide, 4,4'-di-tert-butyl-bipyridine, and 2,6-di-tert-butylpyridine. The mixture is heated to 70 °C for one hour.
-
Purification: After cooling to room temperature, the reaction is diluted with diethyl ether and washed with water and brine. The organic layer is dried, concentrated, and purified by silica gel chromatography.
-
Key Reagents:
-
Acyclic trichloroketone precursor
-
Copper(I) bromide
-
4,4'-di-tert-butyl-bipyridine
-
2,6-di-tert-butylpyridine
-
Dimethylformamide
-
Conclusion
The syntheses of (+)-6-epi-ophiobolin A and (-)-6-epi-ophiobolin N by Maimone and coworkers represent state-of-the-art approaches to the construction of the complex ophiobolin skeleton. The use of a radical cascade cyclization is a highly efficient method for the rapid assembly of the core 5-8-5 fused ring system. The shorter, more efficient synthesis of (-)-6-epi-ophiobolin N highlights the impact of the target molecule's functional group complexity on the overall synthetic route. These studies provide a valuable blueprint for the future synthesis of other members of the ophiobolin family, including the yet-to-be-synthesized this compound.
References
Safety Operating Guide
Proper Disposal of 6-epi-ophiobolin G: A Guide for Laboratory Professionals
For Immediate Implementation: The proper handling and disposal of 6-epi-ophiobolin G, a cytotoxic sesterterpenoid, is critical for ensuring laboratory safety and environmental protection. Due to its cytotoxic nature, all materials contaminated with this compound must be treated as hazardous waste. This guide provides detailed, step-by-step procedures for the safe disposal of this compound and associated contaminated materials.
Researchers, scientists, and drug development professionals must adhere to these protocols to minimize exposure risks and ensure compliance with institutional and regulatory standards.
Personal Protective Equipment (PPE)
Before handling this compound or any contaminated materials, personnel must be equipped with the following personal protective equipment (PPE):
-
Gloves: Two pairs of chemotherapy-grade, powder-free nitrile gloves.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A fit-tested N95 respirator or higher is recommended, especially when handling the powdered form of the compound.
Disposal Procedures for this compound
The disposal of this compound must be conducted in a designated area, preferably within a certified chemical fume hood to prevent aerosolization and exposure.
Step 1: Waste Segregation
Proper segregation of cytotoxic waste at the point of generation is mandatory. Waste is categorized as either "trace" or "bulk" chemotherapy waste.
-
Trace Cytotoxic Waste: Includes items that are not visibly contaminated but have come into contact with this compound, such as empty vials, used gloves, gowns, and bench paper.
-
Bulk Cytotoxic Waste: Includes grossly contaminated items, unused or expired this compound, and spill cleanup materials.
Step 2: Containerization
-
Sharps: All needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-proof, and leak-proof sharps container clearly labeled as "Cytotoxic Sharps."
-
Solid Waste: All non-sharp solid waste, including contaminated PPE and labware, must be placed in a designated, leak-proof container lined with a yellow chemotherapy waste bag and clearly labeled "Cytotoxic Waste."
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, leak-proof, and shatter-resistant container. This container must be clearly labeled as "Hazardous Waste: Cytotoxic" and include the full chemical name.
Step 3: Decontamination of Work Surfaces
All surfaces and equipment that may have come into contact with this compound must be decontaminated. A common procedure involves a three-step process:
-
Deactivation: Wipe the surface with a 2% sodium hypochlorite (B82951) solution.
-
Cleaning: Wipe the surface with a detergent solution.
-
Rinsing: Wipe the surface with sterile water.
All cleaning materials must be disposed of as cytotoxic waste.
Step 4: Final Disposal
Sealed cytotoxic waste containers should be transported in a designated secondary container to the institution's hazardous waste storage area. Final disposal must be carried out by a licensed hazardous waste contractor, typically via high-temperature incineration. Under no circumstances should cytotoxic waste be disposed of in the regular trash or poured down the drain.
Quantitative Cytotoxicity Data
| Compound | Cell Line | IC50 Value (µM) |
| 6-epi-ophiobolin O | P388 (Mouse Leukemia)[1] | 9.3 |
| Ophiobolin O | P388 (Mouse Leukemia)[1] | 4.7 |
| Ophiobolin G | P388 (Mouse Leukemia)[1] | 24.6 |
| Ophiobolin K | P388 (Mouse Leukemia)[1] | 13.3 |
| 6-epi-ophiobolin K | P388 (Mouse Leukemia)[1] | 24.9 |
Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the operational and biological context, the following diagrams illustrate the disposal workflow and a representative signaling pathway affected by a related ophiobolin.
Caption: Disposal Workflow for this compound
Caption: Representative Signaling Pathway (Ophiobolin O)
References
Essential Safety and Logistical Information for Handling 6-epi-ophiobolin G
Disclaimer: No specific Safety Data Sheet (SDS) for 6-epi-ophiobolin G is publicly available. The following guidance is based on the known cytotoxic and phytotoxic properties of the ophiobolin class of compounds and general best practices for handling potent or novel chemical agents in a research laboratory. Always perform a risk assessment for your specific experimental conditions and consult with your institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for researchers, scientists, and drug development professionals handling this compound.
Hazard Assessment and Risk Mitigation
Due to the lack of specific toxicity data for this compound, it should be handled as a potent compound with potential cytotoxic effects. The primary routes of exposure to be controlled are inhalation of airborne particles, skin contact, and ingestion. Engineering controls, administrative procedures, and personal protective equipment are crucial for minimizing risk.[1][2]
Key considerations for risk assessment include:
-
The quantity of the compound being handled.
-
The physical form of the compound (e.g., solid, solution).
-
The procedures to be performed (e.g., weighing, dissolution, administration to cell cultures or animals).
-
The potential for aerosol or dust generation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Receiving and Unpacking | - Laboratory Coat- Safety Glasses- Nitrile Gloves (single pair) | Protects against incidental contact with a potentially contaminated outer container. |
| Weighing and Aliquoting (Solid Form) | - Disposable Gown (solid front, long sleeves)- Double Nitrile Gloves- Safety Goggles or a Face Shield- N95 Respirator or higher | Minimizes exposure to fine powders which can be easily aerosolized. A ventilated balance enclosure or chemical fume hood is strongly recommended. |
| Solution Preparation | - Disposable Gown- Double Nitrile Gloves- Safety Goggles | Reduces the risk of splashes and direct skin contact. Perform in a chemical fume hood. |
| Cell Culture and In Vitro Assays | - Laboratory Coat or Disposable Gown- Nitrile Gloves- Safety Glasses | Standard precautions for cell culture work with the addition of a potent compound. All manipulations should be performed in a Class II Biosafety Cabinet (BSC). |
| Animal Handling (Dosing) | - Disposable Gown- Double Nitrile Gloves- Safety Goggles and Face Shield- N95 Respirator (if aerosolization is possible) | Protects against splashes, bites, and scratches that could lead to exposure. |
| Waste Disposal | - Disposable Gown- Heavy-duty Nitrile or Neoprene Gloves- Safety Goggles | Protects against splashes and contact with contaminated waste materials. |
Operational and Disposal Plans
A clear, step-by-step plan for handling this compound from receipt to disposal is critical for ensuring safety and compliance.
Experimental Protocol: Safe Handling of this compound
-
Preparation and Designated Area:
-
Designate a specific area for handling this compound, such as a chemical fume hood or a Class II Biosafety Cabinet.
-
Cover the work surface with a disposable absorbent pad.
-
Assemble all necessary equipment and materials before retrieving the compound.
-
Ensure a cytotoxic spill kit is readily available.
-
-
Personal Protective Equipment (PPE):
-
Don the appropriate PPE as outlined in the table above before handling the compound.
-
-
Weighing and Solution Preparation (in a Chemical Fume Hood):
-
If weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to control airborne particles.
-
Use dedicated spatulas and weighing boats.
-
Carefully add the solvent to the solid to minimize dust generation.
-
Cap the container securely.
-
-
Experimental Procedures:
-
All procedures involving this compound should be performed in a designated and controlled area.
-
Avoid creating aerosols.
-
-
Decontamination:
-
Wipe down the work surface and any equipment used with an appropriate deactivating solution (if known) or a detergent solution followed by 70% ethanol.
-
Dispose of the cleaning materials as cytotoxic waste.
-
-
Waste Disposal:
-
All materials that come into contact with this compound are considered cytotoxic waste.[1][3] This includes:
-
Unused or expired compound.
-
Contaminated PPE (gloves, gowns, etc.).
-
Disposable labware (pipette tips, tubes, flasks).
-
Cleaning materials.
-
-
Segregate cytotoxic waste into clearly labeled, leak-proof containers.[1][3][4]
-
Sharps contaminated with the compound must be placed in a designated cytotoxic sharps container.[5]
-
Follow your institution's procedures for the collection and disposal of cytotoxic waste, which typically involves incineration.[1][3]
-
Visual Guides
The following diagrams illustrate key workflows for the safe handling of this compound.
Caption: General workflow for safely handling this compound.
Caption: Decision tree for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
